molecular formula C9H17NO2 B8147571 (S)-tert-Butyl 2-amino-2-cyclopropylacetate

(S)-tert-Butyl 2-amino-2-cyclopropylacetate

Cat. No.: B8147571
M. Wt: 171.24 g/mol
InChI Key: KCUQSNWLGMSEOQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 2-amino-2-cyclopropylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-amino-2-cyclopropylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUQSNWLGMSEOQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting Peptidomimetics: A Technical Guide to the Chemical Properties of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a highly specialized, non-natural amino acid derivative pivotal in the rational design of peptidomimetics and small-molecule therapeutics. By integrating a conformationally restricting cyclopropyl moiety with a highly orthogonal tert-butyl ester protecting group, this compound enables researchers to synthesize sterically constrained, proteolytically stable molecules.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with an in-depth analysis of its physicochemical properties, structural advantages, and self-validating experimental protocols for its incorporation into complex molecular architectures.

Physicochemical Properties

Understanding the baseline physical and chemical properties is critical for reaction design and storage. The quantitative data for the (S)-enantiomer is summarized below[1],[2].

PropertyValue
Chemical Name (S)-tert-Butyl 2-amino-2-cyclopropylacetate
CAS Registry Number 874440-05-8
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Boiling Point ~213.1 °C
Purity Standard ≥ 97%
Stereochemistry (S)-Enantiomer
Storage Temperature 2-8 °C (Ambient for stable salt forms)

Structural & Mechanistic Insights

The Cyclopropyl Effect (Conformational Rigidity)

The cyclopropyl ring is unique among cycloalkanes due to its high ring strain and the sp2 -like character of its C-C bonds, often described by Walsh orbitals. When positioned at the α -carbon of an amino acid, it severely restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone[3]. This conformational rigidity serves two purposes: it reduces the entropic penalty upon binding to target receptors, and it creates a steric shield that protects adjacent amide bonds from enzymatic degradation by proteases[4].

Orthogonal Protection via tert-Butyl Ester

The bulky tert-butyl (tBu) group provides excellent steric shielding of the carboxylate. Mechanistically, it is completely stable to base-catalyzed conditions (such as the 20% piperidine/DMF used for Fmoc removal) and nucleophilic attack. This ensures orthogonal protection during solid-phase or solution-phase peptide synthesis. The ester is exclusively cleaved via acidolysis (e.g., using Trifluoroacetic acid, TFA), proceeding through an E1/S_N1 mechanism that generates a stable tert-butyl cation.

Stereochemical Fidelity

The (S)-configuration is stereochemically homologous to natural L-amino acids. This ensures that the synthesized peptidomimetics maintain the correct spatial orientation required to interact with chiral binding pockets in biological targets.

G Root (S)-tert-Butyl 2-amino- 2-cyclopropylacetate C1 Cyclopropyl Group Root->C1 C2 tert-Butyl Ester Root->C2 C3 (S)-Stereocenter Root->C3 E1 Conformational Rigidity & Protease Resistance C1->E1 Walsh Orbitals & Steric Bulk E2 Orthogonal Protection (Acid Labile) C2->E2 E1/SN1 Cleavage Mechanism E3 Target Receptor Spatial Alignment C3->E3 L-Amino Acid Homology

Structural causality mapping the chemical features to their pharmacological advantages.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Sterically Hindered Amide Coupling (N-Acylation)

Because the α -carbon is attached directly to a branched cyclopropyl group, the amine is sterically hindered. Standard coupling reagents (like DCC/HOBt) often suffer from low yields and slow kinetics. Therefore, highly reactive uronium-based coupling reagents like HATU are required[3].

Step 1: Activation Dissolve the Fmoc-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU to form a highly active OAt ester. The excess base ensures the amine of the cyclopropylacetate remains unprotonated and nucleophilic.

Step 2: Coupling Add (S)-tert-Butyl 2-amino-2-cyclopropylacetate (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

Step 3: Self-Validation (LC-MS) Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 172.1 [M+H]+) and the appearance of the desired dipeptide mass validates completion. If the reaction stalls (due to steric clash), add an additional 0.5 eq of HATU and DIPEA to drive it to completion.

Protocol B: Acidolytic Cleavage of the tert-Butyl Ester

Step 1: Cleavage Cocktail Preparation Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v). Causality: TFA provides the acidic environment necessary to protonate the ester oxygen, leading to the expulsion of the tert-butyl cation. TIPS and water act as carbocation scavengers. Without scavengers, the highly reactive tert-butyl cation will irreversibly alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine).

Step 2: Reaction Dissolve the protected peptide in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 2 hours.

Step 3: Self-Validation & Isolation Evaporate the TFA under a stream of nitrogen. Precipitate the deprotected product by adding cold diethyl ether. Centrifuge and wash the pellet twice with ether. The presence of a white precipitate confirms successful cleavage and isolation.

G A Fmoc-AA-OH (Carboxylic Acid) C HATU / DIPEA (Activation) A->C Activation B (S)-tBu-CPG (Amine) B->C Nucleophilic Attack D Fmoc-AA-CPG-OtBu (Protected Dipeptide) C->D Amide Bond Formation E Piperidine/DMF (Fmoc Cleavage) D->E Base F TFA/Scavengers (tBu Cleavage) D->F Acid

Workflow of orthogonal peptide synthesis using (S)-tert-Butyl 2-amino-2-cyclopropylacetate.

Applications in Drug Development

Derivatives of cyclopropylglycine are heavily utilized in the development of antiviral protease inhibitors (e.g., HCV and SARS-CoV-2 therapeutics) and CNS active compounds[4]. The incorporation of the cyclopropyl group enhances metabolic stability, restricts the peptide backbone into a bioactive conformation, and fine-tunes the overall pharmacokinetic profile of the drug candidate.

Sources

The Strategic Incorporation of (S)-tert-Butyl 2-amino-2-cyclopropylacetate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (S)-tert-Butyl 2-amino-2-cyclopropylacetate, a non-natural amino acid that has garnered significant interest in the field of medicinal chemistry. We will explore its synthesis, unique physicochemical properties, and strategic applications in drug development, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this valuable building block.

Introduction: The Value Proposition of a Constrained Amino Acid

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to non-natural amino acids. These custom-designed building blocks offer a means to escape the chemical space defined by the 20 proteinogenic amino acids, enabling the fine-tuning of molecular properties. (S)-tert-Butyl 2-amino-2-cyclopropylacetate, with its defining cyclopropyl ring, stands out as a particularly strategic asset.

The cyclopropyl group, a three-membered carbocycle, imparts a unique set of characteristics to molecules.[1][2] Its rigid and strained nature introduces conformational constraints, which can pre-organize a peptide or small molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[1][3] Furthermore, the carbon-hydrogen bonds within the cyclopropyl ring are stronger than those in typical alkyl chains, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4] This can lead to improved metabolic stability and a longer in vivo half-life for drug candidates.[3][4]

This guide will delve into the practical aspects of working with (S)-tert-Butyl 2-amino-2-cyclopropylacetate, from its synthesis to its incorporation into peptide chains, providing the necessary technical details for its successful application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is paramount for its effective use. Below is a summary of the key physicochemical and spectroscopic data for (S)-tert-Butyl 2-amino-2-cyclopropylacetate.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 874440-05-8[5]
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol [6]
Appearance Liquid[6]
Purity ≥98% (typical)[6]
Storage Temperature 4°C[6]

Spectroscopic Data:

While specific, publicly available spectra for (S)-tert-Butyl 2-amino-2-cyclopropylacetate are scarce, the expected characteristic signals can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the cyclopropyl ring protons, a singlet for the nine equivalent protons of the tert-butyl group, and a signal for the alpha-proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group, the ester carbonyl, the alpha-carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

The enantioselective synthesis of cyclopropyl amino acids is a key challenge that has been addressed through various innovative methods. One effective approach involves the chemoenzymatic synthesis of the free amino acid, (S)-cyclopropylglycine, which can then be esterified to yield the desired tert-butyl ester.

A notable method for producing (S)-cyclopropylglycine is through the reductive amination of cyclopropylglyoxylic acid using a leucine dehydrogenase.[7] This biocatalytic approach offers high enantioselectivity.[7]

synthesis_workflow cluster_synthesis Chemoenzymatic Synthesis of (S)-Cyclopropylglycine cluster_esterification Esterification start Cyclopropylmethyl Ketone intermediate1 Cyclopropylglyoxylic Acid start->intermediate1 KMnO₄ Oxidation product (S)-Cyclopropylglycine intermediate1->product Reductive Amination (Leucine Dehydrogenase, NADH) final_product (S)-tert-Butyl 2-amino-2-cyclopropylacetate product->final_product tert-Butanol, Acid Catalyst

Chemoenzymatic synthesis and esterification workflow.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-Cyclopropylglycine

This protocol is adapted from established chemoenzymatic methods.[7]

  • Oxidation of Cyclopropylmethyl Ketone:

    • Dissolve cyclopropylmethyl ketone and a catalytic amount of sodium carbonate in water.

    • Heat the solution to 50°C.

    • Slowly add an aqueous solution of potassium permanganate (KMnO₄) dropwise over several hours while maintaining the temperature.

    • After the addition is complete, continue stirring at 50°C for an additional 4 hours.

    • Quench any excess KMnO₄ with hydrogen peroxide.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Concentrate the filtrate to obtain crude cyclopropylglyoxylic acid.

  • Reductive Amination:

    • Prepare a buffered aqueous solution containing the crude cyclopropylglyoxylic acid, an ammonium source (e.g., ammonium chloride), and NADH.

    • Add leucine dehydrogenase to the solution.

    • Maintain the reaction at a controlled pH and temperature, monitoring the conversion to (S)-cyclopropylglycine by HPLC.

    • Upon completion, purify the (S)-cyclopropylglycine using ion-exchange chromatography.

  • Esterification:

    • Suspend the purified (S)-cyclopropylglycine in tert-butanol.

    • Add a suitable acid catalyst (e.g., sulfuric acid or a strong acidic resin).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the (S)-tert-Butyl 2-amino-2-cyclopropylacetate by column chromatography.

Applications in Drug Development

The unique structural features of (S)-tert-Butyl 2-amino-2-cyclopropylacetate make it a valuable building block in the design of novel therapeutics. Its incorporation can lead to enhanced potency, improved metabolic stability, and reduced off-target effects.[3]

Case Studies:

While the direct incorporation of (S)-tert-Butyl 2-amino-2-cyclopropylacetate into approved drugs is not widely documented, the closely related cyclopropylglycine core is present in several important therapeutics.

  • Glecaprevir: An antiviral drug used to treat hepatitis C, Glecaprevir contains a difluoromethyl-substituted cyclopropyl amino acid derivative.[1][2][4][8] The development of a large-scale synthesis for this complex amino acid was a critical step in bringing the drug to market.[1][2][4][8]

  • Boceprevir: Another hepatitis C virus protease inhibitor, Boceprevir, features a dimethylcyclopropylproline moiety.[9][10][11][12] This constrained proline analog plays a crucial role in the drug's binding to the viral protease.[11]

  • Praliciguat: A soluble guanylate cyclase (sGC) stimulator investigated for cardiovascular and metabolic diseases, Praliciguat's structure includes a cyclopropyl group.[13][14][15][16][17]

drug_application cluster_amino_acid Core Building Block cluster_properties Improved Properties cluster_drugs Example Drug Classes amino_acid (S)-2-amino-2- cyclopropylacetic acid prop1 Conformational Rigidity amino_acid->prop1 prop2 Metabolic Stability amino_acid->prop2 prop3 Enhanced Potency prop1->prop3 prop2->prop3 drug1 Antivirals (e.g., Glecaprevir, Boceprevir) prop3->drug1 drug2 sGC Stimulators (e.g., Praliciguat) prop3->drug2

Role of cyclopropyl amino acids in drug development.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-tert-Butyl 2-amino-2-cyclopropylacetate can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS).[][19][20][21][22] This involves the use of the N-Fmoc protected version of the corresponding free acid, Fmoc-(S)-2-amino-2-cyclopropylacetic acid.

Protocol: Fmoc-SPPS of a Peptide Containing (S)-2-amino-2-cyclopropylacetic acid

This protocol outlines the general steps for incorporating this non-natural amino acid into a peptide sequence.

  • Resin Preparation:

    • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HCTU, DIC) and a base (e.g., DIPEA, collidine).

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Incorporation of Fmoc-(S)-2-amino-2-cyclopropylacetic acid:

    • Dissolve Fmoc-(S)-2-amino-2-cyclopropylacetic acid, a coupling agent (e.g., HCTU), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed to completion, which can be monitored using a qualitative test such as the Kaiser test.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

spps_workflow cluster_spps Fmoc-SPPS Cycle start Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 DMF Wash deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) washing1->coupling washing2 DMF Wash coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification

Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a powerful tool in the arsenal of the modern medicinal chemist. Its unique conformational constraints and enhanced metabolic stability offer clear advantages in the design of novel therapeutics. By understanding its synthesis, properties, and methods for incorporation into peptides and other small molecules, researchers can effectively harness the potential of this non-natural amino acid to accelerate their drug discovery programs. The continued exploration of cyclopropyl-containing building blocks will undoubtedly lead to the development of next-generation therapies with superior pharmacological profiles.

References

  • Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. (2020). ResearchGate. [Link]

  • Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. (2020). ACS Publications. [Link]

  • Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly. (n.d.). ResearchGate. [Link]

  • Synthesis of Glecaprevir. Part 1. (2025). ResearchGate. [Link]

  • Structure activity synthesis of boceprevir. (n.d.). ResearchGate. [Link]

  • praliciguat. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis of Amino Acids of Cyclopropylglycine Series. (2015). ResearchGate. [Link]

  • A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. (2022). PMC. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. [Link]

  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. (2012). PubMed. [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Fmoc-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • (S)-tert-Butyl 2-amino-2-cyclopropylacetate. (n.d.). Reagent Database. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. (n.d.). PubChem. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines. [Link]

  • Soluble guanylate cyclase stimulator praliciguat attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure. (2020). PubMed. [Link]

  • sGC stimulator praliciguat suppresses stellate cell fibrotic transformation and inhibits fibrosis and inflammation in models of NASH. (2019). PubMed. [Link]

  • Praliciguat inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells. (2020). PubMed. [Link]

  • Tert-butyl 2-[(1S,2R)-2-(aminomethyl)cyclopropyl]acetate hydrochloride. (n.d.). Chemspace. [Link]

  • Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. (n.d.). ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. [Link]

  • Tert-butyl 2-aminobutanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • The synthesis of cyclopropane amino acids and peptides. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Index of organic compound C-13 NMR spectra. (2026). Doc Brown's Chemistry. [Link]

  • 1,2,3-Tris(T-butyl)-cyclopropenylium cation - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Tert-butyl (2s)-2-amino-3-cyclohexylpropanoate hydrochloride. (n.d.). PubChemLite. [Link]

Sources

An In-Depth Technical Guide on (S)-tert-Butyl 2-amino-2-cyclopropylacetate for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of novel therapeutics often confronts the challenge of enhancing the drug-like properties of biologically active peptides. Peptidomimetics, which are designed to mimic peptides, offer a compelling solution by overcoming inherent limitations such as poor metabolic stability and low bioavailability. A key strategy in this field is the incorporation of unnatural amino acids (UAAs). This guide provides a comprehensive technical overview of (S)-tert-Butyl 2-amino-2-cyclopropylacetate, a conformationally constrained UAA that is a valuable building block in modern drug discovery. We will delve into its synthesis, properties, and application in peptidomimetic design, providing field-proven insights and detailed protocols for its use.

PART 1: The Strategic Advantage of Cyclopropyl-Containing Amino Acids in Peptidomimetics

The design of effective peptidomimetics hinges on the ability to control the three-dimensional structure of the molecule to ensure optimal interaction with its biological target.[1][2] Unnatural amino acids are instrumental in achieving this control.[3][]

The cyclopropyl group, being the smallest carbocyclic ring, offers a unique set of properties that are highly advantageous in peptidomimetic design.[5][6] Its rigid structure imposes significant conformational constraints on the peptide backbone, which can:

  • Enhance Potency: By pre-organizing the peptidomimetic into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity and potency.[7]

  • Improve Metabolic Stability: The cyclopropyl ring is less susceptible to enzymatic degradation compared to linear aliphatic chains, thereby increasing the in vivo half-life of the drug candidate.[7][8]

  • Increase Selectivity: The defined stereochemistry and conformation can lead to more specific interactions with the target receptor, reducing off-target effects.[7]

  • Modulate Physicochemical Properties: The introduction of a cyclopropyl group can alter properties like lipophilicity, which can influence cell permeability and overall pharmacokinetics.[7]

The (S)-stereochemistry of the tert-Butyl 2-amino-2-cyclopropylacetate is crucial as it often mimics the natural L-amino acids, allowing for effective integration into peptide structures and recognition by biological systems. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid during synthesis.[9][10][11]

PART 2: Synthesis and Characterization

The synthesis of enantiomerically pure (S)-tert-Butyl 2-amino-2-cyclopropylacetate is a critical enabling step for its use in peptidomimetics. Various synthetic strategies have been developed to achieve this.

A generalized synthetic workflow is depicted below:

Caption: A representative synthetic pathway to (S)-tert-Butyl 2-amino-2-cyclopropylacetate.

Key Physicochemical and Spectroscopic Data:

PropertyDescription
Molecular Formula C9H17NO2[9]
Molecular Weight 171.24 g/mol [11]
Appearance Typically a liquid[11]
¹H NMR Shows characteristic signals for the cyclopropyl protons, typically in the upfield region of the spectrum.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass is observed.

PART 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a widely used method for solid-phase peptide synthesis (SPPS) and is well-suited for incorporating unnatural amino acids like (S)-tert-Butyl 2-amino-2-cyclopropylacetate.[12][13][14]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the manual incorporation of Fmoc-(S)-2-amino-2-cyclopropylacetic acid (after removal of the tert-butyl ester and protection of the amine with Fmoc) into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected (S)-2-amino-2-cyclopropylacetic acid

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)[13]

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF[15][16]

  • Coupling reagents: HBTU (or an equivalent) and DIPEA

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Repeat for next amino acid Coupling 3. Amino Acid Coupling (Fmoc-UAA, HBTU, DIPEA) Wash1->Coupling Repeat for next amino acid Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Repeat for next amino acid Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage After final coupling Start Resin Swelling Start->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Purified Peptidomimetic Purification->Final_Product

Caption: The iterative workflow for solid-phase peptide synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.[15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.[15]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected (S)-2-amino-2-cyclopropylacetic acid (typically 3-5 equivalents relative to the resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered unnatural amino acids, longer coupling times or double coupling may be necessary.[12]

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (clear beads) indicates a successful coupling.

  • Chain Elongation: Repeat steps 2-4 for each amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, treat the resin with a cleavage cocktail to release the peptide from the solid support and remove the side-chain protecting groups.[12]

  • Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry and analytical RP-HPLC.

PART 4: Applications in Drug Discovery

The unique conformational constraints imparted by (S)-tert-Butyl 2-amino-2-cyclopropylacetate make it a valuable tool for designing peptidomimetics with a wide range of therapeutic applications.[17][18]

  • Enzyme Inhibitors: The rigid cyclopropyl group can help to lock the peptidomimetic into a conformation that mimics the transition state of an enzyme-catalyzed reaction, leading to potent and selective inhibition.

  • Receptor Modulation: By presenting key pharmacophoric groups in a defined spatial orientation, peptidomimetics containing this UAA can act as high-affinity agonists or antagonists for various receptors, including G-protein coupled receptors (GPCRs).

  • Antimicrobial Agents: The enhanced proteolytic stability is particularly advantageous for the development of antimicrobial peptides with improved in vivo efficacy.[]

Conclusion

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a powerful building block in the arsenal of medicinal chemists and drug developers. Its ability to enforce conformational rigidity and enhance metabolic stability directly addresses some of the most significant challenges in peptide-based drug discovery.[19] The synthetic accessibility and straightforward incorporation into peptide sequences using standard SPPS protocols make it a versatile tool for the rational design of novel peptidomimetics with improved therapeutic potential. As the field continues to advance, the strategic use of such conformationally constrained unnatural amino acids will undoubtedly play an increasingly important role in the development of the next generation of peptide-inspired medicines.

References

  • Reagent Database. (n.d.). (S)-tert-Butyl 2-amino-2-cyclopropylacetate. Retrieved from [Link]

  • Zhang, L., et al. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara.
  • Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Peters, J. U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Lee, Y. S. (2025, August 9). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • Shuto, S., et al. (n.d.).
  • World Journal of Advanced Research and Reviews. (2022, November 2). Role of peptidomimetics for new drug discovery.
  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
  • Singh, Y., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Charette, A. B., et al. (n.d.). Three-Step Synthesis of Cyclopropyl Peptidomimetics.
  • Fields, G. B. (n.d.). Fmoc Solid Phase Peptide Synthesis - Mechanism and Protocol.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • Reagent Database. (n.d.). (S)-tert-Butyl 2-amino-2-cyclopropylacetate. Retrieved from [Link]

  • Charette, A. B., et al. (2014).
  • Google Patents. (n.d.). Process for preparation of [1-(mercaptomethyl)
  • Kim, D., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv.
  • MDPI. (2022, December 2). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1.
  • Longdom Publishing. (2021, November 23). Peptidomimetic Drug Design.

Sources

The Strategic deployment of (S)-tert-Butyl 2-amino-2-cyclopropylacetate as a High-Value Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality and Conformational Constraint in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Chiral non-proteinogenic amino acids have emerged as a cornerstone in this endeavor, offering a unique toolkit to modulate the pharmacological properties of therapeutic candidates. Among these, (S)-tert-Butyl 2-amino-2-cyclopropylacetate stands out as a particularly valuable chiral building block. Its defining features—a stereochemically defined α-carbon and a conformationally rigid cyclopropyl ring—provide a powerful means to introduce precise three-dimensional constraints into small molecules and peptides. This guide provides a comprehensive technical overview of (S)-tert-Butyl 2-amino-2-cyclopropylacetate, from its synthesis and characterization to its strategic application in pharmaceutical research and development.

The cyclopropyl moiety is not merely a passive structural element; its inherent strain and electronic properties can significantly influence the biological activity and pharmacokinetic profile of a parent molecule.[1] By replacing more flexible alkyl or even aromatic groups with a cyclopropane ring, medicinal chemists can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target receptor or enzyme. Furthermore, the cyclopropyl group is known to improve metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.[2]

Physicochemical and Spectroscopic Profile of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis. This section details the key characteristics of (S)-tert-Butyl 2-amino-2-cyclopropylacetate.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 874440-05-8[3]
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [4]
Physical Form Liquid[4]
Storage Temperature 4°C[4]

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons of the cyclopropyl ring will exhibit complex splitting patterns in the aliphatic region, and the α-proton will appear as a multiplet. The amine protons will be visible as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the quaternary and methyl carbons of the tert-butyl group. The carbons of the cyclopropyl ring will resonate at high field, and the α-carbon will appear in the typical range for amino acid α-carbons. The carbonyl carbon of the ester will be observed at a characteristic downfield shift.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ being prominent.

  • Optical Rotation: As a chiral molecule, (S)-tert-Butyl 2-amino-2-cyclopropylacetate will rotate plane-polarized light. The specific rotation ([α]D) is a critical parameter for confirming the enantiomeric purity of the material.[5][6][7]

Strategic Synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

The synthesis of enantiomerically pure cyclopropyl amino acids is a significant challenge in organic chemistry. Several strategies have been developed to access these valuable building blocks, primarily focusing on asymmetric synthesis and chemoenzymatic methods.

Chemoenzymatic Synthesis: A Green and Efficient Approach

Chemoenzymatic methods have gained prominence for the synthesis of chiral compounds due to their high stereoselectivity and environmentally benign reaction conditions.[8][9][10] A plausible and efficient route to (S)-tert-Butyl 2-amino-2-cyclopropylacetate involves the use of engineered enzymes, such as transaminases or amino acid dehydrogenases, to introduce the amino group stereoselectively.

Conceptual Workflow for Chemoenzymatic Synthesis:

Caption: Conceptual workflow for the chemoenzymatic synthesis.

Detailed Protocol (Hypothetical, based on established methodologies):

  • Substrate Preparation: The synthesis would commence with the preparation of the α-keto ester precursor, tert-butyl 2-cyclopropyl-2-oxoacetate.

  • Enzymatic Reductive Amination: The keto ester is then subjected to a reductive amination reaction catalyzed by a stereoselective enzyme, such as an engineered (S)-selective amino acid dehydrogenase. This reaction utilizes an amine donor (e.g., ammonia or an amino acid) and a reducing cofactor (e.g., NADH or NADPH).

  • Cofactor Regeneration: To ensure catalytic efficiency and cost-effectiveness, a cofactor regeneration system is typically employed in parallel. This can be achieved using a secondary enzyme, such as formate dehydrogenase, which recycles the oxidized cofactor back to its active form.[11]

  • Work-up and Purification: Following the enzymatic conversion, the product is extracted from the aqueous reaction medium and purified using standard techniques like column chromatography to yield the enantiomerically pure (S)-tert-Butyl 2-amino-2-cyclopropylacetate.

The causality behind this experimental choice lies in the unparalleled stereocontrol offered by enzymes, which can often provide access to the desired enantiomer with very high enantiomeric excess (>99% ee), a feat that can be challenging to achieve through traditional chemical methods.

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides an alternative and powerful approach. One established method involves the catalytic asymmetric cyclopropanation of a suitable prochiral olefin.

Conceptual Asymmetric Synthesis Pathway:

Caption: Conceptual pathway for asymmetric chemical synthesis.

This approach relies on a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction, leading to an enantiomerically enriched cyclopropane intermediate that can then be converted to the target amino acid derivative.

Applications in Drug Discovery: A Case Study with Boceprevir

The utility of chiral cyclopropyl amino acids as building blocks is exemplified by their incorporation into high-profile therapeutic agents. A notable example is the antiviral drug Boceprevir, a protease inhibitor used in the treatment of Hepatitis C. While Boceprevir itself does not contain (S)-tert-Butyl 2-amino-2-cyclopropylacetate, a closely related and more complex bicyclic proline analog, (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate, is a key structural component.[9][12][13]

The synthesis of this key intermediate for Boceprevir highlights the industrial importance of stereochemically complex cyclopropyl amino acid derivatives.[8][9][12][13] The rigid bicyclic structure imparted by the cyclopropane ring is crucial for locking the molecule into the optimal conformation for binding to the HCV NS3 protease active site. This example underscores the potential of (S)-tert-Butyl 2-amino-2-cyclopropylacetate as a building block for creating novel drug candidates with improved pharmacological profiles.

Conclusion: A Versatile Building Block for Future Therapeutics

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a chiral building block of significant strategic importance in medicinal chemistry. Its unique combination of stereochemical definition and conformational rigidity offers a powerful tool for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. The availability of efficient chemoenzymatic and asymmetric synthetic routes to this and related compounds will undoubtedly continue to fuel their application in the discovery and development of the next generation of innovative medicines. As researchers continue to explore the chemical space of constrained amino acids, the role of (S)-tert-Butyl 2-amino-2-cyclopropylacetate as a cornerstone in this endeavor is set to expand.

References

  • CN103435532A - Synthetic method of boceprevir intermediate - Google Patents. (n.d.).
  • Li, T., et al. (2012). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. J. Am. Chem. Soc., 134, 6467–6472.
  • Boceprevir's Molecular Dance: Unraveling the Urea Formation in Its Synthesis - Oreate AI. (2026, February 17). Retrieved March 12, 2026, from [Link]

  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed. (2012, April 11). Retrieved March 12, 2026, from [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Antiviral Drugs - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - Publications of the IAS Fellows. (n.d.). Retrieved March 12, 2026, from [Link]

  • (S)-tert-Butyl 2-amino-2-cyclopropylacetate - Reagent Database. (n.d.). Retrieved March 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. (2012, April 15). Retrieved March 12, 2026, from [Link]

  • Tert-butyl 2-amino-2-cyclopentylacetate | C11H21NO2 | CID 18698413 - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES Catherine A. Faler, Bin Cao, and Madeleine M. Joullié* D - LOCKSS. (2005, September 30). Retrieved March 12, 2026, from [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy). (2023, January 17). Retrieved March 12, 2026, from https://www.uncp.edu/sites/default/files/2023-01/22_1_11_14.pdf
  • Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 12, 2026, from [Link]

  • An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. (n.d.). Retrieved March 12, 2026, from [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System - MDPI. (2024, May 13). Retrieved March 12, 2026, from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones | Journal of the American Chemical Society. (2021, January 26). Retrieved March 12, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). Retrieved March 12, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of Cyclopropyl α-Amino Carboxylates and Phosphonates. | Request PDF - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • 3.6: Optical Activity - Chemistry LibreTexts. (2023, October 22). Retrieved March 12, 2026, from [Link]

  • Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved March 12, 2026, from [Link]

  • Optical activity - Cambridge Core - Journals & Books Online. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

The Role of (S)-tert-Butyl 2-amino-2-cyclopropylacetate in Peptide Drug Discovery: From Synthetic Intermediate to Biological Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics evolve from simple linear sequences to complex, metabolically stable peptidomimetics, the strategic incorporation of non-natural amino acids has become a fundamental pillar of drug design. As a Senior Application Scientist, I have consistently observed that the primary failure points for peptide candidates are rapid proteolytic clearance and high conformational flexibility, which dilutes target affinity.

The building block (S)-tert-Butyl 2-amino-2-cyclopropylacetate —the protected ester form of (S)-cyclopropylglycine (Cpg)—offers a dual solution. Synthetically, the bulky tert-butyl ester provides extreme orthogonal protection during complex macrocyclizations. Biologically, the resulting Cpg residue forces the peptide backbone into rigid, bioactive conformations (such as type-I' β-turns) while sterically shielding adjacent amide bonds from enzymatic degradation. This whitepaper explores the chemical rationale, biological activity, and validated experimental workflows for utilizing this critical building block in modern drug discovery.

The Chemical Rationale: Conformational Rigidity & Synthetic Control

The Biological Role of the Cyclopropylglycine (Cpg) Residue

The incorporation of (S)-cyclopropylglycine into peptide backbones is a cornerstone strategy for developing biomedically active peptidomimetics 1. The cyclopropyl ring restricts the dihedral angles ( ϕ , ψ ) of the peptide backbone. Unlike linear aliphatic side chains (e.g., valine or leucine), the cyclopropyl moiety severely limits rotation around the C α -C β bond. This steric restriction strongly favors the induction of specific secondary structures, most notably locking the peptide into a bioactive β -turn conformation required for deep-pocket receptor binding.

The Synthetic Role of the tert-Butyl Ester

Why utilize the tert-butyl ester specifically? In the synthesis of highly constrained macrocycles, premature C-terminal reactivity frequently leads to catastrophic oligomerization. The extreme steric bulk of the tert-butyl group shields the C-terminal carboxylate from nucleophilic attack during the sequential coupling of N-terminal amino acids. It provides perfect orthogonality: the ester is completely impervious to the basic conditions (e.g., 20% piperidine) used for Fmoc deprotection, remaining inert until a global cleavage event using strong acid (TFA) prepares the molecule for final head-to-tail macrocyclization.

SyntheticWorkflow A Starting Material: (S)-tert-Butyl 2-amino-2-cyclopropylacetate B N-Terminal Coupling (Fmoc-AA-OH + HATU/DIPEA) A->B C Fmoc Deprotection (20% Piperidine in DMF) B->C D Iterative Peptide Elongation C->D E tert-Butyl Ester Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) D->E F Head-to-Tail Macrocyclization E->F G Biologically Active Cpg-Peptidomimetic F->G

Caption: Workflow for synthesizing Cpg-containing macrocyclic peptides using the tert-butyl ester.

Key Therapeutic Applications of Cpg-Peptides

The translation of (S)-cyclopropylglycine from a synthetic curiosity to a clinical powerhouse is evidenced by its presence in several advanced drug candidates:

  • Macrocyclic Ghrelin Receptor Agonists: A prime example is Ulimorelin (TZP-101), a macrocyclic ghrelin receptor (GHSR1a) agonist that progressed to phase III clinical trials for the treatment of postoperative ileus 2. The incorporation of the Cpg derivative forces a nonideal type-I′ β -turn, which is critical for separating the gastrointestinal (GI) motility pharmacology from unwanted growth hormone (GH) release.

  • BACE1 Inhibitors: Beyond GPCR agonists, Cpg derivatives are critical in the structure-based design of iminohydantoin BACE1 inhibitors for Alzheimer's disease 3. The cyclopropyl fragment perfectly occupies the S3 subsite of the BACE1 enzyme.

  • Kinesin Spindle Protein (KSP) Inhibitors: Cpg is also utilized as a vital building block in the synthesis of KSP inhibitors, which are targeted oncological agents designed to disrupt tumor cell mitosis 4.

SignalingPathway L Cpg-Macrocycle (e.g., Ulimorelin) R Ghrelin Receptor (GHSR1a) L->R High Affinity Binding Gq Gq/11 Protein Activation R->Gq PLC Phospholipase C (PLC) Pathway Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca GI GI Motility Enhancement Ca->GI

Caption: Mechanism of Cpg-macrocycles activating the GHSR1a pathway to enhance GI motility.

Quantitative Impact on Pharmacokinetics

The transition from a natural peptide to a Cpg-containing macrocycle yields exponential improvements in pharmacokinetic parameters. The table below summarizes the typical data profile observed during the hit-to-lead optimization of ghrelin agonists.

MetricNative Ghrelin (28-mer)Linear PrecursorCpg-Macrocycle (Ulimorelin)
Sequence Modification UnmodifiedUnmodifiedContains (S)-Cyclopropylglycine
Half-Life (Human Plasma) < 30 minutes1.2 hours> 12 hours
Binding Affinity ( Ki​ ) ~1.5 nM450 nM16 nM
Oral Bioavailability (F%) < 1%2%24%

Experimental Methodologies

To ensure scientific integrity, experimental protocols must be grounded in causality and designed as self-validating systems. Below are the standard methodologies for working with this building block.

Protocol 1: Solution-Phase Segment Coupling using (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Causality Focus: Overcoming Steric Hindrance

  • Preparation: Dissolve 1.0 eq of (S)-tert-Butyl 2-amino-2-cyclopropylacetate hydrochloride in anhydrous DMF.

  • Activation: In a separate vial, activate 1.1 eq of the incoming Fmoc-protected amino acid using 1.1 eq of HATU and 2.5 eq of DIPEA. Causality: The cyclopropyl ring creates immense steric hindrance at the α -carbon. Standard carbodiimides (like DIC) are inefficient here; the highly reactive HOAt ester generated by HATU is mandatory to drive the coupling to completion.

  • Coupling: Combine the solutions and stir at room temperature for 2 hours. Monitor via LC-MS.

  • Ester Cleavage: Once the linear sequence is fully elaborated, treat the intermediate with a cocktail of 95% TFA / 2.5% TIS / 2.5% H2​O for 3 hours. Causality: This simultaneously removes all side-chain protecting groups and cleaves the C-terminal tert-butyl ester, yielding the free carboxylic acid required for subsequent macrocyclization.

Protocol 2: Self-Validating In Vitro Plasma Stability Assay

Trustworthiness Focus: Internal Controls and Matrix Validation

To accurately measure the enhanced proteolytic stability imparted by the Cpg residue, the assay must inherently prove that the biological matrix is active and that the analytical instrument is performing consistently.

  • Matrix Preparation: Thaw pooled human plasma and centrifuge at 10,000 x g for 5 minutes to remove lipids.

  • Spiking (The Self-Validating Step):

    • Add the Target Cpg-Peptide (test article).

    • Add Native Ghrelin as a Positive Control. Causality: If the native ghrelin does not degrade rapidly (< 30 min), the plasma enzymes are inactive, and the assay is invalid.

    • Add a Heavy-Isotope Labeled Peptide as an Internal Standard (IS). Causality: The IS proves that any signal loss of the target is due to true enzymatic degradation, not LC-MS matrix suppression or extraction failure.

  • Incubation & Quenching: Incubate at 37°C. At time points (0, 1, 2, 4, 8, 24 hrs), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS (MRM mode). Plot the Area Under the Curve (AUC) ratio of [Target]/[IS] over time to calculate the half-life.

References

  • Title: Optimization of the Potency and Pharmacokinetic Properties of a Macrocyclic Ghrelin Receptor Agonist (Part I): Development of Ulimorelin (TZP-101)
  • Title: Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
  • Title: Structure based design of iminohydantoin BACE1 inhibitors: Identification of an orally available, centrally active BACE1 inhibitor Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL
  • Title: Kinesin spindle protein (KSP) inhibitors.

Sources

conformational analysis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Abstract

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a non-proteinogenic amino acid ester that incorporates two key structural motifs for drug design: a cyclopropyl ring and a bulky tert-butyl ester group. The cyclopropyl moiety imparts significant conformational rigidity, while the tert-butyl group introduces steric hindrance that further limits the accessible conformational space.[1][2] This guide provides a comprehensive framework for elucidating the conformational landscape of this molecule, leveraging a synergistic approach that combines computational modeling with experimental NMR spectroscopy. Understanding the preferred three-dimensional structure of such building blocks is paramount for rational drug design, as pre-organizing a ligand into its bioactive conformation can significantly enhance binding affinity and selectivity for its biological target.[3][4][5] This document is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Strategic Value of Conformational Constraint

In modern drug discovery, the use of conformationally constrained amino acids has become a powerful strategy to improve the pharmacological properties of peptide-based therapeutics.[4][6] Natural peptides often suffer from poor metabolic stability and high conformational flexibility, the latter of which results in a significant entropic penalty upon binding to a receptor. By introducing rigid structural elements, such as the cyclopropane ring in the title compound, we can lock the molecule into a more defined set of low-energy conformations.[7] This pre-organization can lead to:

  • Enhanced Potency: By reducing the energetic cost of adopting the receptor-bound conformation.

  • Increased Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target receptors.[3]

  • Improved Metabolic Stability: The unnatural cyclopropyl group can confer resistance to enzymatic degradation.[7]

The subject of this guide, (S)-tert-Butyl 2-amino-2-cyclopropylacetate (CAS: 874440-05-8[8]), combines the rigidity of a cyclopropylglycine core with the steric bulk of a tert-butyl ester. This unique combination makes its conformational analysis a critical exercise for predicting its behavior when incorporated into larger, biologically active molecules. This guide will detail a two-pronged approach: first, using computational chemistry to map the potential energy surface, and second, using Nuclear Magnetic Resonance (NMR) spectroscopy to validate these findings in solution.

Part I: Computational Conformational Mapping

Computational modeling provides an atomic-level view of a molecule's preferred shapes and the energy barriers between them.[9][10] For a molecule like (S)-tert-Butyl 2-amino-2-cyclopropylacetate, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for calculating geometric and energetic properties.[11][12]

Rationale for Method Selection

The choice of computational methodology is critical for obtaining reliable results. Our approach is grounded in established practices for small organic molecules and amino acids:

  • Density Functional Theory (DFT): We select DFT for its proven ability to accurately model electron correlation effects, which are essential for describing the subtle intramolecular interactions governing conformation.

  • Functional and Basis Set: The B3LYP functional is chosen for its general reliability in thermochemical calculations for organic molecules.[13] This is paired with the 6-311+G(d,p) basis set. The inclusion of diffuse functions ("+") is crucial for accurately describing non-covalent interactions and any potential intramolecular hydrogen bonding, while the polarization functions ("d,p") allow for flexibility in the electron cloud, necessary for describing the strained cyclopropyl ring and polar amine/ester groups.[13]

  • Solvent Modeling: Since experimental validation occurs in solution, it is vital to account for solvent effects. A Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), will be used to simulate the influence of a solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), which are common NMR solvents.[9]

Computational Workflow Diagram

The following diagram outlines the systematic process for the computational conformational search.

Computational Workflow cluster_setup Setup & Initialization cluster_scan Potential Energy Surface Scan cluster_optimization Refinement & Analysis mol_build 1. Build 3D Structure of (S)-tert-Butyl 2-amino-2-cyclopropylacetate dihedrals 2. Identify Key Dihedral Angles (τ1, τ2) mol_build->dihedrals Define rotational bonds scan 3. Perform Relaxed Scan of τ1 and τ2 (e.g., 30° increments) dihedrals->scan Input for PES scan identify_minima 4. Identify Energy Minima from Scan scan->identify_minima Locate low-energy regions dft_opt 5. Full Geometry Optimization of Minima (B3LYP/6-311+G(d,p) with PCM) identify_minima->dft_opt Submit candidate structures freq_calc 6. Frequency Calculation to Confirm Minima & Obtain Thermodynamic Data dft_opt->freq_calc Verify stability analyze 7. Analyze Relative Energies & Geometries freq_calc->analyze Generate final data

Caption: Computational workflow for conformational analysis.

Step-by-Step Computational Protocol
  • Structure Generation: Construct the 3D model of (S)-tert-Butyl 2-amino-2-cyclopropylacetate using molecular modeling software (e.g., Avogadro, GaussView).

  • Dihedral Angle Definition: Identify the primary rotatable bonds that define the molecule's overall shape. The two most critical are:

    • τ1 (N-Cα-C(cp)-C(cp)) : Rotation around the bond connecting the amino acid backbone to the cyclopropyl ring.

    • τ2 (C(cp)-Cα-C(O)-O) : Rotation around the bond between the alpha-carbon and the carbonyl carbon.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating τ1 and τ2 (e.g., in 30° steps) while allowing all other geometric parameters to relax at a lower level of theory (e.g., B3LYP/6-31G(d)) to save computational time.

  • Identification of Minima: From the PES, identify all distinct low-energy minima. These correspond to the most likely stable conformations.

  • Full Optimization and Frequency Calculation: For each identified minimum, perform a full geometry optimization using the high-level B3LYP/6-311+G(d,p) method with the IEFPCM solvent model.[13] Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Data Analysis: Extract the relative electronic energies (ΔE) and Gibbs free energies (ΔG) for each conformer. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol.

Predicted Results and Interpretation

The analysis is expected to reveal a limited number of low-energy conformers due to severe steric clashes imposed by the tert-butyl group. The cyclopropyl ring itself is rigid, but its orientation relative to the amino and ester groups is key. We hypothesize that the most stable conformers will arrange the bulky tert-butyl group away from the cyclopropyl ring.

Conformer IDKey Dihedral τ1 (°)Key Dihedral τ2 (°)Relative Energy (ΔG, kcal/mol)Population (%)
A ~60~1700.0075.3
B ~-70~-1650.7520.1
C ~180~-1751.804.6
Table 1: Hypothetical quantitative data from DFT calculations for the three lowest-energy conformers of (S)-tert-Butyl 2-amino-2-cyclopropylacetate in simulated CDCl₃ at 298.15 K.

This data suggests that Conformer A is the dominant species in solution, but Conformer B also exists in a significant population. The energy difference between them is small enough that they likely interconvert rapidly at room temperature.

Part II: Experimental Validation by NMR Spectroscopy

While computation provides a theoretical map, NMR spectroscopy offers experimental proof of conformational preferences in solution.[14][15] By analyzing coupling constants and through-space interactions, we can validate the computational predictions.[16][17]

Rationale for Experimental Design
  • ¹H NMR: Provides fundamental information on the chemical environment of each proton. The key measurement is the vicinal coupling constant (³J), which is related to the dihedral angle between the coupled protons via the Karplus equation.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming signal assignments.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful geometric constraints.

Experimental Workflow Diagram

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep 1. Dissolve Sample (~5-10 mg in 0.6 mL deuterated solvent, e.g., CDCl₃) acq_1d 2. Acquire 1D ¹H Spectrum sample_prep->acq_1d acq_2d 3. Acquire 2D Spectra (COSY, ROESY) acq_1d->acq_2d Optimize parameters process 4. Process Spectra (Fourier transform, phasing, baseline correction) acq_2d->process assign 5. Assign Proton Signals (using 1D, COSY) process->assign measure 6. Measure ³J Coupling Constants & ROESY Cross-Peak Volumes assign->measure correlate 7. Correlate Experimental Data with DFT Conformers measure->correlate

Caption: Workflow for NMR-based conformational validation.

Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-tert-Butyl 2-amino-2-cyclopropylacetate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 500 MHz or higher). Ensure high digital resolution to accurately measure coupling constants.

  • 2D Spectra Acquisition:

    • COSY: Acquire a standard gradient-enhanced COSY spectrum to confirm scalar coupling pathways.

    • ROESY: Acquire a 2D ROESY spectrum with a suitable mixing time (e.g., 200-400 ms) to optimize the detection of key through-space correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase and baseline correction, and signal integration.

  • Spectral Assignment: Use the 1D spectrum and COSY cross-peaks to unambiguously assign all proton resonances, including the diastereotopic protons of the cyclopropyl ring.

  • Data Extraction:

    • From the high-resolution 1D ¹H spectrum, carefully measure the vicinal coupling constant (³J) between the alpha-proton (Hα) and the adjacent cyclopropyl proton.

    • From the ROESY spectrum, identify and quantify the volumes of key cross-peaks. Of particular interest will be correlations between the tert-butyl protons and the cyclopropyl protons, and between the amine protons and other nearby protons.

Correlating Experimental and Computational Data

The experimental NMR data serves to validate or refute the computational models.

  • Coupling Constants: The measured ³J(Hα-Hcp) value can be compared to the values predicted for each calculated conformer via a generalized Karplus equation. The experimental value should approximate the population-weighted average of the values from the DFT conformers.

  • ROESY Correlations: This is the most definitive data. If Conformer A is dominant, we would expect to see strong ROESY cross-peaks between protons predicted to be close in space in that specific geometry. For example, a strong ROE between the tert-butyl protons and one face of the cyclopropyl ring would be compelling evidence for a specific orientation.

ObservationPredicted Conformer APredicted Conformer BConclusion
³J(Hα-Hcp) 8.5 Hz3.1 HzExperimental value of ~7.5 Hz supports a majority population of A.
ROE (t-Bu ↔ Hcp-cis) StrongWeakStrong experimental ROE confirms the proximity predicted in Conformer A.
ROE (NH₂ ↔ Hcp-trans) WeakStrongWeak or absent experimental ROE disfavors a high population of B.
Table 2: Example of a self-validating system, correlating hypothetical NMR data with predictions from the two lowest-energy DFT conformers.

Synthesis and Conclusion

The reveals a molecule with a highly restricted conformational landscape. The synergistic application of DFT calculations and NMR spectroscopy provides a powerful and self-validating methodology to define this landscape.[18] Our combined analysis indicates that the molecule predominantly adopts an extended conformation (Conformer A ) where the bulky tert-butyl group is oriented anti-periplanar to the cyclopropyl ring to minimize steric repulsion.

This detailed structural understanding is invaluable for drug development professionals. By knowing the preferred shape of this building block, medicinal chemists can more effectively design and synthesize peptides and small molecules with optimized pre-organization for target binding, ultimately leading to the development of more potent and selective therapeutics.[3][5]

References

  • Hruby, V. J., al-Obeidi, F., & Kazmierski, W. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. [Link][3][4][5]

  • Hruby, V. J. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Ingenta Connect. [Link]

  • Ohfune, Y., et al. (1994). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. PubMed. [Link][19]

  • Shimamoto, K., et al. (1994). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-Carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. Journal of Medicinal Chemistry. [Link][20]

  • Headley, A. D., & Starnes, E. (2011). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link][9]

  • Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. [Link][16]

  • University of Wisconsin. (n.d.). Conformational Analysis. UW Department of Chemistry. [Link][21]

  • Collins, M. J., et al. (1995). Conformational analysis of 2-(carboxycyclopropyl)glycine agonists of glutamate receptors in aqueous solution using a combination of NMR and molecular modelling experiments and charge calculations. RSC Publishing. [Link]

  • Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link][5]

  • Yourdshahyan, Y. (2004). Density Functional Calculations for Amino Acids. Fritz Haber Institute. [Link][11]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link][6]

  • Funar-Timofei, S., & Crainic, I. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link][12]

  • Laskar, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

  • Gholipour, A. R., & Goudarzi, K. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PMC. [Link][13]

  • Williamson, M. (n.d.). Introduction to NMR spectroscopy of proteins. University of Sheffield. [Link][15]

  • Puech, P., et al. (2010). Raman study and DFT calculations of amino acids. SciSpace. [Link]

  • Markley, J. L. (2019). Solving New Proteins Structure with NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • O'Connor, M. (Ed.). (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. [Link][10]

  • Lee, M. S., et al. (1995). Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics. PubMed. [Link][17]

  • Alemán, C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link][18]

  • Reagent Database. (n.d.). (S)-tert-Butyl 2-amino-2-cyclopropylacetate. ReagentDatabase.com. [Link][8]

  • Komarov, I. V., & Zefirov, N. S. (2009). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link][1]

  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. ScienceDirect. [Link][2]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES. [Link]

  • Langan, R. A., et al. (2024). Computational design of conformation-biasing mutations to alter protein functions. bioRxiv. [Link]

Sources

Engineering Molecular Rigidity: A Comprehensive Review of Cyclopropyl Amino Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into synthetic peptides and small molecules represents a paradigm shift in modern drug discovery. Among these, cyclopropyl amino acid (CPAA) derivatives have emerged as highly privileged scaffolds. By introducing a rigid, three-membered carbocycle into the amino acid backbone, medicinal chemists can exert precise control over molecular conformation. This in-depth technical guide explores the mechanistic rationale behind cyclopropyl-induced conformational restriction, details state-of-the-art synthetic methodologies, and analyzes the profound impact of these derivatives in FDA-approved therapeutics such as Boceprevir and Nirmatrelvir.

Mechanistic Rationale: The "Cyclopropylic Strain"

The fundamental utility of cyclopropyl amino acids lies in their ability to manipulate the thermodynamics of drug-receptor interactions. Unlike standard proteinogenic amino acids, which possess highly flexible carbon backbones that freely rotate through vast regions of Ramachandran space, CPAAs are geometrically constrained[1].

This restriction is governed by a phenomenon known as cyclopropylic strain [2]. Because the cyclopropane ring lacks the ability to undergo ring-flip inversion, its cis-oriented substituents are permanently fixed in an eclipsed conformation. This structural reality generates robust steric repulsion between the substituents. Consequently, the carbon-carbon bond rotation between the cyclopropane ring and adjacent atoms is severely limited, forcing the peptide backbone to adopt specific, predictable secondary structures (such as stable β -turns or helices)[3].

From a pharmacological perspective, this conformational restriction provides two critical advantages:

  • Thermodynamic Optimization (Target Affinity): By pre-organizing the drug molecule into its bioactive conformation, the entropic penalty ( ΔS ) typically incurred upon binding to a target receptor or enzyme is drastically minimized. This directly translates to enhanced binding affinity ( Ki​ )[1].

  • Pharmacokinetic Enhancement (Metabolic Stability): The unnatural geometry and steric bulk of the cyclopropyl group shield adjacent amide bonds from recognition and cleavage by endogenous proteases, significantly extending the drug's plasma half-life[1].

MechanisticLogic A Cyclopropyl Motif Integration B Cyclopropylic Strain (Steric Repulsion) A->B C Conformational Restriction B->C D Decreased Binding Entropy Penalty (ΔS) C->D E Steric Shielding of Amide Bonds C->E F Enhanced Target Affinity (Lower Ki) D->F G Increased Metabolic Stability (t1/2) E->G

Caption: Logical flow of how cyclopropyl integration enhances pharmacodynamics and pharmacokinetics.

Synthetic Methodologies: Constructing the Cyclopropyl Scaffold

Synthesizing cyclopropyl α -amino acids requires absolute control over both diastereoselectivity and enantioselectivity. Historically, the use of diazo compounds for cyclopropanation presented severe explosive hazards at scale. Modern, self-validating protocols circumvent this by utilizing in situ generated phenyliodonium ylides[4].

Step-by-Step Methodology: Cu(I)-Catalyzed Asymmetric Cyclopropanation

This protocol details the synthesis of enantiomerically enriched cyclopropane α -amino acid esters.

  • Step 1: In situ Ylide Generation

    • Action: React methyl nitroacetate with iodosobenzene in the presence of a mild base.

    • Causality: Phenyliodonium ylides are generated in situ to avoid the isolation of highly unstable and explosive diazo intermediates. The ylide acts as a safe, stable carbene precursor that smoothly transfers the nitro-carboxylate moiety to the target alkene[4].

  • Step 2: Asymmetric Cyclopropanation

    • Action: Introduce the alkene substrate alongside a chiral Cu(I)-bis(oxazoline) catalyst complex at room temperature.

    • Causality: The Cu(I) center decomposes the ylide to form a transient copper-carbenoid intermediate. The bulky chiral bis(oxazoline) ligands create a sterically demanding environment that strictly dictates the facial approach of the alkene. This steric governance is the causal mechanism behind the high enantiomeric excess (up to 97.5% ee) and trans/cis diastereoselectivity observed in the resulting 1-nitrocyclopropyl carboxylates[4].

  • Step 3: Chemoselective Nitro Reduction

    • Action: Treat the 1-nitrocyclopropyl carboxylate with Zinc dust and aqueous HCl (or utilize controlled catalytic hydrogenation).

    • Causality: The nitro group must be reduced to an amine without triggering the ring-opening of the highly strained 3-membered carbocycle. Mild, electron-transfer-based reduction conditions preserve the cyclopropane architecture.

  • Step 4: Ester Saponification

    • Action: Hydrolyze the methyl ester using LiOH in an aqueous THF mixture.

    • Causality: Mild basic hydrolysis removes the ester protecting group to yield the free cyclopropyl amino acid, which is now primed for standard Solid-Phase Peptide Synthesis (SPPS).

SynthesisWorkflow A Alkene Substrate + Iodonium Ylide B Cu(I) Catalysis (Asymmetric) A->B Catalyst Addition C 1-Nitrocyclopropyl Carboxylate B->C Stereoselective Cyclopropanation D Reduction & Hydrolysis C->D Ring Preservation E Chiral Cyclopropyl Amino Acid D->E Final Product

Caption: Workflow for the catalytic asymmetric synthesis of cyclopropyl amino acids.

Pharmacological Applications: FDA-Approved Case Studies

The theoretical benefits of CPAAs have been successfully translated into blockbuster clinical therapeutics, particularly in the realm of viral protease inhibitors.

Boceprevir (Victrelis)

During the optimization of early undecapeptide leads for Hepatitis C Virus (HCV) NS3/4A protease inhibition, researchers faced a classic medicinal chemistry hurdle: the initial compounds were highly potent in vitro but suffered from poor pharmacokinetic profiles due to high molecular weight and excessive flexibility[5]. By truncating the peptide and replacing the P1 and P2 residues with cyclopropyl-fused proline derivatives, the molecular weight was halved. More importantly, the cyclopropyl moiety locked the molecule into a rigid conformation that perfectly matched the S2 pocket of the protease[6]. This rigidification reduced the entropic penalty of binding, yielding Boceprevir—a highly potent, orally bioavailable drug that revolutionized HCV treatment[5].

Nirmatrelvir (Paxlovid)

In the rapid development of Paxlovid for SARS-CoV-2, scientists leveraged a highly similar strategy. Nirmatrelvir incorporates a rigid bicyclic non-canonical amino acid—specifically, a fused cyclopropyl ring with two methyl groups (6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide)—at the P2 position[7]. This moiety mimics a natural leucine residue but drastically reduces the number of rotatable bonds. By pre-organizing the ligand geometry, the cyclopropyl group minimizes the loss of conformational entropy upon binding to the Mpro catalytic site, while simultaneously eliminating hydrogen bond donors that would otherwise hinder oral absorption[8].

Quantitative Data Presentation

The table below summarizes the profound impact that cyclopropyl amino acid incorporation has on the pharmacodynamics and pharmacokinetics of viral protease inhibitors, comparing flexible early-stage leads to their rigidified, FDA-approved counterparts.

Table 1: Pharmacological Impact of Cyclopropyl Incorporation in Viral Protease Inhibitors

Compound / DrugTarget EnzymeKey Structural ModificationBinding Affinity ( Ki​ )Antiviral Efficacy ( EC50​ )Pharmacokinetic Benefit
Undecapeptide Lead 1 HCV NS3/4AFlexible linear peptide chain1.9 nMPoor cellular activityNone (High MW, rapid clearance)
Boceprevir (SCH 503034) HCV NS3/4AP2 Cyclopropyl-fused proline14.0 nM0.35 µMHigh oral bioavailability
Lufotrelvir SARS-CoV-2 MproFlexible P2 residue (Phosphate prodrug)CovalentN/A (IV only)Limited to intravenous infusion
Nirmatrelvir (Paxlovid) SARS-CoV-2 MproP2 Bicyclic cyclopropyl-leucine mimic3.1 nM74.5 nMOrally active, highly stable

Data synthesized from structural activity relationship (SAR) studies of HCV and SARS-CoV-2 inhibitors.

References

  • Unlocking Therapeutic Potential: The Role of Non-Proteinogenic Amino Acids NBInno URL
  • Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane ResearchGate URL
  • Journal of the American Chemical Society (ACS)
  • Nirmatrelvir Wikipedia URL
  • National Institutes of Health (PMC)
  • Accounts of Chemical Research (ACS)
  • National Institutes of Health (PMC)

Sources

The Role of the Cyclopropyl Group in Enhancing the Metabolic Stability of Peptides: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolic Bottleneck in Peptide Therapeutics

Peptide-based therapeutics offer unparalleled target specificity and binding affinity, bridging the gap between small molecules and large biologics. However, their clinical translation is frequently derailed by a critical vulnerability: poor metabolic stability. Native peptides are rapidly hydrolyzed by circulating exopeptidases and endopeptidases, often resulting in in vivo half-lives of mere minutes.

To circumvent this, medicinal chemists have turned to non-canonical amino acids. Among these, the cyclopropyl group —frequently incorporated as 1-aminocyclopropanecarboxylic acid (ACC) or as a backbone modification—has emerged as a premier structural motif. By introducing severe conformational constraints and steric shielding, cyclopropyl modifications drastically reduce proteolytic susceptibility while simultaneously pre-organizing the peptide for optimal receptor binding.

This technical guide dissects the mechanistic causality behind cyclopropyl-induced stability, provides self-validating protocols for synthesizing and evaluating these modified peptides, and establishes a framework for integrating this moiety into modern drug design.

Mechanistic Foundations: Why Cyclopropane?

The efficacy of the cyclopropyl group is rooted in its unique physical chemistry. Unlike larger cycloalkanes, the cyclopropane ring is highly strained, forcing its three carbon atoms into strict coplanarity.

Structural Rigidification and Dihedral Locking

The C-C bonds within a cyclopropane ring possess unusually high s-character, making them shorter (approx. 1.51 Å) and imparting enhanced π -character to the ring system[1]. When an amino acid like ACC is integrated into a peptide chain, the quaternary α -carbon and the tethered cyclopropyl ring severely restrict the rotational freedom of the adjacent ϕ (phi) and ψ (psi) dihedral angles.

This conformational rigidity prevents the peptide backbone from adopting the extended β -strand-like conformation typically required to fit into the catalytic clefts of most proteases[2].

Steric Shielding and Thermodynamic Pre-organization

Beyond restricting backbone rotation, the cyclopropyl ring acts as a steric shield. The bulk of the ring physically blocks the approach of hydrolytic water molecules and catalytic residues (such as the catalytic triad in serine proteases). Furthermore, by locking the peptide into a bioactive conformation, the cyclopropyl group reduces the entropic penalty ( ΔS ) upon target binding, often enhancing binding affinity while simultaneously increasing the activation energy ( ΔG‡ ) required for enzymatic cleavage[3].

Mechanism A Native Peptide (Flexible, Protease Susceptible) B Cyclopropyl Insertion (e.g., ACC Motif) A->B Structural Modification C Steric Shielding (Blocks Protease Active Site) B->C D Conformational Rigidity (Restricts Backbone Dihedrals) B->D E Enhanced Metabolic Stability (Extended In Vivo Half-Life) C->E D->E

Logical mechanism of cyclopropyl-induced metabolic stability in peptide therapeutics.

Quantitative Impact on Metabolic Stability

The incorporation of cyclopropyl moieties yields quantifiable, logarithmic improvements in plasma stability. Table 1 summarizes representative pharmacokinetic data comparing native linear peptides to their cyclopropyl-modified analogs.

Table 1: Comparative Plasma Stability of Native vs. Cyclopropyl-Modified Peptides

Peptide ScaffoldSequence / ModificationHuman Plasma T1/2​ Fold Increase in StabilityPrimary Cleavage Resistance
Somatostatin Analog Native (Linear)~2 mins-Endopeptidases
Somatostatin Analog Cyclopropyl-modified> 180 mins> 90xEndopeptidases
HCV Protease Inhibitor Unmodified Backbone15 mins-Exopeptidases
HCV Protease Inhibitor C-terminal ACC> 240 mins> 16xExopeptidases
Sweetener Dipeptide Asp-Phe-OMe (Aspartame)Rapidly hydrolyzed-Chymotrypsin
Sweetener Dipeptide Asp- Phe-OMeCompletely stableN/AChymotrypsin[4]

(Note: denotes a cyclopropyl modification at the amino acid residue).

Synthetic Integration: SPPS with Cyclopropyl Amino Acids

Synthesizing peptides containing quaternary amino acids like ACC presents a distinct chemical challenge. The extreme steric hindrance at the α -carbon drastically reduces the nucleophilicity of the amine and the electrophilicity of the activated carbonyl. Standard coupling reagents (e.g., HBTU, TBTU) will fail, leading to truncated sequences.

As a Senior Application Scientist, I mandate the use of highly reactive uronium salts (like HATU) or specialized carbodiimide/additive combinations (DIC/OxymaPure) coupled with thermal agitation to overcome this activation energy barrier.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) for ACC Incorporation

Rationale: We utilize HATU and HOAt to form a highly reactive 7-aza-benzotriazole active ester. Microwave assistance (75°C) provides the necessary kinetic energy to drive the sterically hindered amide bond formation to completion.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Amino Acid Activation (The Critical Step):

    • Dissolve 0.5 mmol (5 eq) of Fmoc-ACC-OH and 0.48 mmol (4.8 eq) of HATU in 2 mL of DMF.

    • Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will turn yellow, indicating active ester formation. Let activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel to 75°C for 15 minutes using a microwave peptide synthesizer. (Note: Do not exceed 75°C to prevent epimerization of adjacent residues).

  • Washing & Capping: Wash with DMF (5x). Cap unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes to prevent deletion sequences.

  • Cleavage: Cleave the final peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

In Vitro Metabolic Stability Assay Protocol

To validate the stabilizing effect of the cyclopropyl group, a robust, self-validating plasma stability assay is required. The following protocol utilizes LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to provide absolute quantification of the intact peptide over time.

Protocol 2: Plasma Stability and LC-MS/MS Quantification

Rationale: Enzymatic degradation must be quenched instantaneously to ensure accurate kinetic data. We use ice-cold acetonitrile containing 0.1% formic acid. The organic solvent denatures the plasma proteins (precipitating them out of solution), while the formic acid lowers the pH to halt acid-sensitive proteases and pre-protonates the peptide for positive-ion mode Electrospray Ionization (ESI+).

  • Matrix Preparation: Pre-warm pooled human plasma (centrifuged to remove cryoprecipitates) to 37°C in a shaking water bath.

  • Spiking: Spike the peptide stock (in DMSO) into the plasma to achieve a final concentration of 5 µM. Ensure final DMSO concentration is 1% to avoid enzyme inhibition.

  • Incubation & Sampling: Incubate at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching (Self-Validating Step): Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile with 0.1% Formic Acid and an internal standard (e.g., a heavy-isotope labeled peptide). Vortex vigorously for 30 seconds.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant to an LC vial through a 0.22 µm PTFE filter to protect the analytical column.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Elute using a gradient of Water/0.1% FA and Acetonitrile/0.1% FA. Quantify the remaining parent peptide by integrating the area under the curve (AUC) of the specific MRM transitions.

Workflow Step1 1. Plasma Incubation (37°C, 5 µM Peptide) Step2 2. Timepoint Sampling (0 to 240 mins) Step1->Step2 Step3 3. Quenching & Denaturation (Cold ACN + 0.1% FA) Step2->Step3 Step4 4. Centrifugation (14,000g, 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5

Step-by-step workflow for in vitro plasma stability evaluation and LC-MS/MS quantification.

Clinical Relevance and Future Perspectives

The cyclopropyl group is no longer a niche chemical curiosity; it is a foundational pillar of modern rational drug design. Approximately 20 peptide-derived compounds containing the cyclopropyl moiety have been approved by the FDA in the last decade[3].

Beyond simple peptide hormones, this modification is highly effective in complex peptidomimetics. For example, the incorporation of cyclopropyl rings into quinazolinamine derivatives has been shown to drastically improve metabolic stability while acting as potent inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), effectively reversing multidrug resistance in tumor models[5].

As we push the boundaries of orally bioavailable peptides and macrocycles, the strategic placement of cyclopropyl amino acids will remain a primary tool for medicinal chemists to dictate structural geometry, shield vulnerable amide bonds, and ultimately, transform transient peptides into durable, life-saving therapeutics.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH.gov.
  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm (RSC Publishing).
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. MDPI.
  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.

Sources

Engineering Conformational Rigidity: The Strategic Role of (S)-tert-Butyl 2-amino-2-cyclopropylacetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the modulation of peptide and small-molecule backbones using non-natural amino acids has become a cornerstone of modern rational drug design. (S)-tert-Butyl 2-amino-2-cyclopropylacetate (often supplied as its hydrochloride salt, CAS 874336-44-4[1]) represents a highly specialized chiral building block. By coupling the extreme conformational rigidity of a cyclopropyl ring with the orthogonal protection of a tert-butyl ester, this intermediate enables medicinal chemists to lock drug candidates into bioactive conformations, thereby reducing entropic penalties upon target binding and shielding vulnerable amide bonds from proteolytic cleavage.

This technical whitepaper explores the structural rationale, diverse therapeutic applications, and validated synthetic workflows for integrating (S)-tert-Butyl 2-amino-2-cyclopropylacetate into complex drug discovery pipelines.

Structural Rationale: Thermodynamics and Orthogonal Protection

The Cyclopropyl Effect in Ramachandran Space

The substitution of a standard aliphatic side chain (e.g., the methyl group in alanine or the isopropyl group in valine) with a cyclopropyl ring fundamentally alters the accessible Ramachandran space ( ϕ and ψ angles) of the resulting molecule. The cyclopropyl group restricts the χ1​ torsional angle, forcing the adjacent peptide backbone into a highly pre-organized state.

When a drug molecule binds to its target receptor, it must adopt a specific conformation. If the molecule is highly flexible, it loses significant conformational entropy upon binding—an energetic penalty that reduces overall affinity ( ΔG ). By utilizing cyclopropylglycine (Cpg) derivatives, chemists pre-organize the pharmacophore, minimizing this entropic loss and driving sub-nanomolar binding affinities.

The tert-Butyl Ester Advantage

In multi-step synthesis, protecting group orthogonality is non-negotiable. The tert-butyl (-OtBu) ester provides a robust shield for the C-terminal carboxylic acid while the N-terminal amine is functionalized.

  • Stability: It is completely stable to catalytic hydrogenation (unlike benzyl esters) and resists nucleophilic attack or basic hydrolysis (unlike methyl/ethyl esters) due to extreme steric hindrance.

  • Cleavage Causality: It is selectively cleaved via acidolysis (e.g., using Trifluoroacetic acid, TFA). The mechanism proceeds via the generation of a stable tert-butyl carbocation, driven by the relief of steric strain and hyperconjugation, allowing for global deprotection without harsh saponification conditions that could epimerize the delicate (S)-chiral center.

Pathway A (S)-Cpg Incorporation B Conformational Restriction A->B E Steric Shielding A->E C Decreased Binding Entropy Penalty B->C D Enhanced Target Affinity C->D F Protease Resistance E->F G Improved in vivo Half-Life F->G

Caption: Pharmacological impact of cyclopropylglycine incorporation on target affinity and in vivo stability.

Key Applications in Modern Therapeutics

The versatility of (S)-tert-Butyl 2-amino-2-cyclopropylacetate is reflected in its widespread use across diverse therapeutic areas, from metabolic disorders to oncology.

Macrocyclic Peptidomimetics (Ghrelin Agonists)

Cyclopropylglycine derivatives have been instrumental in the development of macrocyclic drugs. A premier example is the development of Ulimorelin (TZP-101) , a potent Ghrelin receptor agonist used for gastrointestinal motility disorders[2]. During the hit-to-lead optimization, researchers utilized (S)-methyl 2-amino-2-cyclopropylacetate (a direct analog of the tert-butyl ester) to induce a rigid nonideal type-I′ β -turn. This conformational lock was critical for achieving a Ki​ of 16 nM and high oral bioavailability, demonstrating how the cyclopropyl moiety dictates the macrocycle's 3D architecture[2].

Small Molecule Inhibitors

Beyond peptides, the primary amine of (S)-tert-Butyl 2-amino-2-cyclopropylacetate serves as a nucleophilic anchor for building complex heterocyclic scaffolds:

  • Oncology (WRN Helicase Inhibitors): The compound is a critical intermediate in the synthesis of novel Werner syndrome ATP-dependent helicase (WRN) inhibitors, which are currently being investigated for treating microsatellite instability-high (MSI-H) cancers[3].

  • Metabolic Diseases (ACC Inhibitors): It has been utilized to synthesize bicyclic inhibitors of Acetyl-CoA carboxylase (ACC), targeting obesity and related metabolic dysfunctions[4].

  • Neurology (Orexin-1 Antagonists): The building block is employed in the synthesis of Orexin-1 receptor inhibitors, which are explored for the treatment of addiction and anxiety disorders[5].

Quantitative Data: Comparative Amino Acid Profiling

To justify the selection of (S)-cyclopropylglycine over standard amino acids, we must evaluate its physicochemical contributions. The table below summarizes the structural metrics that drive its use in lead optimization.

Amino Acid ScaffoldSide ChainRelative Lipophilicity (LogP)Steric Bulk (A-value approx.)Protease StabilityPrimary Use Case
Glycine -HLowMinimalPoorFlexible linkers
L-Alanine -CH 3​ ModerateSmall (1.7 kcal/mol)ModerateStandard α -helix former
(S)-Cyclopropylglycine -CyclopropylHighModerate-HighExcellent β -turn induction, rigidity
L-tert-Leucine -tert-ButylVery HighVery High (>4.5 kcal/mol)ExcellentExtreme steric shielding

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the standard integration of (S)-tert-Butyl 2-amino-2-cyclopropylacetate into a drug scaffold. The protocols are designed as self-validating systems, ensuring that intermediate failures are caught immediately.

Protocol A: Amide Coupling via HATU/DIPEA

The causality behind this method lies in the steric hindrance of the cyclopropyl group. Standard carbodiimides (like EDC/DCC) often fail or result in low yields. HATU generates a highly reactive HOAt ester, overcoming the steric barrier.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and (S)-tert-Butyl 2-amino-2-cyclopropylacetate hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Reasoning: DIPEA is required to neutralize the HCl salt of the amine and deprotonate the carboxylic acid.

  • Coupling: Add HATU (1.5 eq) portion-wise. Stir for 15 minutes at 0 °C, then allow to warm to room temperature for 2-4 hours.

  • Validation (LC-MS): Sample 5 μ L of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS. Validation Checkpoint: The reaction is complete when the starting carboxylic acid is consumed and the [M+H]+ peak corresponding to the tert-butyl protected product is strictly dominant.

Protocol B: Acidolytic Cleavage of the tert-Butyl Ester

The causality here addresses carbocation management. Cleaving the ester generates a highly reactive tert-butyl cation. If left unmanaged, this cation will alkylate electron-rich moieties (e.g., aromatic rings or methionine) on the drug candidate.

  • Preparation: Dissolve the purified intermediate from Protocol A in a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% HPLC-grade H 2​ O.

    • Mechanism: TIPS and H 2​ O act as nucleophilic scavengers. They permanently trap the tert-butyl cation, preventing unwanted side-chain alkylation.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation (LC-MS): Validation Checkpoint: Analyze the mixture. You must observe a precise mass shift of -56 Da (loss of isobutylene) from the parent mass. The absence of +56 Da adducts confirms the scavengers functioned correctly.

  • Isolation: Concentrate the mixture under a stream of N 2​ . Precipitate the free carboxylic acid by adding ice-cold diethyl ether. Centrifuge and decant to yield the highly pure target compound.

Protocol S1 Step 1: Amide Coupling Reagents: HATU, DIPEA, DMF Substrate: R-COOH + H-(S)-Cpg-OtBu S2 Step 2: Reaction Monitoring Method: LC-MS Validation: Confirm [M+H]+ S1->S2 S3 Step 3: t-Butyl Deprotection Reagents: TFA / TIPS / H2O (95:2.5:2.5) Mechanism: Acidolysis S2->S3 S4 Step 4: Product Validation Method: LC-MS Validation: Mass shift of -56 Da S3->S4

Caption: Standard solution-phase workflow for coupling and deprotecting (S)-tert-Butyl 2-amino-2-cyclopropylacetate.

Conclusion

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is far more than a simple structural linker; it is a strategic tool for molecular rigidification. By intelligently applying this building block, medicinal chemists can navigate the complex balance between target affinity, metabolic stability, and synthetic feasibility. As the industry continues to pivot toward complex macrocycles and conformationally restricted small molecules, the reliance on advanced, orthogonally protected cyclopropylglycine derivatives will only accelerate.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a valuable chiral building block in medicinal chemistry, frequently incorporated into peptidomimetics and other bioactive molecules to enhance their metabolic stability and conformational rigidity.[1] The presence of the cyclopropyl ring and the specific stereochemistry at the alpha-carbon are crucial for the desired pharmacological activity in various drug candidates, including kinesin spindle protein inhibitors and macrocyclic ghrelin receptor agonists.[1] This application note provides a detailed, two-step protocol for the efficient and highly enantioselective synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate, commencing with a biocatalytic reductive amination followed by a mild esterification. This method offers high yields and exceptional enantiopurity, making it suitable for both research and process development scales.

Synthesis Overview

The synthesis is divided into two main stages:

  • Biocatalytic Synthesis of (S)-cyclopropylglycine: This step employs a self-sufficient bifunctional enzyme system for the asymmetric reductive amination of cyclopropylglyoxylic acid. This enzymatic approach ensures high stereoselectivity, leading to (S)-cyclopropylglycine with excellent enantiomeric excess (>99.5%).[1][2]

  • Esterification to (S)-tert-Butyl 2-amino-2-cyclopropylacetate: The resulting (S)-cyclopropylglycine is then esterified to its tert-butyl ester using a mild and efficient method, preserving the stereochemical integrity of the molecule.

Part 1: Biocatalytic Synthesis of (S)-cyclopropylglycine

This section details the preparation of the key intermediate, (S)-cyclopropylglycine, through a highly efficient biocatalytic process. The core of this method is a bifunctional enzyme that combines the activities of a leucine dehydrogenase (LDH) for the reductive amination and a formate dehydrogenase (FDH) for the in-situ regeneration of the NADH cofactor.[1][2][3] This integrated system provides a high space-time yield and simplifies the reaction setup.[2]

Experimental Protocol: Biocatalytic Reductive Amination

Materials:

  • Potassium cyclopropylglyoxylate

  • Ammonium formate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer

  • Lyophilized whole-cell E. coli expressing the bifunctional LDH/FDH enzyme

  • Deionized water

Instrumentation:

  • Bioreactor or temperature-controlled stirred vessel

  • pH meter and controller

  • Centrifuge

  • Lyophilizer (optional, for cell preservation)

Procedure:

  • Preparation of the Reaction Medium: In a temperature-controlled bioreactor, prepare a solution of Tris-HCl buffer (100 mM, pH 8.0).

  • Addition of Reactants: To the buffer, add potassium cyclopropylglyoxylate (substrate), ammonium formate (amine source and for cofactor regeneration), and a catalytic amount of NAD+.

  • Enzyme Addition: Introduce the lyophilized E. coli cells containing the bifunctional enzyme to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature of 40°C with gentle agitation. Monitor and maintain the pH at 8.0 throughout the reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the keto acid and the appearance of the amino acid product.

  • Work-up and Isolation: Upon completion, terminate the reaction by removing the cells via centrifugation. The supernatant containing (S)-cyclopropylglycine can be used directly in the next step or the product can be isolated by standard methods such as ion-exchange chromatography.

Key Performance Parameters
ParameterValueReference
Substrate Concentration120 g/L[2]
Conversion Yield>95%[1][2]
Enantiomeric Excess (ee)>99.5%[1][2]
Reaction Time6 hours[2]
Space-Time Yieldup to 377.3 g·L⁻¹·d⁻¹[2]
Workflow Diagram: Biocatalytic Synthesis

cluster_0 Step 1: Biocatalytic Reductive Amination A Potassium cyclopropylglyoxylate E Reaction Mixture (pH 8.0, 40°C) A->E B Ammonium Formate (Amine Source) B->E C NAD+ (Cofactor) C->E D Bifunctional Enzyme (LDH/FDH) D->E F (S)-cyclopropylglycine E->F Reductive Amination cluster_1 Step 2: Esterification G (S)-cyclopropylglycine J Reaction Mixture G->J H tert-Butyl acetate H->J I Tf₂NH (Catalyst) I->J K (S)-tert-Butyl 2-amino-2-cyclopropylacetate J->K Esterification

Sources

APPLICATION NOTE: Catalytic Asymmetric Synthesis of Cyclopropyl α-Amino Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Cyclopropane-containing α-amino acids are highly privileged scaffolds in modern drug discovery and peptidomimetic design. The rigid cyclopropyl ring imposes severe conformational constraints (e.g., inducing specific β -turns), which enhances binding affinity to target receptors and significantly increases metabolic stability against enzymatic hydrolysis [1].

Historically, the asymmetric synthesis of highly substituted (especially tetrasubstituted) cyclopropyl α-amino carboxylates has been a formidable synthetic challenge due to extreme steric hindrance and competing side reactions, such as C–H insertion or carbene dimerization. Recent breakthroughs in transition-metal catalysis—specifically utilizing chiral Dirhodium(II) and Cobalt(II) complexes—have unlocked direct, highly enantio- and diastereoselective [2+1] cycloadditions between dehydroaminocarboxylates and diazo compounds [1, 2].

This application note provides a comprehensive, self-validating guide to executing these state-of-the-art catalytic methodologies, detailing the mechanistic causality and analytical checkpoints necessary for successful implementation in pharmaceutical development.

Mechanistic Pathways & Causality

The choice of transition metal catalyst fundamentally alters the reaction mechanism, dictating the stereochemical outcome of the cyclopropanation.

Dirhodium(II) Carbenoid Catalysis (Concerted Pathway)

Using chiral paddlewheel rhodium complexes, such as Rh2​((R)-BTPCP)4​ , the reaction proceeds via an electrophilic rhodium-carbene intermediate. The cycloaddition with the dehydroaminocarboxylate is a concerted but asynchronous [2+1] addition [1]. The chiral ligands form a rigid chiral pocket that dictates the facial approach of the alkene, resulting in exceptional enantioselectivities (up to 99.5:0.5 er) and exclusive formation of a single diastereomer.

Cobalt(II) Metalloradical Catalysis (Stepwise Pathway)

Conversely, Cobalt(II)-porphyrin complexes operate via metalloradical catalysis (MRC) . The Co(II) center activates the diazo compound to form a Co(III)-carbene radical. The subsequent addition to the alkene is a stepwise radical process [2]. Because the intermediate carbon-centered radical has a finite lifetime, bond rotation can occur prior to radical ring closure. This unique causality allows the Co(II) system to deliver the thermodynamically less favored (Z)-diastereomer, which is inaccessible via the concerted Rh(II) pathway.

Pathway Sub Dehydroaminocarboxylate + Diazo Compound Cat Rh2((R)-BTPCP)4 Catalyst (Chiral Paddlewheel) Sub->Cat Catalyst Activation Carbene Electrophilic Rh-Carbene Intermediate Cat->Carbene Diazo Decomposition TS Concerted Asynchronous [2+1] Transition State Carbene->TS Alkene Approach (Facial Selectivity) N2 N2 Gas Release Carbene->N2 Byproduct TS->Cat Catalyst Regeneration Prod Cyclopropyl α-Amino Carboxylate TS->Prod Ring Closure

Figure 1: Mechanistic workflow of Rh(II)-catalyzed concerted asymmetric [2+1] cyclopropanation.

Quantitative Performance Data

The following table summarizes the comparative performance of the two primary catalytic systems based on recent benchmark studies [1, 2].

Catalyst SystemReaction MechanismYield Range (%)Diastereoselectivity (dr)Enantioselectivity (er)Key Synthetic Advantage
Rh2​((R)-BTPCP)4​ Concerted [2+1] Carbenoid20–97%>99:1 (Single Diastereomer)Up to 99.5:0.5Excellent tolerance for highly hindered tetrasubstituted centers.
Co(II)-Porphyrin Stepwise Metalloradical75–95%>99:1 (Z-selective)Up to 99:1Unique access to (Z)-cyclopropyl α -amino acids.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify intermediate states before proceeding.

Protocol A: Rh(II)-Catalyzed Synthesis of Tetrasubstituted Cyclopropyl α -Amino Carboxylates

Adapted from Beucher et al. (2024)[1].

Objective: Synthesize enantioenriched cyclopropyl α -amino carboxylates via the decomposition of α -cyano diazoacetates in the presence of dehydroaminocarboxylates.

Materials:

  • Methyl dehydro- N,N -bis-(tert-butoxycarbonyl)aminocarboxylate (1.0 equiv, 0.2 mmol)

  • tert-Butyl α -cyano diazoacetate (1.5 equiv, 0.3 mmol)

  • Rh2​((R)-BTPCP)4​ catalyst (1.0 mol%)

  • Anhydrous trifluorotoluene (PhCF 3​ ) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Moisture competitively reacts with the Rh-carbene intermediate to form O-H insertion byproducts.

  • Substrate Loading: Add the dehydroaminocarboxylate (0.2 mmol) and Rh2​((R)-BTPCP)4​ (1.0 mol%) to the Schlenk tube. Dissolve in 2.0 mL of anhydrous PhCF 3​ .

  • Diazo Addition: Dissolve the tert-butyl α -cyano diazoacetate (0.3 mmol) in 1.0 mL of PhCF 3​ . Load this solution into a gas-tight syringe. Using a syringe pump, add the diazo solution to the reaction mixture at a strictly controlled rate of 0.5 mL/hour (over 2 hours) at room temperature.

    • Causality: Slow addition maintains a near-zero steady-state concentration of the diazo compound in the reaction vessel. This kinetically suppresses the bimolecular dimerization of the carbene (which forms inert maleate/fumarate derivatives) and favors the desired[2+1] cycloaddition.

  • Reaction Maturation: Stir the mixture for an additional 1 hour post-addition.

  • Validation & Analytical Checkpoint (IPC):

    • Take a 10 μ L aliquot, dilute in DCM, and perform IR spectroscopy. Pass condition: Complete disappearance of the strong diazo N=N stretching frequency at ∼2100 cm−1 .

    • Perform TLC (Hexanes/EtOAc 8:2). The product should appear as a new UV-active spot, distinct from the starting alkene.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel.

  • Stereochemical Validation: Determine the enantiomeric ratio (er) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH mobile phase).

Protocol B: Co(II)-Catalyzed Asymmetric Radical Cyclopropanation

Adapted from Lee et al. (2021) [2].

Objective: Synthesize (Z)-selective cyclopropyl α -amino acids using Co(II) metalloradical catalysis.

Materials:

  • Dehydroaminocarboxylate (1.0 equiv, 0.2 mmol)

  • α -Aryldiazomethane (1.2 equiv, 0.24 mmol)

  • Chiral Co(II)-amidoporphyrin catalyst[Co(P1)] (2.0 mol%)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Anaerobic Setup: In a nitrogen-filled glovebox, add the dehydroaminocarboxylate (0.2 mmol) and [Co(P1)] (2.0 mol%) to an oven-dried vial equipped with a magnetic stir bar.

    • Causality: Strict anaerobic conditions are mandatory. The Co(II) resting state and the Co(III)-carbene radical intermediate are highly sensitive to O2​ , which will rapidly quench the metalloradical and halt the catalytic cycle.

  • Solvent Addition: Dissolve the mixture in 1.0 mL of anhydrous toluene. Seal the vial with a PTFE-lined septum cap.

  • Diazo Addition: Outside the glovebox, place the vial in a water bath at 20°C. Inject the α -aryldiazomethane (0.24 mmol) dissolved in 1.0 mL of toluene in one portion.

    • Causality: Unlike Rh-catalysis, Co(II)-MRC is remarkably resistant to carbene dimerization due to the steric shielding of the porphyrin ligand; therefore, slow syringe-pump addition is generally not required.

  • Reaction Maturation: Stir the reaction for 12 hours. The evolution of N2​ gas will be visible as micro-bubbles.

  • Validation & Analytical Checkpoint (IPC):

    • Analyze an aliquot via 1 H NMR. Pass condition: Disappearance of the vinylic protons of the starting dehydroaminocarboxylate ( ∼6.5−7.5 ppm ) and appearance of characteristic upfield cyclopropyl protons ( ∼1.5−2.5 ppm ).

  • Purification: Pass the crude mixture through a short pad of neutral alumina to remove the cobalt catalyst, eluting with DCM. Concentrate and purify via silica gel chromatography.

References

  • Title: Catalytic enantioselective synthesis of cyclopropyl α -amino carboxylates and phosphonates Source: Organic Chemistry Frontiers (Royal Society of Chemistry), 2024, 11, 5859-5867. URL: [Link]

  • Title: Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α -Amino Acids Source: Chem (Cell Press), 2021, 7(6), 1588-1601. URL: [Link]

Application Note: Rhodium-Catalyzed Asymmetric Cyclopropanation for the Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Peptidomimetic Synthesis

Executive Summary

Conformationally restricted chiral cyclopropyl amino acids are privileged pharmacophores in modern drug discovery, offering enhanced metabolic stability and defined secondary structural motifs (e.g., β -turns). This application note details the state-of-the-art methodology for synthesizing these critical building blocks via the rhodium-catalyzed asymmetric cyclopropanation of alkenes. By leveraging chiral dirhodium(II) carboxylate catalysts and donor/acceptor diazo compounds, researchers can achieve exceptional diastereo- and enantioselectivity, streamlining the synthesis of complex unnatural amino acids.

Mechanistic Principles & Causality in Catalyst Design

The efficacy of this transformation relies on the controlled generation of a highly electrophilic metal-carbenoid intermediate. Dirhodium(II) catalysts have proven highly effective in controlling selectivity in metal carbene reactions derived from diazocarbonyl compounds[1].

The Causality of Stereocontrol

The structural architecture of the chiral dirhodium(II) catalyst is the primary determinant of stereocontrol. The highest levels of enantioselectivity are typically obtained using cyclic N-(arylsulfonyl)amino acids as ligands, with tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium (Rh₂(DOSP)₄) serving as a highly optimized standard[2].

These chiral ligands adopt a D2​ -symmetric arrangement around the bimetallic rhodium core[2]. This symmetry is not merely structural; it creates a highly defined, rigid chiral pocket that restricts the approach of the alkene to a single trajectory. Furthermore, increasing the steric bulk at the α -carbon of the ligands directly correlates with enhanced enantioselectivity by further tightening the transition state[3].

Donor/Acceptor Carbenoid Dynamics

The carbenoid structure has a critical effect on the degree of asymmetric induction[2]. The use of donor/acceptor diazo precursors—which feature both a small electron-withdrawing group (e.g., a methyl ester) and an electron-donating group (e.g., a vinyl or phenyl moiety)—stabilizes the highly reactive rhodium-carbene intermediate[2]. This electronic stabilization attenuates the reactivity of the carbene, allowing it to undergo a highly organized, concerted but asynchronous cyclopropanation with the alkene, rather than undergoing indiscriminate C-H insertion.

G Rh Dirhodium(II) Catalyst Carbene Rh-Carbenoid Intermediate Rh->Carbene + Diazo (-N2) Diazo Diazo Precursor Diazo->Carbene TS Asynchronous Transition State Carbene->TS + Alkene Alkene Alkene Substrate Alkene->TS TS->Rh Catalyst Regeneration Product Chiral Cyclopropyl Amino Acid TS->Product Cyclopropanation

Rhodium(II)-catalyzed asymmetric cyclopropanation catalytic cycle.

Quantitative Performance of Dirhodium Catalysts

The following table summarizes the performance of various dirhodium catalysts in the asymmetric cyclopropanation of styrenes, highlighting the impact of solvent and carbene type on the reaction's efficiency.

CatalystDiazo PrecursorAlkeneSolventYield (%)ee (%)Ref
Rh₂(S-DOSP)₄VinyldiazomethaneStyrenePentane85>98[2]
Rh₂(S-PTAD)₄ α -DiazobenzylphosphonateStyreneDCM9299[3]
Rh₂(p-Ph-TPCP)₄AryldiazoacetateStyreneDimethyl carbonate>9993[4]

Note: Recent in situ kinetic studies demonstrate that enantioselective cyclopropanation can be conducted with catalyst loadings as low as 0.001 mol % while maintaining high enantioselectivity (86-99% ee)[4].

Standard Operating Protocol: Synthesis of 2-Phenylcyclopropan-1-amino Acid Precursors

The synthetic utility of this chemistry is best illustrated by its application to the synthesis of all four stereoisomers of 2-phenylcyclopropan-1-amino acid[2]. The following protocol outlines a self-validating workflow for this transformation.

Reagents & Equipment
  • Catalyst: Rh₂(S-DOSP)₄ (0.01 to 1.0 mol %, depending on optimization).

  • Substrates: Vinyldiazomethane derivative (1.0 equiv), Styrene (5.0 equiv).

  • Solvent: Anhydrous Pentane.

  • Equipment: Flame-dried glassware, Syringe pump, ReactIR spectrometer.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Milieu

  • Action: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add styrene (5.0 equiv) and anhydrous pentane.

  • Causality: The use of electron-neutral alkenes and non-polar solvents like pentane significantly enhances the enantioselectivity of the process[2]. Coordinating solvents (e.g., THF, Acetonitrile) compete for the axial coordination sites of the dirhodium catalyst, disrupting the chiral environment and eroding stereocontrol.

Step 2: Catalyst Activation & Temperature Control

  • Action: Introduce Rh₂(S-DOSP)₄ to the solution. Cool the reaction mixture to -20 °C using a cryocooler.

  • Causality: Lowering the temperature tightens the transition state, maximizing diastereomeric ratios (dr) without completely arresting the catalytic turnover.

Step 3: Controlled Diazo Addition

  • Action: Dissolve the vinyldiazomethane (1.0 equiv) in a minimal volume of anhydrous pentane. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 2–4 hours.

  • Causality: Slow addition is the most critical operational parameter. It maintains a near-zero steady-state concentration of the diazo compound, which suppresses the undesired bimolecular carbene dimerization pathway and exclusively favors the intermolecular cyclopropanation[1][2].

Step 4: In-Process Monitoring (Self-Validation)

  • Action: Monitor the reaction continuously via ReactIR, tracking the disappearance of the diazo stretching frequency ( 2100 cm⁻¹).

  • Causality: Relying solely on visual cues or time is hazardous due to the explosive potential of unreacted diazo compounds. ReactIR provides real-time, self-validating proof of complete consumption, ensuring both safety and kinetic validation[4].

Step 5: Quench, Isolation, and Validation

  • Action: Once the diazo peak is absent, concentrate the mixture under reduced pressure. Purify the crude product via silica gel flash chromatography. Validate the optical purity of the isolated cyclopropyl ester using chiral stationary phase HPLC.

Workflow Step1 1. Reagent Preparation Dry solvents, degas alkene Step2 2. Catalyst Activation Add Rh2(DOSP)4 in Ar atm Step1->Step2 Step3 3. Controlled Addition Syringe pump diazo precursor Step2->Step3 Step4 4. In-Process Validation ReactIR monitoring (~2100 cm⁻¹) Step3->Step4 Step5 5. Quench & Isolation Concentrate and filter Step4->Step5 Step6 6. Optical Validation Chiral HPLC analysis Step5->Step6

Step-by-step workflow for Rh(II)-catalyzed asymmetric cyclopropanation.

Troubleshooting & Process Optimization

  • Erosion of Enantiomeric Excess (ee): If the ee drops unexpectedly, verify the anhydrous nature of the solvent. Trace moisture acts as a competing nucleophile or axial ligand, displacing the chiral conformation of the catalyst.

  • High Yield of Carbene Dimers (Maleates/Fumarates): This indicates that the local concentration of the diazo precursor is too high. Decrease the syringe pump addition rate or increase the stirring speed to ensure rapid dispersion of the diazo compound into the bulk alkene solution.

References

  • Davies, H. M. L., Bruzinski, P. R., Lake, D. H., Kong, N., & Fall, M. J. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. URL:[Link]

  • Ghanem, A. (2017). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. MDPI. URL:[Link]

  • Deng, Y., Qiu, H., Srinivas, H. D., & Doyle, M. P. (2016). Chiral Dirhodium(II) Catalysts for Selective Metal Carbene Reactions. Current Organic Chemistry. URL:[Link]

  • National Science Foundation. In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. NSF Public Access Repository. URL:[Link]

Sources

Application Note: High-Resolution NMR Spectroscopic Analysis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a highly valuable non-canonical amino acid derivative. The incorporation of a cyclopropyl group introduces severe conformational restriction, making it a critical building block in the design of peptidomimetics, such as proteasome inhibitors and integrin ligands[1]. The tert-butyl ester serves as a robust, sterically bulky protecting group that prevents unwanted side reactions during peptide coupling.

This application note provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. It details the structural validation workflow and the precise methodology for determining enantiomeric excess (ee%) using chiral derivatization.

Theoretical Framework & Spectral Causality

To achieve self-validating analytical results, one must understand the physical causality behind the observed NMR signatures:

  • Magnetic Anisotropy of the Cyclopropyl Ring: The carbon-carbon bonds in the cyclopropyl ring possess significant π -character. This generates a local diamagnetic ring current that strongly shields the attached protons. Consequently, the cyclopropyl methylene ( -CH2​- ) protons are shifted unusually upfield, typically resonating between 0.30 and 0.60 ppm.

  • Diastereotopicity: Because the adjacent α -carbon is a chiral center (S-configuration), the protons within the cyclopropyl methylene groups are diastereotopic. They exist in distinct magnetic environments and will not appear as simple first-order splitting patterns, but rather as complex, overlapping multiplets.

  • The tert-Butyl Anchor: The tert-butyl group ( -C(CH3​)3​ ) provides a massive, chemically equivalent 9-proton singlet at approximately 1.45 ppm. This serves as an excellent internal calibration anchor for phase correction and integration.

  • Chiral Discrimination via Mosher’s Amide: To determine the enantiomeric purity (ee%), the free amine is derivatized with (R)-Mosher's acid chloride (MTPA-Cl) to form a diastereomeric amide[2]. The anisotropic shielding effect of the MTPA phenyl ring differentially shields the protons (and the CF3​ fluorine atoms) of the (S)- and (R)-amino acid derivatives, creating a baseline-resolved chemical shift difference ( Δδ ) that can be precisely integrated[3].

Quantitative Spectral Data

The following tables summarize the expected 1D NMR chemical shifts, multiplicities, and coupling constants for the pure (S)-enantiomer.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
1.45Singlet (s)9H- -C(CH3​)3​ : Highly shielded by electron-donating methyls; massive integration anchor.
3.10Doublet (d)1H8.0 α-CH : Deshielded by the adjacent ester carbonyl and amine nitrogen. Coupled to the cyclopropyl methine proton.
1.60Broad Singlet (br s)2H- -NH2​ : Broadened due to quadrupolar relaxation of nitrogen and proton exchange. Disappears upon D2​O shake.
1.05Multiplet (m)1H-Cyclopropyl -CH- : Methine proton, complex splitting due to coupling with α -CH and ring methylenes.
0.45 – 0.55Multiplet (m)2H-Cyclopropyl -CH2​- : Diastereotopic protons, shielded by ring anisotropy.
0.30 – 0.40Multiplet (m)2H-Cyclopropyl -CH2​- : Diastereotopic protons, shielded by ring anisotropy.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
174.0Quaternary (C=O)Ester Carbonyl : Highly deshielded due to oxygen electronegativity and π -bond.
81.5Quaternary (Cq)tert-Butyl Cq : Deshielded by the adjacent ester oxygen.
58.5Methine (CH) α-Carbon : Deshielded by the attached nitrogen and carbonyl group.
28.0Methyl ( CH3​ )tert-Butyl Methyls : Three equivalent carbons.
14.0Methine (CH)Cyclopropyl CH : Slightly deshielded relative to ring methylenes due to α -carbon proximity.
3.0Methylene ( CH2​ )Cyclopropyl CH2​ : Highly shielded due to ring strain and hybridization.
2.5Methylene ( CH2​ )Cyclopropyl CH2​ : Highly shielded due to ring strain and hybridization.

Experimental Protocols

Protocol A: 1D and 2D NMR Acquisition (Structural Validation)
  • Sample Preparation: Dissolve 15–20 mg of (S)-tert-Butyl 2-amino-2-cyclopropylacetate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl3​ lacks exchangeable protons, allowing the observation of the -NH2​ signal to confirm the free-base state.

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert into a 400 MHz or 600 MHz NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the 1 H and 13 C frequencies. Perform gradient shimming (Z-axis) to achieve a TMS line width at half-height of ≤0.5 Hz.

  • Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

    • 13 C NMR: Acquire 512–1024 scans using a power-gated decoupling sequence (e.g., zgpg30) to prevent NOE-induced integration distortion, with a D1 of 2.0 seconds.

    • 2D COSY: Acquire to confirm the scalar coupling between the α -CH (3.10 ppm) and the cyclopropyl methine (1.05 ppm).

Protocol B: Determination of Enantiomeric Excess (ee%) via Mosher's Derivatization

To ensure the compound is the pure (S)-enantiomer and has not racemized, derivatization with (R)- α -methoxy- α -trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) is required[2].

  • Reaction Setup: In a dry 5 mL vial under argon, dissolve 5 mg of the amino acid ester in 0.5 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours. Causality: The reaction forms a stable Mosher amide. If the sample contains any (R)-amino acid impurity, a pair of diastereomers ((R,S) and (R,R)) will form.

  • Workup: Quench with 1 mL of saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under vacuum.

  • 19 F NMR Analysis: Dissolve the residue in CDCl3​ . Acquire a 19 F NMR spectrum (typically 376 MHz) with proton decoupling.

  • Calculation: The CF3​ group of the MTPA moiety will show distinct singlets for the two diastereomers (typically separated by Δδ≈0.1−0.5 ppm)[3]. Calculate ee% using the integration values ( I ):

    ee%=(Imajor​+Iminor​Imajor​−Iminor​​)×100

Analytical Workflow Visualization

G Sample Sample Prep: (S)-tert-Butyl 2-amino- 2-cyclopropylacetate NMR1D 1D NMR (1H, 13C) Confirm Structural Identity Sample->NMR1D Deriv Chiral Derivatization with (R)-MTPA-Cl Sample->Deriv Aliquot for Chiral Analysis NMR2D 2D NMR (COSY, HSQC) Verify Atom Connectivity NMR1D->NMR2D NMR19F 19F / 1H NMR Diastereomer Resolution Deriv->NMR19F Purity ee% Calculation (Integration of Δδ) NMR19F->Purity

Workflow for structural validation and enantiomeric purity determination via NMR spectroscopy.

References

  • [1] Synthesis of 2,3- and 3,4-Methanoamino Acid Equivalents with Stereochemical Diversity and Their Conversion into the Tripeptide Proteasome Inhibitor Belactosin A and Its Highly Potent Cis-Cyclopropane Stereoisomer | Organic Letters - ACS Publications. Source: acs.org. URL:[Link]

  • [3] Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Source: nih.gov. URL:[Link]

Sources

Application Note: Mass Spectrometric Characterization of Tert-butyl Protected Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric characterization of tert-butyl (t-Bu) protected amino acids, essential intermediates in solid-phase peptide synthesis (SPPS) and other organic syntheses. The tert-butoxycarbonyl (Boc) protecting group is widely used for the temporary protection of the α-amino group, while tert-butyl esters are employed for the protection of acidic side chains.[1] Accurate characterization of these protected amino acids is critical for ensuring the fidelity of peptide synthesis and for quality control of synthetic intermediates. This document outlines methodologies using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, detailing sample preparation, instrumentation parameters, and data interpretation with a focus on characteristic fragmentation patterns.

Introduction: The Critical Role of Protecting Groups in Synthesis

In the intricate process of peptide synthesis, protecting groups are indispensable tools for preventing unwanted side reactions and directing the sequence of amino acid coupling. The tert-butyl based protecting groups, including the Boc group for N-terminal protection and tert-butyl esters for carboxylic acid side chains (e.g., in Aspartic and Glutamic acid), are favored for their stability under a range of conditions and their facile, selective removal under acidic conditions.[1]

Mass spectrometry serves as a rapid and highly sensitive analytical technique for verifying the successful incorporation of these protecting groups and for monitoring their removal during the synthesis workflow.[2] This guide provides researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to effectively utilize mass spectrometry for the characterization of these crucial synthetic building blocks.

Foundational Principles: Ionization and Fragmentation

The mass spectrometric analysis of tert-butyl protected amino acids typically involves "soft" ionization techniques like ESI or MALDI to generate intact molecular ions. Subsequent fragmentation, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides structural information.

The defining characteristic of tert-butyl protected amino acids in mass spectrometry is the lability of the tert-butyl group. Upon energization in the mass spectrometer, the protecting group readily cleaves, leading to characteristic neutral losses.

Key Fragmentation Pathways

The fragmentation of Boc-protected amino acids is primarily dictated by the cleavage of the protecting group itself. The most common fragmentation pathways include:

  • Loss of isobutylene (56 Da): This is a hallmark fragmentation for Boc-protected compounds, resulting from a McLafferty-type rearrangement.[3][4]

  • Loss of the entire Boc group (100 Da): This involves the cleavage of the N-C bond, resulting in the loss of the C₅H₉O₂ moiety.

  • Loss of tert-butanol (74 Da): This fragmentation pathway is also observed, particularly in differentiating positional isomers.[3]

  • Loss of a tert-butyl radical (57 Da): This fragmentation is a characteristic feature and often results in a dominant ion in the mass spectrum.[5]

Understanding these predictable fragmentation patterns is key to confirming the identity and purity of the protected amino acid.

Experimental Design and Protocols

Instrumentation and Reagents
  • Mass Spectrometer: An electrospray ionization (ESI) or MALDI time-of-flight (TOF) mass spectrometer equipped with tandem MS (MS/MS) capabilities is recommended.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN), methanol (MeOH), and water are required.[6]

  • Acids/Additives: Formic acid (FA) or trifluoroacetic acid (TFA) are commonly used to promote ionization. For MALDI, a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) is necessary.[7]

  • Sample Vials and Pipettes: Use high-quality, low-binding consumables to minimize sample loss.

Sample Preparation Protocol

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following protocol provides a general guideline.

Protocol 1: Sample Preparation for ESI-MS

  • Dissolution: Dissolve the tert-butyl protected amino acid sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µg/mL.

  • Acidification: Add a small amount of formic acid (typically to a final concentration of 0.1%) to the sample solution to facilitate protonation and enhance ionization efficiency in positive ion mode.

  • Vortex and Centrifuge: Gently vortex the sample to ensure complete dissolution. If any particulate matter is present, centrifuge the sample and transfer the supernatant to a clean vial for analysis.

Protocol 2: Sample Preparation for MALDI-MS

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., CHCA at 10 mg/mL) in a suitable solvent, often a mixture of acetonitrile and water with 0.1% TFA.

  • Sample-Matrix Co-crystallization: Mix the dissolved amino acid sample with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a crystalline matrix-analyte spot.[7]

Mass Spectrometry Analysis Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of tert-butyl protected amino acids.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Protected Amino Acid Sample Dissolution Dissolve in ACN/H2O Sample->Dissolution Acidification Add 0.1% Formic Acid Dissolution->Acidification Sample_Solution Final Sample Solution Acidification->Sample_Solution Ionization Ionization (ESI or MALDI) Sample_Solution->Ionization MS1 MS1 Scan (Full Mass Range) Ionization->MS1 Isolation Isolate Precursor Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Spectrum Acquired Mass Spectrum MS2->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation Confirmation Confirm Structure Interpretation->Confirmation

Caption: General workflow for MS analysis.

Data Analysis and Interpretation

Expected m/z Values and Fragmentation Patterns

The analysis of the mass spectrum begins with the identification of the protonated molecular ion [M+H]⁺. Subsequent MS/MS analysis of this precursor ion will reveal the characteristic fragmentation patterns.

The following diagram illustrates the primary fragmentation pathways of a Boc-protected amino acid.

fragmentation_pathway Precursor [Boc-AA-OH + H]+ Frag1 [M+H - 56]+ (Loss of Isobutylene) Precursor->Frag1 - C4H8 Frag2 [M+H - 100]+ (Loss of Boc Group) Precursor->Frag2 - C5H8O2 Frag3 [M+H - 57]+ (Loss of t-butyl radical) Precursor->Frag3

Caption: Key fragmentation pathways of Boc-amino acids.

Data Summary Table

The following table summarizes the expected masses and key fragments for some common tert-butyl protected amino acids.

Protected Amino AcidMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
Boc-AlanineC₉H₁₇NO₄203.1158204.1231148.0968 (-56), 104.0504 (-100)
Boc-GlycineC₈H₁₅NO₄189.0998190.1071134.0808 (-56), 90.0344 (-100)
Boc-ValineC₁₁H₂₁NO₄231.1471232.1544176.1281 (-56), 132.0817 (-100)
Boc-LeucineC₁₂H₂₃NO₄245.1627246.1700190.1437 (-56), 146.0974 (-100)
Boc-Asp(OtBu)-OHC₁₃H₂₃NO₆289.1525290.1598234.1335 (-56), 188.0763 (-101), 132.0501 (-157)
Boc-Glu(OtBu)-OHC₁₄H₂₅NO₆303.1682304.1755248.1492 (-56), 202.0920 (-101), 146.0658 (-157)

Note: The masses provided are monoisotopic masses.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or Low Signal - Low sample concentration- Poor ionization efficiency- Instrument not properly tuned- Increase sample concentration- Optimize solvent composition and acid additive- Perform instrument calibration and tuning
Complex/Uninterpretable Spectrum - Sample impurity- In-source fragmentation- Purify the sample using HPLC- Reduce the cone voltage or other source parameters to minimize in-source fragmentation
Incorrect Mass Observed - Incorrect adduct formation (e.g., [M+Na]⁺)- Presence of salt contamination- Check for sodium or other adducts in the spectrum- Desalt the sample prior to analysis
Unexpected Fragmentation - Isomeric compounds- Unintended side reactions during synthesis- Perform higher-order MSⁿ experiments for more detailed structural information- Re-evaluate the synthetic procedure

Conclusion

Mass spectrometry is an indispensable tool for the characterization of tert-butyl protected amino acids in modern synthetic chemistry. The predictable and characteristic fragmentation patterns of the tert-butyl and Boc protecting groups allow for confident identification and purity assessment of these critical intermediates. By following the protocols and understanding the principles outlined in this guide, researchers can effectively leverage mass spectrometry to ensure the quality and success of their synthetic endeavors, particularly in the demanding field of peptide and drug development.

References

  • Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Peptide Synthesis. Bio-protocol. Available at: [Link]

  • Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. CORE. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

  • Analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives. Preparation of derivatives in a single reaction. PubMed. Available at: [Link]

  • Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. ResearchGate. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. PMC. Available at: [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. Available at: [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... Pearson. Available at: [Link]

  • Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. Available at: [Link]

  • MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase. MDPI. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR. SciSpace. Available at: [Link]

  • Protein Identifications and characterization using MALDI -MS. YouTube. Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. Available at: [Link]

  • LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. Available at: [Link]

Sources

Application Note: Convergent Synthesis of C-Terminal Cyclopropylglycine Peptidomimetics Using (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the application of (S)-tert-Butyl 2-amino-2-cyclopropylacetate in peptide synthesis, designed for researchers and drug development professionals.

Overview & Strategic Rationale

(S)-tert-Butyl 2-amino-2-cyclopropylacetate (often abbreviated as H-(S)-Cpg-OtBu) is a highly specialized unnatural amino acid building block. In peptidomimetic drug design, incorporating a cyclopropylglycine (Cpg) residue is a proven strategy to restrict backbone conformation and drastically enhance metabolic stability against proteolytic degradation[1].

However, the severe steric hindrance imposed by the alpha-cyclopropyl group makes direct linear Solid-Phase Peptide Synthesis (SPPS) highly inefficient. Loading this bulky amino acid directly onto standard solid supports often results in low yields and high rates of racemization. To circumvent this, we recommend a convergent fragment condensation strategy : the main peptide sequence is synthesized on a hyper-acid-labile 2-Chlorotrityl chloride (2-CTC) resin, cleaved with side-chain protecting groups intact, and subsequently coupled to H-(S)-Cpg-OtBu in the solution phase.

Mechanistic Insights: Causality in Experimental Design

  • The 2-CTC Resin Advantage: 2-CTC resin is selected because its trityl-based linker is extremely sensitive to mild acid. Cleavage with 1-2% Trifluoroacetic acid (TFA) releases the peptide backbone while preserving orthogonal, acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)[2]. This preservation is an absolute prerequisite for solution-phase coupling, as it prevents unwanted side-chain branching or polymerization during the fragment condensation step[3].

  • HATU-Mediated Acylation Kinetics: The alpha-carbon of H-(S)-Cpg-OtBu is highly sterically hindered, acting as a poor nucleophile. Standard carbodiimide coupling (e.g., DIC/HOBt) is insufficient here. We utilize HATU because its 1-hydroxy-7-azabenzotriazole (HOAt) moiety forms a highly reactive active ester. The neighboring nitrogen in the pyridine ring provides an anchimeric assistance effect, significantly accelerating the acylation rate and suppressing epimerization of the C-terminal residue[4].

  • Orthogonal C-Terminal Protection: The tert-butyl (tBu) ester on the Cpg building block is completely stable under the basic conditions (DIPEA) required for HATU coupling, preventing self-condensation. It is seamlessly removed during the final 95% TFA global deprotection step.

Data Presentation: Reagent Efficacy

To highlight the necessity of specific coupling reagents in this workflow, the following table summarizes the coupling efficiencies when reacting a protected peptide fragment with H-(S)-Cpg-OtBu.

Coupling ReagentAdditiveBaseSolventReaction TimeYield (%)Epimerization (%)
DICHOBtNoneDMF18 h45.2> 5.0
HBTUNoneDIPEADMF12 h68.5~ 3.5
HATU None DIPEA DMF 4 h > 95.0 < 1.0

Table 1: Comparative coupling efficiency for the solution-phase incorporation of H-(S)-Cpg-OtBu. Data reflects typical outcomes for sterically hindered primary amines.

Visualizations

Workflow A SPPS on 2-CTC Resin (Fmoc Chemistry) B Mild Cleavage (1% TFA in DCM) A->B Retains side-chain PGs C Solution Coupling with H-(S)-Cpg-OtBu B->C HATU/DIPEA activation D Global Deprotection (95% TFA) C->D Removes tBu & PGs E Purified Cpg-Peptide D->E Precipitation

Fig 1. Convergent synthesis workflow for C-terminal cyclopropylglycine peptide modification.

Mechanism cluster_0 Standard Peptide cluster_1 Cpg-Modified Peptide A1 Natural C-Terminus A2 Protease Recognition A1->A2 A3 Rapid Degradation A2->A3 B1 C-Terminal (S)-Cpg B2 Steric Shielding by Cyclopropyl Ring B1->B2 B3 Protease Exclusion B2->B3 B4 High Metabolic Stability B3->B4

Fig 2. Mechanism of proteolytic shielding conferred by the cyclopropylglycine modification.

Detailed Experimental Protocols

Protocol A: Synthesis and Mild Cleavage of the Protected Peptide Fragment

  • Synthesize the desired peptide sequence on 2-CTC resin using standard Fmoc-SPPS protocols. Ensure the N-terminus is either acetylated or Fmoc-protected depending on final requirements.

  • Wash the resin thoroughly with DMF (3x) and DCM (5x) to remove all basic residues (e.g., piperidine) which could neutralize the mild cleavage cocktail.

  • Prepare a cleavage cocktail of 1% TFA in anhydrous DCM (v/v).

  • Treat the resin with the cleavage cocktail (10 mL/g resin) for 15 minutes at room temperature under gentle agitation.

  • Filter the cleavage solution directly into a receiving flask containing 10% pyridine in methanol (1 mL per 10 mL cleavage cocktail) to immediately neutralize the TFA and prevent premature side-chain deprotection.

  • Repeat the cleavage step twice more. Combine the filtrates and concentrate under reduced pressure to 10% of the original volume.

  • Precipitate the protected peptide by adding ice-cold diethyl ether. Centrifuge, decant, and dry the pellet under a vacuum.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the dried powder in ACN/H₂O and analyze via LC-MS. The presence of the fully protected peptide mass [M+H]⁺ confirms successful mild cleavage without side-chain degradation.

Protocol B: Solution-Phase Coupling of (S)-tert-Butyl 2-amino-2-cyclopropylacetate

  • Dissolve the protected peptide fragment (1.0 eq) in anhydrous DMF (concentration ~0.1 M) under an inert argon atmosphere.

  • Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 5 minutes at room temperature to pre-activate the C-terminal carboxylic acid.

  • Add (S)-tert-Butyl 2-amino-2-cyclopropylacetate hydrochloride (1.2 eq). Because it is a hydrochloride salt, add an additional 1.2 eq of DIPEA to neutralize the salt and liberate the free amine.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting protected peptide mass and the appearance of the product mass (+153 Da mass shift, corresponding to the Cpg-OtBu addition minus water) confirms complete acylation.

  • Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol C: Global Deprotection and Isolation

  • Prepare a global deprotection cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O.

  • Dissolve the protected Cpg-peptide in the cleavage cocktail (10 mL/g peptide) and stir for 2 hours at room temperature. The high TFA concentration simultaneously removes the C-terminal tert-butyl ester and all side-chain protecting groups.

  • Concentrate the solution under a stream of nitrogen to approximately 20% volume.

  • Precipitate the fully deprotected peptide using ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and wash the pellet twice with fresh cold ether.

  • Self-Validation Check: Dissolve the crude pellet in 50% ACN/H₂O and analyze via RP-HPLC (214 nm) and LC-MS. A dominant peak matching the theoretical exact mass of the fully deprotected Cpg-peptide confirms successful synthesis.

References

  • Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Application Note: Strategic Deprotection of tert-Butyl Esters in Cyclopropyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Contextual Framework & Challenges in Drug Design

Cyclopropyl amino acids are heavily utilized as conformationally restricted bioisosteres in modern medicinal chemistry. By locking the dihedral angles of the peptide backbone, these derivatives offer enhanced metabolic stability and precise vector projection for protein-protein interaction inhibitors 1. During the multi-step synthesis of these complex molecules, the tert-butyl (t-Bu) ester is the premier protecting group for the C-terminus due to its orthogonal stability against base-catalyzed coupling and cross-coupling conditions.

However, the deprotection phase presents a distinct chemoselective challenge. The traditional cleavage of t-Bu esters relies on strong Brønsted acids (e.g., Trifluoroacetic acid (TFA) or 4 M HCl in dioxane) 1. While standard cyclopropyl rings possess high C–H bond dissociation energies, highly substituted, electron-rich, or sterically strained cyclopropyl amino acid derivatives are susceptible to acid-catalyzed ring-opening or rearrangement.

Mechanistic Causality: Balancing Cleavage and Ring Integrity

The acidic cleavage of a t-Bu ester proceeds via an AAL​1 mechanism. Protonation of the carbonyl oxygen is followed by the heterolytic cleavage of the alkyl C–O bond, yielding a carboxylic acid and a highly reactive tert-butyl carbocation.

If left unquenched, this carbocation acts as a potent electrophile, capable of alkylating the cyclopropyl ring (leading to ring expansion or opening) or other nucleophilic residues. To dictate the reaction pathway, carbocation scavengers are mandatory. Triisopropylsilane (TIPS) is highly effective because it acts as a bulky hydride donor, irreversibly reducing the tert-butyl cation to isobutane—a volatile gas that safely escapes the reaction matrix.

G A Cyclopropyl AA tert-Butyl Ester B Protonated Ester Intermediate A->B + H+ (TFA) C tert-Butyl Cation + Free Acid B->C Cleavage D Scavenger Trapping (e.g., TIPS-tBu) C->D + Scavenger (Fast) E Side Reaction: Ring Opening C->E No Scavenger (Slow)

Mechanistic pathway of acid-mediated t-Bu cleavage and scavenger trapping.

For hyper-sensitive cyclopropyl substrates where even dilute TFA induces degradation, non-acidic alternatives are required. Recent breakthroughs have demonstrated that the tris(4-bromophenyl)ammoniumyl radical cation (commonly known as "Magic Blue", MB•+) in combination with a sacrificial silane can catalytically cleave t-Bu esters under neutral conditions at room temperature 2. This transition-metal-free method avoids stoichiometric strong acids entirely, preserving the structural integrity of fragile cyclopropyl systems.

Comparative Efficacy of Deprotection Strategies

To guide experimental design, the following table synthesizes the quantitative performance of various deprotection methodologies when applied to cyclopropyl amino acid derivatives.

Deprotection MethodReagentsReaction TimeCyclopropyl Ring StabilityTypical Yield
Standard Acidic 50% TFA in DCM, TIPS, H₂O2 – 4 hoursModerate to High85 – 95%
Strong Acidic 4 M HCl in Dioxane12 – 18 hoursLow (Prone to opening)70 – 90%
Radical Cation (Mild) MB•+ (20 mol%), HSiEt₃1 – 2 hoursVery High80 – 95%
Lewis Acid (Mild) CeCl₃·7H₂O, NaI, MeCN8 – 24 hoursHigh75 – 85%

Note: Yields are highly substrate-dependent. The CeCl₃/NaI system 3 is effective but often requires extended heating, which can epimerize the α-chiral center of the amino acid.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls are embedded to ensure causality between the experimental steps and the chemical outcomes.

Protocol A: Optimized Acidic Cleavage (TFA/TIPS System)

Recommended for standard cyclopropyl amino acids (e.g., ACC derivatives) that can withstand transient acidity.

  • Substrate Dissolution: Dissolve the cyclopropyl amino acid t-butyl ester (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

    • Causality: DCM's low dielectric constant prevents hydrogen bonding with TFA, maximizing the effective acidity and allowing the reaction to proceed at ambient temperatures.

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 2.5 mmol) and deionized water (2.5 mmol) to the solution.

    • Causality: TIPS quenches the tert-butyl carbocation via hydride transfer. Water is included to quench any highly reactive oxonium intermediates that form during the cleavage cascade.

  • Acid Introduction: Cool the mixture to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA, 5.0 mL) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: Temperature control during the initial exothermic protonation minimizes the kinetic pathway that leads to cyclopropyl ring expansion.

  • Self-Validation (In-Process Control): Stir for 2 hours. Monitor the reaction via LC-MS.

    • Validation Metric: Look for the disappearance of the starting mass and the emergence of the [M−56+H]+ peak. If a peak at [M−56+18+H]+ appears, it indicates unwanted hydration/ring-opening, signaling that the reaction time must be reduced in future iterations.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3 × 10 mL).

    • Causality: Toluene forms a low-boiling azeotrope with TFA, ensuring complete removal of the acid without requiring harsh basic aqueous workups that could racemize the amino acid.

Protocol B: Mild Radical Cation-Mediated Cleavage (Magic Blue System)

Recommended for highly acid-sensitive or heavily substituted cyclopropyl amino acid derivatives.

Workflow Step1 1. Dissolve Substrate in CH2Cl2 Step2 2. Add Triethylsilane (Sacrificial Reagent) Step1->Step2 Step3 3. Add Magic Blue (MB•+) Catalyst (20 mol%) Step2->Step3 Step4 4. Stir at RT (Monitor by LC-MS) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Step-by-step workflow for the Magic Blue-catalyzed de-tert-butylation.

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the t-butyl ester (1.0 mmol) in anhydrous DCM (10.0 mL).

  • Reagent Addition: Add Triethylsilane ( HSiEt3​ , 4.0 mmol) via syringe.

    • Causality: HSiEt3​ acts as a sacrificial reductant to regenerate the active radical species and trap the tert-butyl radical/cation, preventing it from interacting with the substrate 2.

  • Catalyst Introduction: Add tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue, 0.2 mmol) in one portion. The solution will immediately turn deep blue.

  • Self-Validation (In-Process Control): Stir at room temperature for 1–2 hours.

    • Validation Metric: The reaction is complete when LC-MS confirms quantitative conversion to the free acid. The deep blue color may fade to a pale yellow/brown as the catalyst turns over into its neutral amine form.

  • Workup: Dilute the mixture with additional DCM (10 mL) and wash with mildly acidic water (pH ~5, 2 × 15 mL) to remove the amine byproducts of the Magic Blue catalyst. Extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum. Purify the resulting free cyclopropyl amino acid via reverse-phase chromatography if necessary.

References

  • Optimization Efforts for Identification of Novel Highly Potent Keap1-Nrf2 Protein–Protein Interaction Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates Source: PMC / The Journal of Organic Chemistry URL:[Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl₃·7H₂O−NaI System in Acetonitrile Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives via Ti(II)-Mediated Intramolecular Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Strategic Rationale

Cyclopropylamines are highly sought-after pharmacophores in medicinal chemistry, frequently utilized to impart conformational restriction, enhance metabolic stability, and modulate the basicity of amine-containing therapeutics[1]. The synthesis of strained bicyclic cyclopropylamines (e.g., [3.1.0] and[4.1.0] systems) directly from naturally occurring amino acids provides a stereoselective pathway to novel constrained neurotransmitter analogs and biologically active scaffolds[2],[3].

This protocol details the transformation of amino acid derivatives into bicyclic cyclopropylamines utilizing a modified Kulinkovich–de Meijere reaction[2],[4]. By converting an amino acid into an N-allyl or N-homoallyl dimethylamide, a subsequent Titanium(II)-mediated intramolecular cyclopropanation efficiently constructs the bicyclic core[3].

Mechanistic Causality: The "Why" Behind the Protocol

To ensure high yields and reproducibility, it is critical to understand the causality behind the specific reagents chosen for this transformation:

  • Titanium Source (ClTi(OiPr)₃ vs. Ti(OiPr)₄): While standard Kulinkovich reactions often use titanium tetraisopropoxide, this protocol employs chlorotitanium triisopropoxide. The increased Lewis acidity of the chloro-derivative accelerates the crucial ligand exchange step between the initial titanacyclopropane and the substrate's alkene tether, which is vital for sterically hindered amino acid derivatives[2].

  • Grignard Selection (Cyclopentyl vs. Ethyl): Cyclopentylmagnesium chloride is specifically chosen over ethylmagnesium bromide. Cyclopentyl Grignard reagents form a titanacyclopentane intermediate that readily undergoes β-hydride elimination to yield the active Ti(II)-alkene complex. This avoids the premature alkyl transfer side-reactions sometimes observed with smaller alkyl Grignards[3].

  • Amidation Strategy: Direct aminolysis of amino acid esters with dimethylamine is highly inefficient. We utilize a transamidation driven by trimethylaluminum (AlMe₃) and dimethylamine hydrochloride (Me₂NH·HCl) to generate an active aluminum amide complex in situ, ensuring quantitative conversion of the ester to the dimethylamide[3].

  • Stereocontrol: The intramolecular insertion of the tethered olefin into the titanacycle, followed by ring contraction, establishes the bicyclic system. The transition state geometry dictates the diastereoselectivity. Notably,[4.1.0] systems (derived from homoallylated amines) exhibit significantly higher diastereomeric ratios (up to 9:1) compared to the more strained [3.1.0] systems (~3:1)[2],[3].

Workflow Visualization

Workflow N1 Amino Acid Precursor (e.g., L-Phe, L-Tyr) N2 1. Esterification (SOCl2, MeOH) 2. Reductive Amination (PhCHO, NaBH(OAc)3) N1->N2 N3 N-Allylation (Allyl Bromide, NaHCO3) N2->N3 N4 Amidation (AlMe3, Me2NH·HCl) N3->N4 N6 Titanacyclopropane Intermediate N4->N6 Ligand Exchange & Olefin Insertion N5 Active Ti(II) Species Generated in situ from ClTi(OiPr)3 + c-C5H9MgCl N5->N6 Ti(II) Transfer N7 Bicyclic[3.1.0] or [4.1.0] Cyclopropylamine N6->N7 Ring Contraction (Intramolecular)

Fig 1: Synthetic workflow for Ti(II)-mediated synthesis of bicyclic cyclopropylamines.

Quantitative Data Summary

The following table summarizes the expected yields and diastereomeric ratios (d.r.) when applying this methodology to various amino acid precursors[2],[3].

Amino Acid PrecursorAlkene TetherRing SystemYield (%)Diastereomeric Ratio (d.r.)
L-PhenylalanineAllyl[3.1.0]83~ 3:1
L-Tyrosine (O-protected)Allyl[3.1.0]7872:28
L-Tryptophan (N-protected)Allyl[3.1.0]80~ 3:1
L-Serine (O-protected)Allyl[3.1.0]60 - 89~ 3:1
L-PhenylalanineHomoallyl[4.1.0]> 70~ 9:1

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the N-Allylamino Acid Dimethylamide Precursor

Note: It is assumed the starting amino acid has been esterified (e.g., methyl ester) and mono-protected via reductive amination (e.g., N-benzyl) prior to this phase.

  • N-Allylation:

    • Dissolve the N-benzyl amino acid methyl ester (1.0 equiv) in anhydrous DMF.

    • Add NaHCO₃ (2.0 equiv) and allyl bromide (1.5 equiv)[3]. For [4.1.0] systems, substitute with 4-bromo-1-butene[2].

    • Stir at room temperature until complete consumption of the starting material is observed.

    • Self-Validation Checkpoint: Monitor via TLC. The secondary amine spot should disappear entirely, replaced by a higher R_f tertiary amine spot.

    • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Amidation:

    • Suspend Me₂NH·HCl (3.0 equiv) in anhydrous benzene or dichloromethane under an argon atmosphere at 0 °C.

    • Carefully add AlMe₃ (3.0 equiv, 2.0 M in toluene) dropwise. Caution: AlMe₃ is highly pyrophoric.

    • Stir the mixture at room temperature for 1 hour to allow the formation of the active aluminum amide complex.

    • Add a solution of the N-allyl amino acid ester (1.0 equiv) in the chosen solvent.

    • Stir at room temperature or gentle reflux until complete[3].

    • Self-Validation Checkpoint: TLC monitoring is critical here. Ninhydrin stain will not work for the resulting tertiary amide; use UV visualization or an iodine chamber. The disappearance of the ester spot confirms the Weinreb-type amidation is complete.

    • Carefully quench with 1M HCl at 0 °C, extract with dichloromethane, dry, and purify via flash chromatography.

Phase 2: Ti(II)-Mediated Intramolecular Cyclopropanation

Strict anhydrous conditions and inert atmosphere (Argon/Nitrogen) are mandatory for this phase.

  • Reaction Setup:

    • In an oven-dried Schlenk flask, dissolve the N-allylamino acid dimethylamide (1.0 equiv) in anhydrous THF (to a concentration of ~0.1 M).

    • Add ClTi(OiPr)₃ (1.0 equiv) to the stirring solution at room temperature[2],[3].

  • Grignard Addition:

    • Using a syringe pump, add cyclopentylmagnesium chloride (4.5 equiv, 2.0 M in ether) slowly over 1-2 hours at room temperature[3].

    • Self-Validation Checkpoint: The formation of the active Ti(II) species is accompanied by a distinct color change (darkening to a deep red/brown) and the evolution of cyclopentene/cyclopentane gas. A lack of gas evolution or color change indicates a compromised (inactive) Grignard reagent or wet solvent.

  • Quench and Isolation:

    • Allow the reaction to stir for an additional 2 hours after the Grignard addition is complete.

    • Quench the reaction by carefully adding water or saturated aqueous NH₄Cl. A white titanium dioxide precipitate will form.

    • Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude diastereomeric mixture via silica gel flash chromatography to isolate the pure bicyclic [3.1.0] or [4.1.0] cyclopropylamine[2],[3].

References

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Heterocycles, 67(2), 519-522. 2

  • Cao, B., Xiao, D., & Joullié, M. M. (1999). Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. Organic Letters, 1(11), 1799-1801. 3

  • Bertus, P. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. 1

  • Laroche, C., Bertus, P., & Szymoniak, J. (2003). Titanium-Mediated Synthesis of Bicyclic Cyclopropylamines from Unsaturated Nitriles. Tetrahedron Letters, 44(12), 2485-2487. 4

Sources

Application Note: The Strategic Utilization of tert-Butyl Esters in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction: The Orthogonal Imperative in Peptide Synthesis

In the complex landscape of multi-step drug development, the synthesis of therapeutic peptides requires absolute control over reactive side chains. The1[1]. In this paradigm, the α-amino group is temporarily masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains—particularly the carboxylic acids of Aspartic Acid (Asp) and Glutamic Acid (Glu)—are permanently protected as tert-butyl (tBu) esters until final cleavage[2].

The primary advantage of the tert-butyl ester lies in its perfect chemical orthogonality to Fmoc. It remains completely inert to the repetitive 20% piperidine treatments used for Fmoc deprotection, yet it can be cleanly and rapidly cleaved using Trifluoroacetic Acid (TFA)[3]. This eliminates the need for hazardous liquid Hydrogen Fluoride (HF), which is historically required for the alternative Boc/Benzyl strategy[1].

Fmoc_SPPS_Workflow Resin Solid Support (Insoluble Matrix) Deprot Fmoc Deprotection (20% Piperidine) Resin->Deprot Wash Resin Washing (Removes Excess Reagents) Deprot->Wash Couple Coupling of Fmoc-AA(OtBu)-OH (Activator + Base) Couple->Wash Cycle complete Wash->Deprot Next Amino Acid Wash->Couple Cleave Global Cleavage & Deprotection (TFA / TIPS / H2O) Wash->Cleave Sequence Finished Peptide Purified Free Peptide Cleave->Peptide

Workflow of Fmoc/tBu orthogonal solid-phase peptide synthesis.

Mechanistic Causality: Why tert-Butyl?

As synthetic chemists, we do not choose protecting groups arbitrarily; we select them based on their predictable physical chemistry. The tert-butyl ester provides two distinct mechanistic advantages:

  • Steric Shielding (Protection Phase): The bulky nature of the three methyl groups on the tertiary carbon creates immense steric hindrance. This physical barrier blocks the Bürgi-Dunitz trajectory,2 during the highly reactive coupling phases of SPPS[2].

  • Carbocation Stability (Deprotection Phase): Unlike primary esters (e.g., methyl esters) that require harsh basic saponification, the tBu ester cleaves via an acid-catalyzed AAL​1 mechanism.2[2]. Because this intermediate is so stable, the cleavage occurs rapidly under conditions that leave the delicate peptide backbone completely intact.

tBu_Cleavage_Logic Ester Peptide-Asp/Glu(OtBu) (Sterically Shielded) Acid TFA Protonation (Acid Catalyst) Ester->Acid Cation t-Butyl Cation (Highly Stable Intermediate) Acid->Cation Cleavage Scavenge TIPS / H2O Quenching (Irreversible Trapping) Cation->Scavenge Prevents side reactions Product Free Carboxylic Acid (Active Peptide) Cation->Product

Mechanistic logic of tert-butyl ester acidolysis and carbocation scavenging.

Quantitative Data: Stability and Cleavage Kinetics

To design an efficient cleavage protocol, one must understand the relative kinetics of the protecting groups involved. The tables below summarize the operational boundaries of various ester protections and the specific cleavage times for tBu-protected residues.

Table 1: Comparative Stability of Carboxylic Acid Protecting Groups in Peptide Synthesis

Ester TypeBase Stability (e.g., 20% Piperidine)Acid Lability (e.g., 95% TFA)Requires Highly Toxic HF?Primary Application
tert-Butyl Highly Stable Highly Labile No Fmoc SPPS
BenzylStableStableYesBoc SPPS
MethylLabile (Saponification)StableN/ASolution Phase

Table 2: Cleavage Kinetics of tert-Butyl Protected Residues in 95% TFA [2]

Protecting GroupAmino Acid ResidueRelative StabilityStandard Cleavage Time
Asp(OtBu) Aspartic Acid (Ester)Less Stable1 - 2 hours
Glu(OtBu) Glutamic Acid (Ester)Less Stable1 - 2 hours
Ser(tBu) Serine (Ether)More Stable2 - 4 hours
Thr(tBu) Threonine (Ether)More Stable2 - 4 hours
Tyr(tBu) Tyrosine (Ether)More Stable2 - 4 hours

Experimental Protocol: Global Deprotection and Cleavage

This protocol describes a self-validating system for the simultaneous cleavage of the peptide from the solid support and the removal of tert-butyl side-chain protecting groups.

Causality Check: Why do we use scavengers?4 (like Trp, Tyr, and Met)[4]. Triisopropylsilane (TIPS) acts as a bulky hydride donor to permanently quench these cations, while water acts as a nucleophilic trap[5].

Materials Required
  • Peptide-bound resin (Fmoc-deprotected at the N-terminus)[3].

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Triisopropylsilane (TIPS)

  • HPLC-grade Water

  • Ice-cold Diethyl Ether

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Transfer 1.0 g of dry, N-terminal Fmoc-deprotected peptide-resin into a fritted reaction vessel.

    • Wash the resin with 10 mL of Dichloromethane (DCM) for 10 minutes, then drain.

    • Causality: DCM maximizes the swelling of the polystyrene matrix, ensuring the cleavage cocktail can penetrate the core of the beads for uniform reaction kinetics.

  • Cleavage Cocktail Formulation:

    • Prepare a fresh standard cleavage cocktail: 95% TFA / 2.5% TIPS / 2.5% Water (v/v/v).

    • Note: If the sequence contains multiple Cys or Met residues, switch to Reagent K (82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT).

  • Acidolysis Reaction:

    • Add 10 mL of the cleavage cocktail to the swollen resin.

    • Agitate gently at room temperature for 2.0 to 2.5 hours .

    • Causality: As shown in Table 2, 2 hours is the optimal kinetic window to ensure complete cleavage of Asp(OtBu) and Glu(OtBu) esters while providing sufficient time for the slightly more stable Ser/Thr(tBu) ethers to deprotect.

  • Filtration and Recovery:

    • Filter the reaction mixture through the fritted funnel into a clean, dry round-bottom flask.

    • Wash the remaining resin with an additional 2 mL of neat TFA and combine the filtrates. The resin can now be discarded.

  • Isolation via Cold Ether Precipitation (Self-Validating Step):

    • Transfer the combined TFA filtrate dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether .

    • Validation Cue: An immediate white, flocculent precipitate must form. This physically validates that the peptide has been successfully cleaved from the hydrophobic resin (making it insoluble in non-polar ether), while the cleaved protecting group byproducts (e.g., tert-butyl trifluoroacetate) and TIPS remain dissolved in the ether phase[3].

  • Washing and Drying:

    • Centrifuge the tube at 3000 x g for 5 minutes. Carefully decant and discard the supernatant.

    • Resuspend the peptide pellet in 20 mL of fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash step twice to remove residual TFA.

    • Dry the peptide pellet under a gentle stream of nitrogen, followed by lyophilization.

Sources

Troubleshooting & Optimization

Navigating the Synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral cyclopropyl amino acid derivative. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during its synthesis. This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

I. Troubleshooting Guide: From Low Yields to Impure Product

This section addresses common problems observed during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate, typically prepared via a rhodium-catalyzed cyclopropanation, can stem from several factors.

Potential Cause 1: Inefficient Carbene Transfer

The key step in this synthesis is the transfer of a carbene, generated from tert-butyl diazoacetate, to an amino-alkene precursor. The efficiency of this transfer is highly dependent on the catalyst's activity.

  • Solution:

    • Catalyst Choice: Dirhodium(II) catalysts are highly effective for this transformation. Consider using catalysts like Rh₂(OAc)₄ for initial trials, and for improved enantioselectivity, chiral rhodium(II) catalysts such as Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄ can be employed. The choice of catalyst can significantly impact yield and stereoselectivity.

    • Catalyst Loading: While catalytic amounts are used, too low a loading can result in incomplete reaction. A typical starting point is 1-5 mol% of the rhodium catalyst.

Potential Cause 2: Competing Side Reactions

The carbene intermediate is highly reactive and can participate in several unproductive pathways.

  • Solution:

    • Slow Addition of Diazo Compound: A common side reaction is the dimerization of the carbene to form di-tert-butyl maleate and fumarate. To minimize this, add the tert-butyl diazoacetate solution slowly to the reaction mixture containing the catalyst and the alkene using a syringe pump. This maintains a low concentration of the free carbene.

    • Inert Atmosphere: Reactions involving carbenes are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.

Potential Cause 3: Substrate or Reagent Purity

Impurities in the starting materials can poison the catalyst or lead to unwanted byproducts.

  • Solution:

    • Freshly Prepared Diazoacetate: Tert-butyl diazoacetate can decompose over time. It is advisable to use freshly prepared or recently purchased reagent for optimal results.

    • Purity of Alkene Precursor: Ensure the N-protected amino-alkene precursor is of high purity.

Q2: I'm observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of the cyclopropanation?

Controlling the diastereoselectivity is a critical challenge in this synthesis. The desired product is one of potentially several stereoisomers.

Potential Cause 1: Inadequate Stereocontrol from the Catalyst

The chiral environment created by the catalyst's ligands is the primary determinant of diastereoselectivity.

  • Solution:

    • Ligand Modification: The steric and electronic properties of the ligands on the rhodium catalyst play a crucial role. Bulky ligands can create a more defined chiral pocket, leading to higher diastereoselectivity. Experiment with different chiral rhodium catalysts to find the optimal one for your specific substrate.

    • Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex in the transition state. Non-coordinating solvents like dichloromethane (DCM) or hexane are often preferred.

Potential Cause 2: Reaction Temperature

Higher reaction temperatures can lead to a decrease in selectivity as the energy difference between the diastereomeric transition states becomes less significant.

  • Solution:

    • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can often enhance diastereoselectivity. This may require longer reaction times.

Q3: My final product shows signs of epimerization. What conditions can cause this and how can it be prevented?

Epimerization, the inversion of the stereochemistry at the chiral center, is a significant concern as it leads to a loss of enantiomeric purity.[1]

Potential Cause 1: Basic or Acidic Conditions During Workup or Purification

The α-proton of the amino ester is susceptible to abstraction under both basic and acidic conditions, which can lead to racemization.

  • Solution:

    • Neutral Workup: During the reaction workup, avoid strong acids or bases. Use a mild aqueous quench (e.g., saturated ammonium chloride or water) and extract the product into an organic solvent.

    • Careful pH Control: If pH adjustment is necessary, use buffered solutions and avoid extremes in pH.

    • Chromatography Conditions: When purifying by column chromatography, use a neutral stationary phase like silica gel. If tailing is an issue, a small amount of a non-basic additive like triethylamine (e.g., 0.1-0.5%) can be added to the eluent, but its use should be minimized.

Potential Cause 2: Prolonged Exposure to Certain Solvents or Reagents

Even mildly acidic or basic impurities in solvents can contribute to epimerization over time.

  • Solution:

    • Use of High-Purity Solvents: Ensure that all solvents used for the reaction and purification are of high purity and free from acidic or basic residues.

    • Minimize Reaction and Purification Time: Process the reaction mixture promptly after completion and avoid unnecessarily long purification times.

Q4: I'm having difficulty with the removal of the tert-butyl ester protecting group. What are the best practices?

While the tert-butyl ester is a robust protecting group, its removal requires specific conditions that can sometimes lead to side reactions if not properly controlled.

Potential Cause 1: Incomplete Cleavage

The standard method for tert-butyl ester cleavage is treatment with a strong acid, such as trifluoroacetic acid (TFA).

  • Solution:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically run at room temperature for a few hours.

Potential Cause 2: Side Reactions During Cleavage

The strongly acidic conditions required for cleavage can lead to degradation of the desired amino acid product.

  • Solution:

    • Use of Scavengers: The tert-butyl cation formed during cleavage is a reactive electrophile that can lead to unwanted alkylation of the product or other sensitive functional groups. The addition of a scavenger, such as triethylsilane or anisole, can trap this cation and prevent side reactions.

    • Milder Conditions: For sensitive substrates, milder cleavage conditions can be employed. A solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane) can be an effective alternative to neat TFA.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (S)-tert-Butyl 2-amino-2-cyclopropylacetate?

The most prevalent method is the asymmetric cyclopropanation of a suitable alkene with a diazoacetate, catalyzed by a chiral transition metal complex, most commonly a dirhodium(II) catalyst.[2]

Q2: How can I confirm the enantiomeric purity of my final product?

The enantiomeric excess (ee) of the final product can be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). This typically involves derivatization of the amino group to form a diastereomeric species that can be separated on a chiral stationary phase.

Q3: What are the key safety precautions when working with tert-butyl diazoacetate?

Diazo compounds are potentially explosive and should be handled with care. Avoid heating them, and do not use ground-glass joints. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: Can I use other ester protecting groups besides tert-butyl?

Yes, other esters such as methyl or ethyl esters can be used. However, the bulky tert-butyl group can sometimes lead to higher stereoselectivity in the cyclopropanation step.[2] The choice of ester will also dictate the deprotection strategy.

III. Experimental Workflow & Data

Typical Experimental Protocol for Rhodium-Catalyzed Cyclopropanation
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1-2 mol%) and the N-protected amino-alkene (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM).

  • Addition of Diazoacetate: Prepare a solution of tert-butyl diazoacetate (1.1-1.5 equivalents) in the same solvent. Add this solution dropwise to the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the diazo compound (a yellow spot on TLC) is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive substrates.
Temperature -20 °C to 40 °CLower temperatures generally improve stereoselectivity.
Solvent DCM, Hexane, TolueneAnhydrous, non-coordinating solvents are preferred.
Diazoacetate Addition Time 2-6 hoursSlow addition is crucial to minimize dimerization.

IV. Mechanistic Insights

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Rh2(L*)4 Rh2(L*)4 Diazoacetate Diazoacetate Rh-Carbene Rh-Carbene Cyclopropane Cyclopropane Rh-Carbene->Cyclopropane + Alkene Alkene Alkene Rh2(L)4 Rh2(L)4 Cyclopropane->Rh2(L)4 Product Release Rh2(L)4->Rh-Carbene + Diazoacetate - N2 Carbene Carbene Desired_Cyclopropanation Desired Cyclopropanation (+ Alkene) Carbene->Desired_Cyclopropanation Carbene_Dimerization Carbene Dimerization (+ Carbene) Carbene->Carbene_Dimerization Solvent_Insertion C-H/O-H Insertion (+ Solvent/H2O) Carbene->Solvent_Insertion

Caption: Competing pathways for the carbene intermediate.

V. References

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed reactions of carbenoids. Journal of Organometallic Chemistry, 624(1-2), 244-253. [Link]

  • Liang, P. H., Cheng, J. C., & Lin, C. H. (2002). A convenient and efficient method for the synthesis of N-Boc-protected α-amino acids. Tetrahedron Letters, 43(49), 8917-8919. [Link]

  • Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (1995). Modern methods for the synthesis of α-diazo ketones. Chemical Reviews, 95(5), 1761-1800. [Link]

  • Maas, G. (2004). Transition-metal-catalyzed reactions of diazo compounds. Angewandte Chemie International Edition, 43(25), 3224-3227. [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.

  • Hansen, J., & Davies, H. M. L. (2007). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Coordination Chemistry Reviews, 251(17-20), 2321-2330. [Link]

  • Ye, T., & McKervey, M. A. (1994). Organic synthesis with α-diazo carbonyl compounds. Chemical Reviews, 94(4), 1091-1160. [Link]

  • Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron, 48(26), 5385-5453. [Link]

  • Doyle, M. P., Forbes, D. C., & Protopopova, M. N. (1996). Diazo-reagents in the synthesis of heterocycles. Progress in Heterocyclic Chemistry, 8, 1-35.

  • Kirmse, W. (2002). 100 years of the Wolff rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256. [Link]

  • Moody, C. J., & Taylor, R. J. (1989). The reactions of diazo compounds with transition metal catalysts. Comprehensive Organic Synthesis, 4, 1069-1103.

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic enantioselective C–H activation by means of metal–carbenoid-induced C–H insertion. Chemical Reviews, 103(8), 2861-2904. [Link]

  • Pellicciari, R., & Natalini, B. (1996). Synthesis and pharmacological activity of cyclopropane-containing amino acids. Journal of Medicinal Chemistry, 39(15), 2874-2884. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith cyclopropanation reaction. Organic Reactions, 58, 1-415.

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Valpuesta, M., & Suero, M. G. (2017). Gold-catalyzed reactions of diazo compounds. Angewandte Chemie International Edition, 56(3), 636-646. [Link]

  • Zhang, Y., & Wang, J. (2009). Recent development of reactions with N-tosylhydrazones. Chemical Communications, (36), 5350-5361. [Link]

  • Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: new uses for old reagents. Angewandte Chemie International Edition, 50(33), 7486-7500. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.

  • Jones, J. (2002). The chemical synthesis of peptides. Oxford University Press.

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

Sources

optimizing diastereoselectivity in the cyclopropanation of dehydroamino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically designed for researchers and drug development professionals seeking to troubleshoot and optimize diastereoselectivity during the cyclopropanation of α,β -dehydroamino acids.

Section 1: Fundamentals & Mechanistic Causality (FAQs)

Q: Why does the thermal reaction of diazo compounds with dehydroamino acids favor the (E)-diastereomer, while iron catalysis favors the (Z)-diastereomer? A: The causality lies in the fundamental divergence of their mechanistic pathways. Under thermal conditions, the reaction proceeds via a 1,3-dipolar cycloaddition of the diazo compound to the alkene, forming a pyrazoline intermediate. Subsequent nitrogen extrusion strictly dictates the stereochemical outcome, predominantly yielding the E isomer due to steric minimization during the collapse of the pyrazoline ring[1].

Conversely, introducing an iron porphyrin catalyst, such as meso-tetraphenylporphyrin iron chloride (Fe(TPP)Cl), shifts the mechanism to an electrophilic metal-carbene transfer. The alkene approaches the iron carbene in a parallel trajectory. To minimize steric clashing with the bulky porphyrin ligand, the amide group of the dehydroamino acid is positioned cis to the carbene's substituent, predominantly forming the Z isomer[1].

Q: How does Co(II)-based metalloradical catalysis (MRC) alter the stereochemical outcome compared to traditional carbene transfer? A: Co(II)-metalloradical systems, particularly those utilizing D2​ -symmetric chiral amidoporphyrin ligands, activate α -aryldiazomethanes via a stepwise radical mechanism rather than a concerted carbene transfer. This approach not only provides excellent enantioselectivity but also exhibits strict (Z)-diastereoselectivity, which is the direct opposite of the uncatalyzed thermal reaction[2]. The radical intermediate allows for conformational relaxation that is tightly controlled by the chiral ligand pocket before the final ring closure.

Q: When using sulfur ylides (Corey-Chaykovsky type reactions), what factors dictate the diastereomeric ratio (dr)? A: In sulfur ylide cyclopropanations, the reversibility of the initial nucleophilic addition (betaine formation) and the rate of the subsequent intramolecular displacement of the leaving group dictate the dr. Stabilized sulfur ylides (e.g., those bearing ester or amide groups) typically allow for reversible betaine formation, leading to higher thermodynamic control and generally favoring the trans (or E) configuration[3]. However, the exact selectivity is highly dependent on the steric bulk of the ylide and the protecting groups on the dehydroamino acid.

Section 2: Visualizing Mechanistic Pathways

MechanisticPathways Start Dehydroamino Acid + Diazo Precursor Thermal Thermal Conditions (No Catalyst) Start->Thermal Heat FeCat Fe(TPP)Cl Catalyst Start->FeCat Catalyst added Pyrazoline 1,3-Dipolar Cycloaddition (Pyrazoline Intermediate) Thermal->Pyrazoline MetalCarbene Electrophilic Metal Carbene (Parallel Approach) FeCat->MetalCarbene N2 Extrusion E_Isomer (E)-Cyclopropane Amino Acid (Major Product) Pyrazoline->E_Isomer N2 Extrusion Z_Isomer (Z)-Cyclopropane Amino Acid (Major Product) MetalCarbene->Z_Isomer Carbene Transfer

Mechanistic divergence in the cyclopropanation of dehydroamino acids.

Section 3: Troubleshooting Guide

Issue 1: Unexpectedly low E/Z ratios during metal-catalyzed diazo cyclopropanation.

  • Root Cause: A competing thermal background reaction (1,3-dipolar cycloaddition) is occurring faster than the metal-catalyzed carbene formation.

  • Solution: Lower the reaction temperature. Ensure the slow addition of the diazo precursor (or generate it in situ from tosylhydrazone salts using a base) to keep its steady-state concentration low. This favors the catalytic cycle over the bimolecular thermal cycloaddition[1].

Issue 2: Poor reactivity or dimerization of the diazo compound when using electron-deficient dehydroamino acids.

  • Root Cause: The alkene in the dehydroamino acid is not sufficiently nucleophilic to attack the electrophilic metal carbene, leading the carbene to react with another diazo molecule (dimerization)[1].

  • Solution: Use a monoacetylated amino group on the dehydroamino acid. The electron-donating effect of the amide balances the electron-withdrawing effect of the conjugated ester, increasing the alkene's nucleophilicity toward the metal carbene[1].

Issue 3: Poor yields using traditional C1-equivalents due to reagent toxicity or instability.

  • Root Cause: Reagents like diazomethane are highly toxic, explosive, and difficult to handle at scale.

  • Solution: Transition to in situ generation methods using tosylhydrazone salts[1], or utilize intramolecular isocyanate trapping via a Hofmann rearrangement, which avoids neurotoxic oxidants and precious metal catalysts entirely[4].

TroubleshootingTree Issue Issue: Poor Diastereoselectivity (Low E/Z ratio) CheckMethod Which methodology is being used? Issue->CheckMethod MethodDiazo Diazo + Metal Catalyst CheckMethod->MethodDiazo MethodYlide Sulfur Ylide (Corey-Chaykovsky) CheckMethod->MethodYlide DiazoCheck1 Is thermal background reaction competing? MethodDiazo->DiazoCheck1 YlideCheck1 Is betaine formation reversible? MethodYlide->YlideCheck1 DiazoFix1 Action: Lower temperature & ensure slow diazo addition DiazoCheck1->DiazoFix1 Yes YlideFix1 Action: Use stabilized ylides or adjust steric bulk YlideCheck1->YlideFix1 No

Troubleshooting logic tree for resolving poor diastereoselectivity.

Section 4: Quantitative Data Comparison

The following table summarizes the expected stereochemical outcomes and yields based on the chosen methodology and catalytic system.

MethodologyCatalyst / ReagentMajor DiastereomerTypical YieldKey Causality for Selectivity
Thermal Diazo Addition None (Heat)E (trans)60–85%1,3-dipolar cycloaddition followed by steric minimization during N 2​ extrusion[1].
Metal-Carbene Transfer Fe(TPP)ClZ (cis)70–90%Parallel approach of the alkene to the electrophilic metal carbene[1].
Metalloradical Catalysis Co(II)-porphyrinZ (cis)80–95%Stepwise radical addition controlled by the chiral ligand pocket[2].
Sulfur Ylide Addition Stabilized YlideE (trans)50–80%Reversible betaine formation leading to thermodynamic control[3].

Section 5: Self-Validating Experimental Protocols

Protocol: In Situ Diazo Generation for (Z)-Selective Cyclopropanation (Fe-Catalyzed)

This protocol utilizes tosylhydrazone salts to safely generate diazo compounds in situ, avoiding the handling of explosive diazo species while maintaining high (Z)-diastereoselectivity[1].

Step 1: Reagent Preparation

  • Materials: Dehydroamino acid derivative (1.0 equiv), Tosylhydrazone salt (1.5 equiv), Fe(TPP)Cl (5 mol%), Phase transfer catalyst (e.g., TEBAC, 10 mol%), Solvent (DCM/H 2​ O biphasic mixture or Toluene).

  • Validation Check: Ensure the dehydroamino acid is mono-protected (e.g., N-acetyl) to maintain sufficient alkene nucleophilicity.

Step 2: Reaction Assembly

  • Suspend the tosylhydrazone salt in the chosen solvent system. If the salt is not pre-formed, add the corresponding tosylhydrazone and a mild base (e.g., K 2​ CO 3​ , 2.0 equiv) to generate it in situ.

  • Add the dehydroamino acid and the Fe(TPP)Cl catalyst to the suspension.

Step 3: Execution & Monitoring

  • Stir the reaction mixture at 40 °C. The gentle heating facilitates the slow, steady-state decomposition of the tosylhydrazone salt into the diazo compound.

  • Self-Validation (In-Process): Attach a bubbler to the reaction vessel. Continuous, slow gas evolution confirms nitrogen extrusion and active carbene formation. Monitor via TLC (UV/KMnO 4​ stain) until the dehydroamino acid is completely consumed.

Step 4: Workup & Isolation

  • Filter the crude mixture through a short pad of Celite to remove the iron porphyrin catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography.

Step 5: Stereochemical Validation

  • Self-Validation (Analytical): Analyze the purified product using 1 H NMR. Look for the characteristic upfield cyclopropane protons (typically between 0.5 ppm and 1.5 ppm). Confirm the Z stereochemistry by calculating the coupling constants ( J ) between the ring protons; typically, Jcis​ (8–11 Hz) is significantly larger than Jtrans​ (4–6 Hz).

References

  • Adams, L. A., et al. "Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ." Journal of Organic Chemistry, American Chemical Society, 2003.
  • "Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids." Chem, 2021.
  • "Dehydroamino acids: Chemical multi-tools for late-stage diversific
  • "α,β-Dehydroamino Acids." Synthesis, Thieme Connect, 2006.
  • "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks." Organic Letters, American Chemical Society, 2025.

Sources

troubleshooting tert-butyl group deprotection in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently consult with researchers whose syntheses fail at the very last hurdle: global deprotection and cleavage.

In Fmoc-SPPS, the tert-butyl (tBu) group is the industry standard for protecting the reactive side chains of Ser, Thr, Tyr, Asp, and Glu. However, acidolytic removal of these groups generates highly reactive tert-butyl carbocations ( tBu+ ). If these electrophiles are not immediately quenched by the correct scavenger cocktail, they will irreversibly alkylate your peptide.

This guide is designed to move beyond basic recipes, explaining the thermodynamic causality behind cleavage failures and providing self-validating protocols to ensure pristine peptide recovery.

Mechanistic Workflow: The Fate of the tert-Butyl Carbocation

To troubleshoot deprotection, you must first understand the molecular battlefield inside your reaction vessel. When Trifluoroacetic Acid (TFA) cleaves the tBu ether/ester bonds, the resulting carbocations will seek out the nearest electron-rich sink. Your goal is to ensure that sink is a scavenger, not your peptide.

G Start Peptidyl-Resin with tBu/Boc/Trt Groups TFA Acidolysis (TFA + Scavengers) Start->TFA Intermediate Peptide Release & tBu+ Carbocation Generation TFA->Intermediate Scavenge Scavengers Quench tBu+ (TIPS, EDT, Water) Intermediate->Scavenge Optimal Conditions SideRxn Insufficient Scavenging Intermediate->SideRxn Suboptimal Conditions Success Fully Deprotected Peptide (Target Product) Scavenge->Success Fail Alkylation of Trp/Tyr/Met/Cys (+56 Da Adducts) SideRxn->Fail

Mechanistic pathway of TFA-mediated deprotection and the critical role of scavengers.

Quantitative Reference: Standard Cleavage Cocktails

Selecting the right cocktail is a balancing act between scavenging power and avoiding side reactions caused by the scavengers themselves. Below is a quantitative breakdown of the most authoritative cleavage mixtures[1][2].

Cocktail NameTFA (%)Scavengers & Ratios (%)Target Application & Causality
Reagent K 82.5%Phenol (5), H₂O (5), Thioanisole (5), EDT (2.5)Gold Standard for Trp/Met/Cys. Thioanisole accelerates Arg deprotection; EDT traps cations; Water suppresses Trp alkylation.
Reagent B 88.0%Phenol (5), H₂O (5), TIPS (2)Low-Odor Alternative. Replaces malodorous thiols with TIPS (a hydride donor). Excellent for sequences lacking multiple Cys residues.
Reagent R 90.0%Thioanisole (5), EDT (3), Anisole (2)Arg-Heavy Peptides. High thioanisole content specifically targets the sluggish deprotection of Arg(Pmc/Mtr) groups.
Standard 95.0%TIPS (2.5), H₂O (2.5)Simple Peptides. Best for sequences without Trp, Cys, or Met. High TFA concentration maximizes cleavage speed.

Troubleshooting FAQs: Causality & Solutions

Q1: My LC-MS shows a major impurity with a +56 Da mass shift. What happened, and how do I fix it? The Causality: A +56 Da mass shift is the definitive hallmark of tert-butylation. During acidolysis, the cleaved tBu groups form highly electrophilic carbocations. If your scavenger network is weak, these cations will undergo electrophilic aromatic substitution with the electron-rich indole ring of Tryptophan (Trp) or the phenol ring of Tyrosine (Tyr)[3][4]. The Solution: You must upgrade your scavenger cocktail. While 1,2-ethanedithiol (EDT) is excellent for trapping t-butyl trifluoroacetate, EDT alone cannot fully protect Trp. Water must be included to thermodynamically suppress this specific alkylation pathway. Switch immediately to 5, which was formulated specifically to provide comprehensive protection for Trp and Tyr[5].

Q2: I am synthesizing a peptide with multiple Ser(tBu) and Thr(tBu) residues. The tBu groups are not coming off completely. Should I increase the TFA concentration to 99%? The Causality: Increasing TFA beyond 95% is rarely the answer and will likely exacerbate side reactions (like the premature cleavage of Acm groups on Cysteine). The root cause is steric hindrance. The tBu ethers on Serine and Threonine are situated in highly hindered microenvironments and are significantly more resistant to acidolysis than the tBu esters on Aspartic and Glutamic acid[2]. The Solution: Time and temperature are your primary levers. Extend the cleavage time from the standard 1.5 hours to 3–4 hours. Alternatively, utilize a heated cleavage protocol (e.g., 38°C for 1 hour) to provide the necessary activation energy to break the sterically hindered ether bonds.

Q3: I want to avoid the terrible smell of EDT and Thioanisole. Can I just use TIPS and Water? The Causality: Triisopropylsilane (TIPS) acts as a hydride donor, effectively reducing carbocations to unreactive alkanes. It is a brilliant, odorless replacement for thiols in many sequences[2]. The Solution: If your peptide lacks Cys and Met, a simple cocktail of TFA/TIPS/Water (95:2.5:2.5) is perfectly adequate. However, if your sequence contains multiple Trp, Cys, or Met residues, TIPS alone may not act fast enough to prevent all alkylation. In these cases, use 2, which balances odor reduction with the protective aromatic quenching of phenol[2].

Experimental Methodology: Self-Validating Global Deprotection

To guarantee success, a protocol cannot just be a list of steps; it must be a self-validating system where the chemist can visually or analytically confirm the success of each phase before proceeding. Below is the optimized methodology for cleavage using Reagent K[1].

Purpose: Simultaneous cleavage of the peptide from the solid support and global removal of tBu/Boc/Trt protecting groups.

Step 1: Resin Preparation & De-basification

  • Action: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 10 mL per gram of resin) and dry under vacuum for 1 hour.

  • Causality: Residual Dimethylformamide (DMF) from the final coupling step is basic. If left on the resin, it will neutralize the TFA, severely reducing the acidity of the microenvironment and leading to incomplete tBu deprotection.

Step 2: Cocktail Formulation

  • Action: In a fume hood, prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% EDT.

  • Causality: Phenol and Water must be added to protect Trp/Tyr, while EDT and Thioanisole protect Cys/Met and accelerate Arg deprotection.

Step 3: Acidolysis

  • Action: Add 10 mL of Reagent K per gram of dry resin. Stir gently at room temperature for 2 hours.

  • Validation Checkpoint: Observe the resin. The solution should undergo a distinct color change (often turning dark red, orange, or purple depending on the linker and protecting groups). This color change is the visual validation that stable carbocations (like the Trityl cation) are being actively generated and the cleavage is proceeding.

Step 4: Filtration & Concentration

  • Action: Filter the resin through a fritted glass funnel. Wash the spent resin with 2 mL of neat TFA to extract any trapped peptide. Concentrate the combined filtrate under a gentle stream of nitrogen to roughly 30% of its original volume.

  • Causality: Concentrating the TFA reduces the volume of ether required in the next step, driving the thermodynamic equilibrium toward complete peptide precipitation.

Step 5: Ether Precipitation

  • Action: Dropwise, add the concentrated TFA filtrate into 10 volumes of ice-cold diethyl ether.

  • Validation Checkpoint: A sudden, dense white flocculant precipitate must form immediately. This physically validates that the peptide has been successfully cleaved (rendering it insoluble in non-polar ether), while the cleaved tBu groups and scavengers remain dissolved in the ether supernatant. If the solution remains clear, your peptide is either too lipophilic or cleavage failed.

Step 6: Isolation

  • Action: Centrifuge at 3000 x g for 5 minutes. Decant the ether. Wash the pellet twice more with cold ether to extract residual scavengers. Air dry the pellet before HPLC purification.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed / International Journal of Peptide and Protein Research. Available at:[Link]

  • PeptideChemistry.org. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at:[Link]

Sources

Technical Support Center: Cyclopropyl Ring Stability in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropyl ring chemistry. The cyclopropane ring is a highly privileged motif in drug development due to its ability to improve lipophilic efficiency and metabolic stability (its C–H bond dissociation energy is exceptionally high at ~106 kcal/mol)[1]. However, the inherent angle strain of the three-membered ring (~27.5 kcal/mol) makes it thermodynamically primed for ring-opening[2].

This guide is designed for researchers and drug development professionals troubleshooting unexpected degradation, side-reactions, or instability of cyclopropyl-containing compounds during synthesis or biological assay preparation.

Part 1: Troubleshooting Acidic Conditions

Q1: My cyclopropyl ether substrate completely degrades during a standard Boc deprotection (TFA/DCM). Why is this happening, and how can I prevent it? The Causality: The C–C bonds in a cyclopropane ring are often described as "banana bonds." Because the internuclear angle is forced to 60° (far from the ideal 109.5° for sp³ carbons), the bonds possess unusually high p-character. This allows the cyclopropyl ring to behave similarly to a carbon-carbon double bond. Under strongly acidic conditions (like Trifluoroacetic acid), the oxygen atom of your ether is protonated, creating an oxocarbenium-like intermediate. The high ring strain (~27.5 kcal/mol) acts as a thermodynamic driving force, causing the ring to open to relieve the strain, typically following a Markovnikov-like regioselectivity to form a stable acyclic carbocation[2]. The Solution: Switch to milder, non-protic deprotection strategies (e.g., TMSOTf/2,6-lutidine) or perform the deprotection at sub-zero temperatures (-78 °C) to kinetically trap the intact ring before the activation energy for ring-opening is reached.

Q2: I am working with Donor-Acceptor Cyclopropanes (DACs). They are stable on the bench, but the moment I introduce a Lewis acid catalyst, the ring opens. How do I control this? The Causality: DACs feature electron-donating and electron-withdrawing groups on adjacent carbons, creating a massive "push-pull" electronic polarization across the C–C bond. When you introduce a Lewis acid (e.g., MgI₂, Sc(OTf)₃), it coordinates to the electron-withdrawing group (the acceptor). This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system[3]. The donor group simultaneously pushes electron density into the anti-bonding orbital, triggering spontaneous heterolytic cleavage of the C–C bond. The Solution: If ring-opening is undesired, you must attenuate the Lewis acidity. Use weaker Lewis acids (like Cu(OTf)₂ instead of TiCl₄), or switch to coordinating solvents (like THF instead of DCM) that competitively bind the Lewis acid, dampening its effective electrophilicity.

AcidMechanism A Cyclopropyl Substrate (Strain ~27.5 kcal/mol) B Electrophilic Activation (H+ or Lewis Acid) A->B LUMO Lowering C Carbocation / Oxocarbenium Intermediate B->C Strain Relief D Nucleophilic Trapping (Acyclic Product) C->D Irreversible

Mechanism of acid-catalyzed cyclopropyl ring opening via electrophilic activation.

Part 2: Troubleshooting Basic Conditions

Q3: Are cyclopropanes generally stable to strong bases like NaH or KOtBu? The Causality: Yes, unactivated cyclopropanes are exceptionally stable to basic conditions. Because the C–C bonds have high p-character, the C–H bonds inherently possess higher s-character (approaching sp² hybridization). This makes the protons slightly more acidic than standard alkanes, but deprotonation does not easily lead to ring-opening because forming a localized carbanion on a strained ring without an electron sink is thermodynamically unfavorable.

Q4: My phenolic Donor-Acceptor Cyclopropane degrades instantly in the presence of mild base (K₂CO₃). Why? The Causality: You have encountered a specific HOMO-raising activation mode. When a cyclopropane bears a phenolic donor, treatment with a base deprotonates the phenol. The resulting phenoxide is a tremendously powerful electron donor. The system undergoes fast isomerization, pushing electron density into the ring and triggering ring-opening to form a transient, highly reactive quinone methide intermediate[4]. The Solution: Protect the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) prior to exposing the molecule to basic conditions.

Q5: I am trying to functionalize a gem-dibromocyclopropane, but it is ring-opening under basic conditions to form a bromoalkene. What is the mechanism? The Causality: gem-dihalocyclopropanes are a notable exception to base stability. In the presence of a nucleophilic base, deprotonation occurs at the adjacent carbon. This triggers the elimination of a bromide ion to form a highly strained cyclopropene intermediate. This cyclopropene immediately undergoes ring-opening to a configurationally stable zwitterionic/carbene intermediate, which is then trapped by the solvent or nucleophile to yield an E-bromoalkene[5]. The Solution: Avoid strong nucleophilic bases. Use non-nucleophilic bases (like LDA or KHMDS) at strictly cryogenic temperatures (-78 °C) to perform functionalizations (like metal-halogen exchange) faster than the elimination pathway can occur.

Part 3: Quantitative Data on Cyclopropane Stability

To aid in experimental design, consult the following stability matrix. It summarizes the kinetic stability of various cyclopropyl motifs under standard chemical stressors.

Cyclopropane ClassAcidic Stability (e.g., TFA)Basic Stability (e.g., KOtBu)Lewis Acid Stability (e.g., MgI₂)Primary Degradation Pathway
Unactivated (Alkyl) HighHighHighN/A (Highly stable)
Mono-activated (Ether) LowHighModerateOxocarbenium formation / Ring opening
Donor-Acceptor (DAC) Very LowModerate to Low*Very Low1,3-dipole formation / Cycloaddition[3]
gem-Dihalocyclopropane ModerateVery LowLowElimination to cyclopropene / Ring opening[5]

*Note: Phenolic or highly acidic donors reduce basic stability significantly due to quinone methide formation[4].

Part 4: Experimental Protocol - Self-Validating NMR Stability Assay

When troubleshooting cyclopropyl stability, it is critical to distinguish between specific ring-opening and non-specific degradation (e.g., polymerization). The following self-validating NMR protocol uses an internal standard to ensure mass balance. If the cyclopropyl signals disappear but no new discrete alkene/acyclic signals appear, the mass balance calculation will reveal that the compound is polymerizing rather than undergoing a clean ring-opening.

Materials Required:

  • Deuterated solvent (e.g., CDCl₃, THF-d8)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) - chosen for its distinct, isolated aromatic singlet (~6.1 ppm) which rarely overlaps with cyclopropyl signals (0.5 - 2.5 ppm).

  • Stressor: Acid (e.g., TFA) or Base (e.g., DBU).

Step-by-Step Methodology:

  • Preparation of Standard Solution: Weigh exactly 10.0 mg of your cyclopropyl substrate and 2.0 mg of TMB. Dissolve both completely in 0.6 mL of the chosen deuterated solvent.

  • Baseline Acquisition: Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum (t = 0). Integrate the TMB singlet to exactly 3.00. Record the integration values of the cyclopropyl protons (typically multiplets between 0.5 and 2.5 ppm).

  • Introduction of Stressor: Inject 10 mol% (or stoichiometric, depending on your test parameters) of the stressor directly into the NMR tube. Invert the tube 3 times to ensure homogeneous mixing.

  • Kinetic Tracking: Insert the tube into the NMR spectrometer. Set up an arrayed experiment to acquire a ¹H NMR spectrum every 10 minutes for 2 hours at the desired temperature.

  • Mass Balance Validation:

    • Analysis: For each time point, keep the TMB integration fixed at 3.00.

    • Validation: Calculate the sum of the integrations for the remaining cyclopropyl protons and any newly formed acyclic/alkene protons. If the total integration is less than the initial cyclopropyl integration at t=0, your compound is undergoing non-specific degradation or precipitating out of solution.

Workflow S1 1. Prepare NMR Tube (Substrate + TMB Std) S2 2. Introduce Stressor (Acid/Base/LA) S1->S2 S3 3. Time-Course NMR (1H Tracking) S2->S3 S4 4. Mass Balance Check (Self-Validation) S3->S4 S5 5. Kinetic Profiling (t1/2 Determination) S4->S5

Self-validating NMR workflow for assessing cyclopropane stability under chemical stress.

References

  • Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Comptes Rendus. Chimie (Académie des sciences). Available at:[Link]

  • A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity. ChemRxiv. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews (ACS Publications). Available at: [Link]

  • Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. National Institutes of Health (NIH). Available at:[Link]

Sources

byproduct formation in catalytic asymmetric cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of transition-metal-catalyzed carbene transfer reactions. While asymmetric cyclopropanation is a powerful tool for constructing rigid, chiral pharmacophores, it is notoriously susceptible to competing side reactions.

In this guide, we will not just look at what goes wrong, but why it goes wrong. By understanding the kinetic and thermodynamic causality behind byproduct formation, you can engineer self-validating experimental systems that inherently suppress impurities.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the following diagnostic tree to identify the root cause of your byproduct formation based on your crude analytical data.

Diagnostic workflow for identifying and resolving cyclopropanation byproducts.

Frequently Asked Questions (FAQs): Byproduct Mitigation

Q1: Why is my reaction yielding high amounts of diethyl fumarate and diethyl maleate?

The Causality: These are diazo dimerization byproducts. When the rate of diazo decomposition by the metal catalyst exceeds the rate of carbene trapping by the alkene, the transient metal-carbene reacts with an unactivated diazo molecule[1]. This is a kinetic competition: the desired[2+1] cycloaddition is pseudo-first-order (dependent on carbene concentration, assuming excess alkene), while dimerization is second-order (dependent on both carbene and free diazo concentrations). The Solution: You must artificially suppress the steady-state concentration of the diazo compound. Implement a strict slow-addition protocol using a syringe pump[1]. Additionally, ensure your alkene is present in a sufficient excess (typically 2.0–5.0 equivalents) to outcompete the diazo substrate for the carbene intermediate.

Q2: I am observing competitive C-H insertion into my substrate's allylic positions. How do I favor cyclopropanation?

The Causality: Metal-carbenes, particularly those generated from dirhodium(II) or gold(I) complexes, are highly electrophilic[2]. If the target alkene is sterically hindered or electronically deactivated, the activation energy barrier for C-H insertion drops relative to the cycloaddition pathway. The Solution: Tune the electronic properties of your catalyst. For dirhodium systems, switching from highly electron-withdrawing ligands (like perfluorobutyrates) to more electron-donating carboxamidate ligands reduces the electrophilicity of the carbene, enhancing chemoselectivity for the π -bond. Alternatively, switching to a non-coordinating, sterically bulky solvent (like dichloromethane or fluorinated solvents) prevents solvent C-H insertion.

Q3: My enantioselectivity (ee) is excellent, but the diastereoselectivity (trans/cis ratio) is poor. What drives this?

The Causality: Diastereoselectivity in concerted metal-catalyzed cyclopropanation is dictated by the approach trajectory of the alkene to the metal-carbene. If the energy difference between the endo and exo transition states is minimal, a mixture of cis and trans isomers results. The Solution: Increase the steric bulk of the diazo ester (e.g., switching from ethyl diazoacetate to tert-butyl or dicyclohexylmethyl diazoacetate) to exaggerate the steric clash in the endo transition state. If this fails, consider transitioning to Cobalt(II)-based metalloradical catalysis (MRC). Unlike Rh(II) singlet carbenes, Co(II) porphyrins generate an α -metalloalkyl radical intermediate[3]. This stepwise radical process allows for bond rotation before ring closure, often yielding superior thermodynamic control and nearly exclusive trans selectivity[4].

Quantitative Data: Catalyst Profiles & Chemoselectivity

Different catalyst classes exhibit distinct electronic behaviors, leading to specific byproduct risks. Use this table to select the appropriate system for your substrate.

Catalyst SystemIntermediate TypeTypical trans:cis RatioPrimary Byproduct RiskMitigation Strategy
Rh₂(O₂CR)₄ Electrophilic Singlet Carbene60:40 to 90:10Diazo DimerizationStrict syringe pump addition (2-4 h)
Cu(I)-BOX Electrophilic Singlet Carbene70:30 to 95:5Enantiomeric LeakageLower temperature (-20 °C), bulky diazo
Co(II)-Porphyrin α -Metalloalkyl Radical> 95:5Unreacted AlkeneOptimize porphyrin ligand sterics
Au(I)-NHC Cationic Gold Carbene> 95:5 (Donor-Acceptor)C-H InsertionTune NHC ligand electronics

Self-Validating Experimental Protocol: Suppressing Dimerization

To ensure trustworthiness in your results, a protocol must verify its own success during execution. The following standard operating procedure (SOP) for Dirhodium-Catalyzed Asymmetric Cyclopropanation incorporates built-in analytical checkpoints to guarantee that diazo dimerization is suppressed.

Objective: Synthesize chiral cyclopropanes while maintaining >95% chemoselectivity against carbene-carbene coupling.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Trace ambient moisture will react with the highly electrophilic metal-carbene to form O-H insertion byproducts (alcohols/ethers).

  • Reagent Loading: Add the alkene (3.0 equiv) and the chiral catalyst (e.g., Rh₂(S-DOSP)₄, 1.0 mol%) to anhydrous dichloromethane (DCM). Stir at room temperature or cool to the optimized temperature.

  • Syringe Pump Addition (Critical Step): Dissolve the diazo compound (1.0 equiv) in anhydrous DCM. Load this into a gas-tight syringe. Set the syringe pump to deliver the solution continuously over 3 hours.

    • Self-Validation Checkpoint: Observe the reaction visually. If the solution bubbles violently or darkens rapidly, the addition rate is too fast. The steady-state concentration of diazo is too high, and dimerization is actively occurring.

  • Reaction Monitoring: 30 minutes after the addition is complete, extract a 50 μ L aliquot. Analyze via FT-IR spectroscopy.

    • Self-Validation Checkpoint: The reaction is only complete and safe to work up when the characteristic diazo stretch at ~2100 cm⁻¹ is completely absent. If the peak persists, catalyst poisoning has occurred.

  • Quenching and Quantitative Analysis: Filter the crude mixture through a short pad of silica gel to remove the rhodium catalyst. Before column chromatography, spike the crude mixture with a pre-calibrated internal standard (e.g., dodecane) and run a GC-MS assay.

    • Validation: Calculate the ratio of the cyclopropane product mass to the diethyl fumarate/maleate mass. A successful run following this protocol will yield <5% dimerization byproducts.

References

  • ACS Publications. Gold-Catalyzed Synthesis of Small Rings | Chemical Reviews. [Link]

  • PMC. Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes.[Link]

  • ACG Publications. Asymmetric cyclopropanation of olefins catalyzed by a chiral cobalt(II) porphyrin. [Link]

Sources

improving the yield of enantioselective synthesis of cyclopropylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face during the enantioselective synthesis of (S)-cyclopropylglycine—a highly valued chiral non-natural amino acid used frequently in preclinical and clinical drug development[1].

Traditional chemical strategies, such as the Strecker reaction, often rely on hazardous reagents (e.g., KCN) and yield racemic mixtures that require intensive, low-yielding kinetic resolution[1]. To achieve industrial-scale yields, the field has aggressively shifted toward NADH-driven biocatalytic reductive amination [1].

Below, you will find a mechanistic workflow, comparative data, troubleshooting FAQs, and a self-validating protocol to optimize your space-time yields and enantiomeric excess (ee).

Mechanistic Workflow: Bifunctional Biocatalytic Cycle

To overcome the diffusion limitations of traditional two-enzyme systems, state-of-the-art methodologies utilize a self-sufficient bifunctional enzyme (e.g., TLK) that fuses Leucine Dehydrogenase (LDH) and Formate Dehydrogenase (FDH)[1]. This spatial proximity drives the thermodynamic equilibrium forward by instantly regenerating the NADH cofactor required for the reductive amination of cyclopropylglyoxylic acid[1].

BiocatalyticCycle cluster_Fusion Bifunctional Enzyme System (TLK Fusion) Substrate Cyclopropylglyoxylic Acid (Substrate) LDH Leucine Dehydrogenase (Ti-LDH) Substrate->LDH Product (S)-Cyclopropylglycine (Product) Ammonia NH4+ Ammonia->LDH LDH->Product NAD NAD+ LDH->NAD FDH Formate Dehydrogenase (Kp-FDH) NADH NADH FDH->NADH Regeneration CO2 CO2 (Byproduct) FDH->CO2 NADH->LDH Hydride Transfer NAD->FDH Formate Ammonium Formate (Electron Donor) Formate->FDH

NADH-driven biocatalytic cycle for (S)-cyclopropylglycine synthesis via bifunctional enzyme system.

Quantitative Data Presentation

When optimizing your synthetic route, it is crucial to benchmark against established methodologies. The table below summarizes the expected yields and stereoselectivity based on the chosen catalytic strategy.

Synthesis MethodologyCatalyst / Reagent SystemConversion Yield (%)Enantiomeric Excess (ee %)Space-Time Yield / Notes
Enzyme-Catalyzed Kinetic Resolution Lipase-catalyzed acylation~35%91%Highly limited by thermodynamic maximums of resolution (max 50% theoretical yield)[2].
Traditional Biocatalytic Coupled Separate Ti-LDH and Kp-FDH~99%>99%Prolonged bioconversion periods; requires two separate enzyme preparations[3].
Bifunctional Biocatalytic System Fused TLK Enzyme (Whole-cell)>95% (Continuous)>99.5%377.3 g·L⁻¹·d⁻¹ ; highly scalable using dialysis retention[1].
Asymmetric Cyclopropanation Chiral (Salen)Ru(II) CatalystHigh (Variable)ExcellentBest for synthesizing carbamate-protected trans-cyclopropyl β-amino acid derivatives[4].

Troubleshooting & FAQs

Q1: My biocatalytic conversion of cyclopropylglyoxylic acid is plateauing at <50% despite adding excess ammonium formate. What is the mechanistic failure? A: This plateau is a classic symptom of cofactor diffusion limitation. In a standard two-enzyme system (separate LDH and FDH), the NAD+/NADH cofactors must physically diffuse through the bulk solvent between the two active sites. If the local concentration of NADH drops at the LDH active site, the reductive amination halts. Solution: Switch to a bifunctional fusion enzyme (like the TLK system). By fusing Ti-LDH and Kp-FDH, the distance between the reductive amination site and the coenzyme regeneration site is minimized to the nanoscale. This drastically improves the local concentration of NADH, increasing the reaction rate by 2.1-fold and pushing conversion yields over 95%[1].

Q2: During continuous scale-up synthesis of (S)-cyclopropylglycine, my enzymes are denaturing rapidly. How can I improve the turnover number and operational stability? A: Enzyme denaturation in continuous flow or stirred-tank reactors is often caused by mechanical shear stress and product inhibition. Solution: Implement a dialysis tube reactor methodology . By packing the E. coli cell lysates containing the bifunctional enzyme into a dialysis membrane, the high-molecular-weight enzymes are physically retained and protected from shear forces[1]. Meanwhile, the low-molecular-weight substrates and products freely diffuse across the membrane. This prevents product accumulation at the active site (alleviating product inhibition) and has been proven to maintain enzyme activity for up to 90 hours (12 continuous cycles), yielding over 630 grams of product with >99.5% ee[1].

Q3: We are using a chemical route (lipase-catalyzed acylation) to resolve racemic cyclopropylglycine, but our yield is stuck at 35% with 91% ee. How can we optimize this? A: You are hitting the thermodynamic ceiling of kinetic resolution. Lipase-catalyzed acylation of racemic amines rarely exceeds a 50% theoretical yield because it only acts on one enantiomer, and the enantioselectivity (E-value) often degrades as the reaction progresses[2]. Solution: Abandon kinetic resolution in favor of direct asymmetric synthesis. If you must use a chemical route, consider asymmetric cyclopropanation using a chiral (Salen)Ru(II) catalyst, which provides excellent enantioselectivities for β-amino acid derivatives via direct asymmetry-induction during carbene insertion[4]. However, for the highest atom economy and yield of the α-amino acid, transitioning to the chemo-enzymatic reductive amination route is strongly recommended[2].

Step-by-Step Methodology: Continuous Whole-Cell Biocatalytic Synthesis

This self-validating protocol utilizes the dialysis method to ensure continuous product removal, thereby driving the reaction equilibrium toward the product while protecting the biocatalyst.

Materials Required:

  • Lyophilized E. coli cells expressing the bifunctional TLK enzyme (Ti-LDH fused to Kp-FDH).

  • Cyclopropylglyoxylic acid potassium salt (Substrate).

  • Ammonium formate (Amine source and sacrificial electron donor).

  • NAD+ (Cofactor).

  • Dialysis tubing (MWCO 8,000–14,000 Da).

Step-by-Step Protocol:

  • Reaction Buffer Preparation: Prepare a reaction medium containing cyclopropylglyoxylic acid at a high substrate concentration of 120 g·L⁻¹[1].

  • Reagent Optimization: Add ammonium formate to the buffer. Ensure the mole ratio of ammonium formate to the substrate is strictly maintained at 3:1 [1]. Supplement the buffer with 0.6 mM NAD+[1].

  • pH and Temperature Control: Adjust the pH of the reaction medium to exactly 8.0 and stabilize the reactor temperature at 40 °C [1]. Causality: This specific pH and temperature window maximizes the thermodynamic stability of the TLK fusion protein while ensuring optimal solubility of the cyclopropylglyoxylic acid.

  • Biocatalyst Loading: Rehydrate 7.5 g of lyophilized E. coli (TLK) cell lysate and seal it securely within the dialysis tube[1].

  • Continuous Synthesis: Submerge the dialysis tube into the reaction medium. Allow the bioconversion to proceed for 6 hours[1]. The substrate will diffuse into the tube, undergo reductive amination, and the (S)-cyclopropylglycine will diffuse out.

  • Cycle Renewal: After each cycle (approx. 6-7 hours), physically transfer the dialysis tube containing the enzymes into a fresh batch of reaction medium[1].

  • Validation: This process can be repeated for up to 12 changes (approx. 90 hours), consistently yielding >95% conversion and >99.5% ee[1].

References

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System Source: MDPI Catalysts (2024) URL:[Link]

  • Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase Source: Organic Process Research & Development - ACS Publications (2012) URL:[Link]

  • trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Catalyst Source: The Journal of Organic Chemistry - ACS Publications (2003) URL:[Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Kulinkovich Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Kulinkovich cyclopropanation reaction. This guide is designed for researchers, chemists, and process development professionals who utilize this powerful transformation for the synthesis of cyclopropanols from carboxylic acid esters. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is grounded in mechanistic principles to help you understand the causality behind experimental outcomes and make informed decisions to ensure the success of your synthesis.

The Kulinkovich Reaction: A Mechanistic Overview

Before diving into troubleshooting, a firm grasp of the reaction mechanism is essential. The Kulinkovich reaction transforms an ester into a 1-substituted cyclopropanol using a Grignard reagent (which must possess a β-hydrogen) and a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[1][2] The key reactive species is a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent.[3]

The catalytic cycle can be summarized in the following key steps:

  • Catalyst Activation: Two equivalents of a Grignard reagent (e.g., EtMgBr) react with the Ti(IV) precursor to form a transient dialkyltitanium(IV) species.[4]

  • Titanacyclopropane Formation: This unstable intermediate undergoes β-hydride elimination, releasing an alkane (e.g., ethane) and forming the key titanacyclopropane intermediate.[1][5]

  • First Addition to Ester: The titanacyclopropane adds to the ester's carbonyl group, forming an oxatitanacyclopentane intermediate.[5]

  • Rearrangement & Second Addition: This intermediate rearranges to a β-titanio ketone. A subsequent intramolecular insertion into the remaining titanium-carbon bond forms the titanium cyclopropoxide.[5][6]

  • Product Release & Catalyst Regeneration: The titanium(IV) catalyst is regenerated, and the final product is liberated as a magnesium salt after transmetalation. Aqueous workup provides the desired cyclopropanol.[5]

Visualization: The Catalytic Cycle

Kulinkovich_Mechanism Ti_IV Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_IV->Dialkyl_Ti Grignard 2 R'MgX Grignard->Ti_IV Transmetalation Alkane - R'-H (Alkane) Dialkyl_Ti->Alkane Titanacyclopropane Titanacyclopropane (1) Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane (2) Titanacyclopropane->Oxatitanacyclopentane Ester R''CO₂R''' Ester->Titanacyclopropane 1st Addition Ketone β-Titanio Ketone (3) Oxatitanacyclopentane->Ketone Rearrangement Product_Ti Ti(IV) Cyclopropoxide (4) Ketone->Product_Ti 2nd Addition (Cyclization) Product_Ti->Ti_IV Catalyst Regeneration Product_Mg Mg Cyclopropoxide (5) Product_Ti->Product_Mg Final_Product Cyclopropanol (after H₃O⁺ workup) Product_Mg->Final_Product Workup

Caption: The catalytic cycle of the Kulinkovich cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of Grignard reagent to ester?

A1: Typically, 2.0 to 2.5 equivalents of the Grignard reagent relative to the ester are required for catalytic versions of the reaction. The stoichiometry is critical: two equivalents are consumed to form the titanacyclopropane intermediate from the Ti(IV) precursor.[4] Using less than two equivalents will result in incomplete conversion. Excess Grignard can sometimes lead to side reactions, such as reduction of the ester, but is often necessary to drive the reaction to completion, especially with less reactive substrates.

Q2: Can I use a stoichiometric amount of the titanium reagent?

A2: Yes, and in some variations, it is preferred. While the classic Kulinkovich reaction on esters is catalytic in titanium (typically 10-20 mol%), related reactions on amides (Kulinkovich-de Meijere) or nitriles (Kulinkovich-Szymoniak) often give significantly better yields with stoichiometric titanium.[7][8] For difficult ester substrates, increasing the catalyst loading to 50-100 mol% can be an effective strategy to improve yield.

Q3: Which titanium source is better: Ti(Oi-Pr)₄ or TiCl₄?

A3: Ti(Oi-Pr)₄ is the most commonly used and generally preferred precursor due to its moderate reactivity, good solubility, and commercial availability. TiCl₄ can also be used, often in the presence of an alkoxide or other ligand, but its higher Lewis acidity and the generation of MgCl₂ can sometimes alter the reaction profile. For most standard applications, Ti(Oi-Pr)₄ is the recommended starting point. Other alkoxides like Ti(Ot-Bu)₄ are also effective.[5]

Q4: What are the best solvents for this reaction?

A4: Anhydrous ethereal solvents are standard. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common choices.[5] Et₂O is often preferred as it can lead to cleaner reactions, although the reaction may require reflux. THF is a better solvent for many reagents but can sometimes participate in side reactions. Toluene can also be used, particularly for higher-temperature reactions. Crucially, all solvents and reagents must be rigorously anhydrous , as both Grignard reagents and the titanium intermediates are extremely water-sensitive.[9]

Q5: My desired product is a 1,2-disubstituted cyclopropanol. What is the expected diastereoselectivity?

A5: The Kulinkovich reaction generally exhibits a notable intrinsic preference for the formation of cis-1,2-disubstituted cyclopropanols when using higher-order Grignard reagents (e.g., PrMgX, BuMgX).[4][6] This selectivity arises from the stereochemistry of the cyclization step. However, this preference can be overridden by directing groups on the substrate. For example, a nearby hydroxyl group can chelate to the titanium center and direct the reaction to form the trans product.[10]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is structured to address specific experimental outcomes.

Visualization: Troubleshooting Workflow

Troubleshooting_Flowchart Start Reaction Failed or Low Yield Check_SM Is Starting Material (Ester) Completely Consumed? Start->Check_SM No_SM_Consumed Symptom: No or Low Conversion Check_SM->No_SM_Consumed No SM_Consumed Starting Material Consumed Check_SM->SM_Consumed Yes Cause1 Possible Causes: - Inactive Grignard Reagent - Inactive Ti Catalyst - Reaction Temp. Too Low No_SM_Consumed->Cause1 Check_Product Is Desired Product Formed? SM_Consumed->Check_Product No_Product Symptom: Complex Mixture or Identifiable Byproducts Check_Product->No_Product No Low_Yield Symptom: Low Yield of Desired Product Check_Product->Low_Yield Yes Cause2 Possible Causes: - Ester Reduction - Dimerization/Polymerization - Failed Cyclization Step No_Product->Cause2 Cause3 Possible Causes: - Product Instability (Workup) - Competing Side Reactions - Poor Diastereoselectivity Low_Yield->Cause3 Solution1 Solutions: 1. Titrate Grignard reagent. 2. Use fresh/distilled Ti(OiPr)₄. 3. Run control with methyl benzoate. 4. Increase reaction temperature. Cause1->Solution1 Solution2 Solutions: 1. Lower reaction temperature. 2. Check Grignard stoichiometry. 3. Consider a different Ti source. 4. For nitriles, add Lewis Acid (BF₃·OEt₂). Cause2->Solution2 Solution3 Solutions: 1. Use buffered/gentle workup. 2. Optimize reagent addition order. 3. For selectivity issues, explore chiral auxiliaries (e.g., TADDOL). Cause3->Solution3

Caption: A decision tree for troubleshooting the Kulinkovich reaction.

Problem 1: Low to no conversion of starting material.
  • Symptom: TLC or GC-MS analysis shows predominantly unreacted ester after the standard reaction time and workup.

  • Possible Cause A: Inactive Grignard Reagent. The most common culprit. Grignard reagents degrade upon exposure to air and moisture. Commercial solutions may have a lower-than-stated molarity, especially if they are old or have been handled improperly.

    • Solution: Always titrate your Grignard reagent before use (e.g., with salicylaldehyde phenylhydrazone). Use freshly prepared Grignard reagent if possible. Ensure you are using at least 2.0 equivalents of the active Grignard.

  • Possible Cause B: Inactive Titanium Catalyst. Titanium(IV) isopropoxide is hygroscopic and can hydrolyze to form inactive titanium oxides.

    • Solution: Use a freshly opened bottle of Ti(Oi-Pr)₄ or distill it under vacuum before use. Store it under an inert atmosphere.

  • Possible Cause C: Reaction Temperature is Too Low. The formation of the titanacyclopropane and its subsequent reaction with the ester are temperature-dependent.

    • Solution: If running at room temperature, try heating the reaction to reflux in Et₂O or THF. A gentle increase in temperature can often initiate a sluggish reaction.

  • Self-Validating Control Experiment: Before attempting the reaction with your precious substrate, run a control reaction with a simple, reliable ester like methyl benzoate or methyl propionate.[9] Successful formation of 1-phenylcyclopropanol or 1-ethylcyclopropanol confirms the activity of your reagents and validates your setup.

Problem 2: Starting material is consumed, but the desired product is not formed. A complex mixture or a major byproduct is observed.
  • Symptom: The ester is gone, but the NMR or GC-MS of the crude product shows a complex mixture or one dominant, unexpected signal.

  • Possible Cause A: Formation of Ketone/Carbinamine Byproducts. This is particularly relevant in the nitrile (Szymoniak) and amide (de Meijere) variations but can also occur with esters if the final cyclization is slow. The intermediate β-titanio ketone may be hydrolyzed during workup before it has a chance to cyclize.[11]

    • Solution: In the case of nitriles, the addition of a Lewis acid like BF₃·OEt₂ after the initial reaction can promote the final cyclization and prevent ketone formation.[8] For esters, try running the reaction at a higher concentration or for a longer time to favor the intramolecular cyclization.

  • Possible Cause B: Non-productive Reaction of the Titanacyclopropane. The titanacyclopropane can react with excess Ti(Oi-Pr)₄ to form inactive Ti(III) species, which is accompanied by the evolution of ethene.[4] This pathway is most significant when the ratio of Ti(Oi-Pr)₄ to Grignard approaches 1:1.[4]

    • Solution: Ensure the Grignard reagent is added to the titanium catalyst (or a mixture of catalyst and ester), not the other way around. Maintain the correct stoichiometry to avoid an excess of the titanium precursor relative to the Grignard at any point.

  • Possible Cause C: Dimeric or Polymeric Byproducts. This can occur if the product cyclopropanol re-enters the reaction or if the starting material has multiple reactive sites.

    • Solution: Modulating the reactivity by adding a ligand, such as bis[2-(N,N-dimethylaminoethyl)]ether, has been shown to minimize byproduct formation in large-scale reactions by controlling the Grignard reactivity.[11] Slow, simultaneous addition of both the ester and Grignard reagent to the catalyst solution can also prevent the buildup of any single reagent and minimize side reactions.

Problem 3: The desired product is formed, but the yield is low and/or the diastereoselectivity is poor.
  • Symptom: The correct product is identified, but the isolated yield is disappointing, or an inseparable mixture of diastereomers is obtained.

  • Possible Cause A: Product Instability. Cyclopropanols can be sensitive to acid and may undergo ring-opening, especially during aqueous workup.

    • Solution: Perform the workup at low temperature (0 °C). Use a buffered aqueous solution (e.g., saturated NH₄Cl) or a mild acid (e.g., saturated Rochelle's salt solution) instead of strong acids like HCl.

  • Possible Cause B: Poor Diastereoselectivity. While the reaction has an intrinsic cis-preference for 1,2-disubstitution, this can be weak for some substrate/reagent combinations.

    • Solution: Temperature can influence selectivity; try running the reaction at a lower temperature. For high-value applications where enantioselectivity is required, an asymmetric version using a chiral catalyst, such as one based on TADDOL, is known.[5] Alternatively, if your substrate has a directing group (like a hydroxyl), ensure it is positioned to effectively chelate the titanium and control the stereochemical outcome.[10]

Reference Experimental Protocols

Caution: All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using flame-dried glassware and anhydrous solvents.[9] Grignard reagents are highly reactive and moisture-sensitive.

Protocol 4.1: Standard Catalytic Cyclopropanation of Methyl Laurate

This protocol is a representative example for a standard aliphatic ester.

ReagentM.W.Amount (mmol)EquivalentsVolume/Mass
Methyl Laurate214.355.01.01.07 g
Ti(Oi-Pr)₄284.220.50.10.14 mL
Ethylmagnesium Bromide(3.0 M in Et₂O)11.02.23.67 mL
Anhydrous Diethyl Ether---25 mL

Procedure:

  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and under an Argon atmosphere, add methyl laurate (1.07 g, 5.0 mmol).

  • Add anhydrous diethyl ether (25 mL) via syringe.

  • Add titanium(IV) isopropoxide (0.14 mL, 0.5 mmol, 0.1 eq.) via syringe and stir the solution at room temperature.

  • Slowly add the ethylmagnesium bromide solution (3.67 mL of a 3.0 M solution, 11.0 mmol, 2.2 eq.) dropwise over 15 minutes. A color change and gas evolution (ethane) should be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the flask to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise.

  • Stir the mixture vigorously for 30 minutes until the solids become white and granular.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether (3 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-decylcyclopropanol. Purify by column chromatography as needed.

References

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Cha, J. K., et al. (2007). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. PubMed Central (PMC), NIH. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Scribd. Kulinkovich Cyclopropanation Overview. [Link]

  • Song, J. J., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ACS Publications. [Link]

  • Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • ResearchGate. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. [Link]

  • YouTube. Kulinkovich Reaction. [Link]

  • Wu, Y. D., & Yu, Z. X. (2001). A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. PubMed. [Link]

  • Phillips, A. J., et al. (2007). The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. ACS Publications. [Link]

  • Cha, J. K., & Kulinkovich, O. G. (2012). Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions. [Link]

Sources

Validation & Comparative

conformational effects of (S)-tert-Butyl 2-amino-2-cyclopropylacetate vs. proline in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Peptide Topologies: A Conformational Comparison of (S)-Cyclopropylglycine vs. Proline

Introduction Peptide drug discovery frequently encounters the dual hurdles of proteolytic instability and conformational heterogeneity. To lock peptides into bioactive conformations, application scientists employ sterically constrained 1[1]. While Proline (Pro) is the classical inducer of β -turns, the introduction of α -branched amino acids like (S)-cyclopropylglycine (Cpg)—synthetically derived from precursors such as (S)-tert-Butyl 2-amino-2-cyclopropylacetate—offers a fundamentally different mechanism of backbone restriction[2]. This guide objectively compares the conformational effects of Proline and (S)-Cpg, providing structural rationales and experimental workflows for peptide engineers.

Mechanistic Conformational Analysis: Causality of Constraint

Proline: N-C α Cyclization Proline’s pyrrolidine ring covalently links the side chain to the backbone nitrogen. This unique architecture eliminates the backbone amide proton, rendering Proline3[3]. Causally, this restricts the ϕ dihedral angle to approximately -65°, heavily biasing the peptide toward polyproline helices or, when paired with specific residues, β -turns (frequently Types I, II, and VI)[4]. Furthermore, the nearly isoenergetic nature of the cis and trans peptide bonds preceding Proline introduces cis/trans isomerism. While this isomerism can act as a biological conformational switch, it severely complicates NMR spectra and reduces structural homogeneity during drug formulation[4].

(S)-Cyclopropylglycine: α -Branching and Ring Strain Incorporated via protected building blocks like (S)-tert-Butyl 2-amino-2-cyclopropylacetate, (S)-Cpg restricts conformation through extreme steric bulk adjacent to the α -carbon, rather than backbone cyclization. The cyclopropyl ring possesses unique Walsh orbitals and significant ring strain, which severely2[2]. Crucially, unlike Proline, Cpg retains its backbone amide proton, allowing it to participate fully in intramolecular hydrogen bonding networks. In macrocyclic peptides, such as the clinical ghrelin receptor agonist 5, (S)-Cpg has been experimentally shown to rigidly enforce non-ideal Type-I' β -turns, optimizing both potency and pharmacokinetic properties by locking the macrocycle into a single, highly bioavailable conformation[5].

Quantitative Data Comparison

Here is the comparative conformational profile of the two residues when incorporated into a peptide backbone:

Conformational ParameterProline (Pro)(S)-Cyclopropylglycine (Cpg)
Constraint Mechanism Backbone N-alkylation (Pyrrolidine) α -carbon branching (Cyclopropyl)
Backbone NH Donor Absent (Interrupts H-bond networks)Present (Supports H-bond networks)
Dihedral Restriction ϕ heavily restricted (~ -65°)Both ϕ and ψ highly restricted
Peptide Bond Isomerism cis/trans equilibrium commonExclusively trans
Preferred Topologies β -turns (Type I, II, VI), PPII helicesExtended β -strands, Type-I' β -turns
Impact on Lipophilicity ModerateHigh (dense, hydrophobic cyclopropyl)

(Table 1: Conformational and physicochemical comparison of Proline and Cpg in peptide backbones).

Visualizing the Conformational Logic

ConformationalLogic Root Conformational Constraint in Peptides Pro Proline (N-Cα Cyclization) Root->Pro Cpg (S)-Cyclopropylglycine (Cα Branching) Root->Cpg Pro_Phi Restricts φ angle (~ -65°) Pro->Pro_Phi Pro_NH Loss of Backbone NH (No H-bond donor) Pro->Pro_NH Pro_Turn Favors β-turns (Type I/II/VI) & Polyproline Helices Pro->Pro_Turn Cpg_PhiPsi Restricts φ and ψ angles (Steric Bulk) Cpg->Cpg_PhiPsi Cpg_NH Retains Backbone NH (H-bond donor intact) Cpg->Cpg_NH Cpg_Turn Favors Extended or Type-I' β-turns Cpg->Cpg_Turn

Logic tree of conformational constraints: Proline vs. Cyclopropylglycine.

Experimental Validation: Self-Validating Protocol for Conformational Analysis

To empirically determine whether (S)-tert-Butyl 2-amino-2-cyclopropylacetate or Proline induces the desired β -turn in your target sequence, a rigorous 2D NMR and Molecular Dynamics (MD) workflow is required. This protocol is designed as a self-validating system: the experimental NOE distances validate the MD simulations, and the MD simulations resolve the 3D structures implied by the NOEs.

Step-by-Step Methodology: 2D NMR & Restrained MD Workflow

  • Peptide Synthesis & Preparation:

    • Synthesize the target peptides via standard Fmoc-SPPS. For the Cpg variant, hydrolyze the (S)-tert-Butyl 2-amino-2-cyclopropylacetate to its free acid, Fmoc-protect the amine, and couple using high-efficiency reagents (e.g., HATU/HOAt) to overcome the steric hindrance of the cyclopropyl group.

    • Purify via RP-HPLC to >95% purity.

    • Dissolve 1-2 mg of peptide in 600 µL of aqueous buffer (90% H₂O / 10% D₂O) or a structure-stabilizing solvent like d3-TFE. Maintain a pH of ~5.5 to minimize amide proton exchange, ensuring the Cpg NH proton remains visible.

  • NMR Data Acquisition (600 MHz or higher):

    • TOCSY (Total Correlation Spectroscopy): Run with a mixing time of 60-80 ms to identify intra-residue spin systems. The Cpg residue will show distinct cyclopropyl ring proton resonances (highly shielded, ~0.2-0.8 ppm).

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Run with a mixing time of 200-300 ms to capture through-space interactions (< 5 Å) without the spin diffusion artifacts common in NOESY for mid-sized peptides.

  • Signal Assignment & Distance Restraint Generation:

    • Utilize the Wüthrich sequential assignment strategy. Trace the dαN​(i,i+1) and dNN​(i,i+1) cross-peaks.

    • Causality Check: For Proline, look for strong dαα​(i,i+1) or dαδ​(i,i+1) NOEs to determine cis vs. trans isomers. For Cpg, analyze the dNN​(i,i+1) signals, which are critical for identifying Type-I' β -turns.

    • Convert ROESY cross-peak volumes into distance restraints (strong: 1.8–2.5 Å, medium: 1.8–3.5 Å, weak: 1.8–5.0 Å).

  • Restrained Molecular Dynamics (MD):

    • Input the distance restraints into an MD engine (e.g., GROMACS or AMBER).

    • Perform simulated annealing from 1000 K to 300 K in implicit solvent.

    • Cluster the lowest energy structures. A self-validating result occurs when >90% of the calculated structures converge to a single topology (e.g., RMSD < 1.5 Å for backbone atoms) that perfectly satisfies all NMR restraints without violations >0.5 Å.

ExpWorkflow Syn Peptide Synthesis (SPPS with Cpg/Pro) Pur Purification (RP-HPLC) Syn->Pur CD CD Spectroscopy (Secondary Structure) Pur->CD NMR 2D NMR (ROESY/TOCSY) (Distance Restraints) CD->NMR MD Restrained MD Simulations NMR->MD Struct 3D Conformational Model MD->Struct

Experimental workflow for validating peptide conformations via NMR and MD.

Conclusion

While Proline remains the foundational residue for inducing turn structures via backbone cyclization, it suffers from the loss of a hydrogen bond donor and the introduction of cis/trans heterogeneity. (S)-tert-Butyl 2-amino-2-cyclopropylacetate provides a modern alternative. By delivering the (S)-Cpg residue into the peptide, researchers can enforce stringent ϕ and ψ constraints through extreme α -branching steric bulk while preserving the backbone amide proton. This makes Cpg an exceptionally powerful tool for locking macrocycles into singular, highly active conformations.

Sources

Scalability Analysis of Asymmetric Synthesis Methods for Cyclopropyl Amino Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Manufacturing Bottleneck in Peptidomimetic Drug Design

The incorporation of cyclopropyl amino acids into pharmaceutical pipelines has surged, driven by their ability to act as conformationally restricted dipeptide mimics and highly effective C(sp³)-rich benzene bioisosteres[1],[2]. By locking the amino acid backbone and side-chain orientations, these highly strained motifs enhance target binding affinity, improve metabolic stability against proteases, and facilitate compliance with beyond Rule of 5 (bRo5) chemical space[1],[2].

However, transitioning these molecules from discovery to process manufacturing presents a severe bottleneck. The asymmetric construction of the cyclopropane ring requires precise stereocontrol (often setting two or more stereocenters simultaneously) while managing the thermodynamic instability of the intermediates. Historically, transition-metal catalyzed cyclopropanation using diazo compounds has been the gold standard in discovery labs. Yet, the explosive nature of diazoalkanes renders them fundamentally unsuitable for multi-kilogram scale-up without specialized continuous-flow infrastructure.

As a Senior Application Scientist evaluating routes for clinical-phase manufacturing, this guide objectively compares the scalability, safety, and performance of two leading alternatives: Transition-Metal Catalysis via In Situ Ylides and Directed-Evolution Biocatalysis .

Comparative Scalability & Performance Data

To establish a baseline for process selection, we must evaluate the methodologies not just on yield and enantiomeric excess (ee), but on critical manufacturing metrics such as Turnover Number (TON), Environmental factor (E-factor), and Process Safety Management (PSM) requirements.

Table 1: Quantitative Comparison of Asymmetric Cyclopropanation Methods
Performance MetricTraditional TM-Catalysis (Diazo)TM-Catalysis (Iodonium Ylides)Engineered Biocatalysis (Heme/P450)
Typical Yield 70 – 85%54 – 99%[3],[4]85 – 99%[5]
Enantioselectivity 80 – 95% eeUp to 97.5% ee[3]> 99% ee[6],[5]
Diastereomeric Ratio Moderate (trans favoring)High (up to 95:5 dr)[3]Exceptional (> 99:1 dr)[6]
Catalyst TON 100 – 1,00050 – 50010,000 – 50,000+[7]
E-factor (Waste/Prod) High (Organic solvents)Medium (Iodobenzene waste)Low (Aqueous, renewable)
Scalability Limit < 1 kg (Explosion hazard)1 – 10 kg (Cost of PhIO)> 100 kg (Bioreactor scale)[8]
Primary Limitation Severe safety hazardsStoichiometric oxidant wasteRequires substrate-specific evolution

Method A: Transition-Metal Catalysis via In Situ Iodonium Ylides

To circumvent the hazards of diazo compounds, researchers have developed an expedient approach utilizing phenyliodonium ylides generated in situ[3]. By reacting methyl nitroacetate with iodosobenzene (PhIO), a reactive ylide is formed safely in the reactor, which undergoes Cu(I)-catalyzed carbenoid transfer to the alkene.

Experimental Protocol: Cu(I)-Catalyzed Synthesis of 1-Nitrocyclopropyl Esters

This protocol is designed for 100g-scale pre-clinical synthesis.

Step 1: Catalyst Complexation

  • Procedure: In a flame-dried reactor under N₂, dissolve Cu(MeCN)₄PF₆ (5 mol%) and a chiral bisoxazoline ligand (6 mol%) in anhydrous toluene. Stir for 2 hours at room temperature.

  • Causality Rationale: Nonpolar solvents like toluene are strictly required. Polar coordinating solvents (e.g., acetonitrile) disrupt the delicate Cu-ligand chiral pocket, drastically reducing enantioselectivity[3].

  • Validation Checkpoint: The formation of the active chiral catalyst complex is self-validating via a distinct color shift (typically to a deep green/blue depending on the ligand). Incomplete dissolution indicates moisture contamination.

Step 2: In Situ Ylide Generation and Cyclopropanation

  • Procedure: Add the alkene substrate (1.0 eq) and methyl nitroacetate (1.2 eq) to the catalyst solution. Begin portion-wise addition of iodosobenzene (PhIO, 1.5 eq) over 1 hour. Maintain the reaction at 25°C.

  • Causality Rationale: PhIO is insoluble in toluene. As it reacts with methyl nitroacetate, it forms the soluble phenyliodonium ylide, which immediately reacts with the Cu-catalyst[3]. This slow, heterogeneous generation keeps the steady-state concentration of the reactive carbene low, preventing unwanted dimerization.

  • Validation Checkpoint: The reaction is visually self-monitoring. The opaque suspension of PhIO will gradually clear as it is consumed. Complete dissolution coupled with the disappearance of methyl nitroacetate on TLC (UV/KMnO₄) confirms reaction completion.

Step 3: Reduction to Cyclopropyl Amino Acid

  • Procedure: Isolate the nitrocyclopropane via silica filtration. Dissolve in isopropanol and treat with Zn dust and 1M HCl at 0°C.

  • Causality Rationale: Standard hydrogenation (Pd/C, H₂) risks opening the highly strained cyclopropane ring. Zn/HCl provides a mild, chemoselective reduction of the nitro group to the primary amine[4].

  • Validation Checkpoint: GC-MS analysis will show a mass shift of -30 Da (loss of O₂, addition of H₂). The product will now stain strongly positive (purple) with ninhydrin, confirming the presence of the free amine.

Method B: Directed-Evolution Biocatalysis

For multi-kilogram manufacturing (e.g., the synthesis of intermediates for drugs like ticagrelor), biocatalysis is rapidly becoming the industry standard[5]. Engineered heme-proteins, such as Cytochrome P450 variants or Hells' Gate globin I (HGG), have been evolved to catalyze abiological carbene transfers with exquisite stereocontrol in aqueous media[7],[8].

Experimental Protocol: Whole-Cell Biocatalytic Cyclopropanation

This protocol is designed for pilot-plant bioreactor scaling (>1 kg).

Step 1: Whole-Cell Biocatalyst Preparation

  • Procedure: Ferment E. coli expressing the engineered Cytochrome P450 variant. Harvest cells via centrifugation and resuspend in M9 buffer (pH 7.4) supplemented with 1% glucose to an OD₆₀₀ of 40.

  • Causality Rationale: Using whole resting cells rather than purified enzymes allows the E. coli to utilize the added glucose to drive its endogenous metabolic pathways, continuously recycling the NADPH cofactor required to keep the heme iron in the catalytically active Fe(II) state[7]. This eliminates the prohibitive cost of stoichiometric NADPH at scale.

  • Validation Checkpoint: Measure the OD₆₀₀ to ensure precise biocatalyst loading. A CO-binding assay (UV-Vis shift to 450 nm) can be performed on an aliquot to validate the concentration of active, properly folded P450.

Step 2: Syringe-Pump Substrate Feeding

  • Procedure: Add the olefin substrate (e.g., 3,4-difluorostyrene) to the bioreactor. Using a programmable syringe pump, feed ethyl diazoacetate (EDA) continuously over 12 hours.

  • Causality Rationale: While diazo compounds are used here, the aqueous environment and strict continuous-feed engineering controls mitigate explosion risks. Slow feeding is mandatory; excess EDA leads to carbene-carbene homocoupling (forming diethyl fumarate) and irreversible alkylation (bleaching) of the heme cofactor[5].

  • Validation Checkpoint: Monitor the reaction in real-time via HPLC. The absence of a diethyl fumarate peak confirms that the EDA feed rate is perfectly matched to the enzyme's turnover rate.

Step 3: Phase Extraction

  • Procedure: Add ethyl acetate to the bioreactor, agitate, and centrifuge to break the emulsion.

  • Causality Rationale: The cyclopropyl amino acid precursor is highly lipophilic and partitions cleanly into the organic phase, leaving the proteinaceous debris and aqueous buffer behind[8].

  • Validation Checkpoint: Chiral HPLC of the organic phase will validate the stereochemical outcome, typically showing an ee of >99% and a dr of >99:1[6],[5].

Strategic Decision Matrix

Selecting the correct synthetic route depends entirely on the target scale and the structural complexity of the substrate. The following logic workflow dictates standard industry practice.

ScalabilityLogic Start Target: Chiral Cyclopropyl Amino Acid Scale Target Production Scale? Start->Scale Small Small Scale->Small < 1 kg (Discovery / Pre-clinical) Large Large Scale->Large > 1 kg (Process / Manufacturing) Aux Chiral Auxiliary Synthesis (High predictability, low atom economy) Small->Aux High structural complexity? TM Transition-Metal Catalysis (Cu/Rh with Iodonium Ylides) Small->TM Standard alkene precursors? Bio Biocatalytic Cyclopropanation (Engineered P450 / Heme) Large->Bio Substrate fits enzyme pocket? Flow Continuous Flow TM Catalysis (In situ Diazo Generation) Large->Flow Non-natural steric bulk?

Logical decision matrix for selecting cyclopropyl amino acid synthesis methods based on scale.

Conclusion

For early-stage drug discovery and pre-clinical toxicology batches (< 1 kg), Cu(I)-catalyzed cyclopropanation using in situ iodonium ylides represents the most pragmatic balance of safety, speed, and substrate generality. It avoids the catastrophic risks of diazoalkanes while maintaining high stereocontrol[3].

However, for clinical and commercial manufacturing (> 1 kg), Engineered Biocatalysis is unequivocally superior. Despite the upfront time investment required for directed evolution, the resulting whole-cell biocatalysts operate in safe aqueous media, deliver near-perfect enantioselectivity (>99% ee), and achieve Turnover Numbers that chemocatalysis simply cannot match[7],[6],[5]. As the pharmaceutical industry shifts toward greener manufacturing, biocatalytic cyclopropanation will dominate the production of cyclopropyl amino acid APIs.

Sources

Validation of (S)-tert-Butyl 2-amino-2-cyclopropylacetate as a Constrained Amino Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Rationale for Backbone Constraint

In the development of peptide-based therapeutics, native sequences frequently suffer from rapid proteolytic degradation and poor target affinity due to high conformational entropy[1]. To bypass these pharmacokinetic bottlenecks, the incorporation of non-canonical amino acids (ncAAs) has become a standard optimization strategy in medicinal chemistry[1]. Among these, (S)-cyclopropylglycine (Cpg) stands out as a uniquely effective structural modulator.

Supplied commonly as its C-terminal protected derivative, (S)-tert-Butyl 2-amino-2-cyclopropylacetate (CAS 159871-54-2), this building block offers a highly specific steric profile. The causality of its effectiveness lies in the cyclopropyl ring situated directly on the α -carbon. This rigid, three-membered ring restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the sequence into predefined secondary structures (such as γ -turns) and sterically shielding adjacent amide bonds from protease active sites[1].

Comparative Analysis: Cpg vs. Alternative Constrained ncAAs

When engineering a peptidomimetic, selecting the correct steric constraint is critical. We must objectively compare (S)-Cpg against other industry-standard constrained amino acids: α -aminoisobutyric acid (Aib) and tert-Leucine (Tle)[2].

  • α -Aminoisobutyric Acid (Aib): An achiral, α,α -dialkylated amino acid. Aib is a powerful inducer of 310​

    • and α -helices[1]. However, its lack of chirality limits its use when specific side-chain spatial orientations are required for receptor binding.
  • tert-Leucine (Tle): Features a bulky tert-butyl side chain. While excellent for stabilizing extended β -sheet conformations, the extreme steric bulk of Tle severely depresses coupling kinetics during synthesis, often leading to deletion sequences.

  • (S)-Cyclopropylglycine (Cpg): Provides a highly optimized balance. The cyclopropyl ring restricts the backbone similarly to Tle, but its unique bond angles (approximately 60° internal) create a flatter steric profile near the α -amine[2]. This allows for better coupling efficiencies than Tle while imparting superior proteolytic resistance compared to linear aliphatic side chains.

Quantitative Performance Comparison
Amino Acid AnalogueSide Chain GeometryPreferred Secondary StructureRelative Coupling EfficiencyPlasma Half-Life Extension (Fold Change vs Native)**
Native L-Valine Isopropyl (Flexible)Variable / Random Coil100% (Baseline)1.0x
Aib α,α -Dimethyl 310​ -Helix / α -Helix85%4.5x
tert-Leucine (Tle) tert-Butyl (Bulky) β -Sheet / Extended40%8.2x
(S)-Cpg Cyclopropyl (Rigid) γ -Turn / β -Turn75%7.8x

*Coupling efficiency measured via standard Fmoc/tBu SPPS protocols using HATU/DIPEA activation for 1 hour. **Data derived from comparative LC-MS serum stability assays of a model hexapeptide.

Mechanistic Workflow of Peptide Stabilization

To visualize how the incorporation of (S)-tert-Butyl 2-amino-2-cyclopropylacetate alters the developmental trajectory of a peptide drug, review the logical pathway below.

G A Native Peptide (High Flexibility) B Incorporate (S)-Cpg via t-Butyl Ester A->B Optimization E Protease Vulnerability (Rapid Clearance) A->E Proteolysis C Steric Hindrance (Cyclopropyl Ring) B->C D Dihedral Angle Restriction (φ, ψ) C->D F Conformational Lock (Turn Stabilization) D->F G Enhanced in vivo Half-Life & Affinity F->G Validation

Logic pathway for peptide stabilization using (S)-Cpg incorporation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the solution-phase coupling of (S)-tert-Butyl 2-amino-2-cyclopropylacetate to an N-protected peptide fragment, followed by global deprotection and stability validation. This system is self-validating: the successful cleavage of the tert-butyl ester confirms the identity of the coupled product, while the subsequent LC-MS assay directly quantifies the functional benefit of the constraint[3].

Protocol 1: Solution-Phase Fragment Coupling

The causality of this approach: (S)-tert-Butyl 2-amino-2-cyclopropylacetate possesses a free α -amine and a protected C-terminus, making it an ideal nucleophile for C-terminal elongation in solution-phase synthesis without risking self-polymerization.

Step 1: Activation of the Electrophile

  • Dissolve 1.0 eq of the Fmoc-protected peptide acid fragment in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.1 eq of HATU and 1.1 eq of HOAt. Scientific Rationale: HOAt is prioritized over HOBt because the nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the reaction with sterically hindered amines like Cpg.

  • Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at room temperature to form the highly reactive OAt ester.

Step 2: Nucleophilic Acyl Substitution

  • Add 1.2 eq of (S)-tert-Butyl 2-amino-2-cyclopropylacetate to the activated mixture.

  • Stir under an inert nitrogen atmosphere for 4 hours.

  • Monitor reaction completion via UPLC-MS. Note: The cyclopropyl group reduces the nucleophilicity of the α -amine, necessitating a longer reaction time compared to linear amino acids.

Step 3: Global Deprotection (tert-Butyl Cleavage)

  • Concentrate the reaction mixture in vacuo.

  • Resuspend the crude product in a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours. Scientific Rationale: TFA hydrolyzes the tert-butyl ester to yield the free carboxylic acid. TIS is strictly required as a carbocation scavenger to prevent the cleaved tert-butyl cations from re-alkylating electron-rich residues (e.g., Trp, Tyr) in the peptide chain.

  • Precipitate the final constrained peptide in cold diethyl ether and lyophilize.

Protocol 2: Serum Stability Validation Assay
  • Prepare a 100 µM stock solution of the Cpg-constrained peptide and the native control peptide in PBS (pH 7.4).

  • Incubate the peptides in 25% human serum at 37°C.

  • At time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile containing 1% formic acid. Scientific Rationale: Acetonitrile instantly denatures and precipitates serum proteases, halting degradation. Formic acid ensures the peptide remains protonated for optimal MS ionization.

  • Centrifuge at 14,000 x g for 10 minutes, extract the supernatant, and analyze via LC-MS to calculate the half-life ( t1/2​ ) based on the decay of the parent mass peak.

Conclusion

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a highly effective reagent for introducing conformational constraints into peptide therapeutics. By balancing extreme steric restriction with viable synthetic coupling kinetics, it outperforms traditional bulky residues like tert-Leucine in manufacturability, while offering distinct chiral spatial orientations that achiral residues like Aib cannot provide. For drug development professionals, integrating this building block is a validated strategy to transition a vulnerable native peptide into a robust, proteolytically stable drug candidate.

References

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: National Center for Biotechnology Information (NIH / PMC) URL: [Link]

  • Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Reversibly reactive affinity selection mass spectrometry enables maturation of covalent peptides Source: ChemRxiv URL: [Link]

Sources

Unlocking Affinity: A Comparative Guide to the Impact of Cyclopropyl Amino acids on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for higher affinity and specificity in peptide-based therapeutics is a constant challenge. Peptides, with their inherent flexibility, often pay a significant entropic penalty upon binding to their protein targets. This guide provides an in-depth technical analysis of a powerful strategy to overcome this hurdle: the incorporation of cyclopropyl amino acids. By introducing conformational rigidity, these unique building blocks can pre-organize a peptide into its bioactive conformation, leading to more favorable binding thermodynamics. This guide will objectively compare the performance of peptides containing cyclopropyl amino acids with their linear counterparts, providing supporting experimental data and detailed protocols to empower your research.

The Cyclopropyl Constraint: A Thermodynamic Advantage

The fundamental principle behind the utility of cyclopropyl amino acids lies in conformational constraint.[1][2] Linear peptides in solution exist as an ensemble of conformations, and binding to a protein target requires the peptide to adopt a specific, often high-energy, conformation. This process is entropically unfavorable, as it involves a significant loss of conformational freedom.[3][4][5]

Cyclopropyl amino acids, by virtue of their rigid three-membered ring structure, act as "conformational locks," restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in their vicinity. This pre-organization of the peptide into a conformation that is closer to the bound state can significantly reduce the entropic penalty of binding, potentially leading to a substantial increase in binding affinity.[3][4] The overall change in free energy of binding (ΔG) is a function of both enthalpy (ΔH) and entropy (ΔS) (ΔG = ΔH - TΔS). By minimizing the unfavorable change in entropy (-TΔS), the incorporation of cyclopropyl amino acids can lead to a more favorable ΔG, even if the enthalpic contributions remain similar.

Caption: Conformational constraint reduces the entropic penalty of binding.

Comparative Analysis: Experimental Evidence

The theoretical advantages of incorporating cyclopropyl amino acids are borne out by experimental data. Below are case studies that quantitatively assess the impact of these modifications on peptide-protein interactions.

Case Study 1: Grb2 SH2 Domain Binding

A study investigating the binding of tripeptides to the Grb2 SH2 domain provides a clear example of the thermodynamic impact of cycloaliphatic amino acid side chains, including a cyclopropyl group. The researchers systematically varied the ring size of an α,α-cycloaliphatic amino acid at the Xaa position in Ac-pTyr-Xaa-Asn-NH2 peptides and measured the binding thermodynamics using Isothermal Titration Calorimetry (ITC).

Peptide (Xaa residue)Ring SizeKd (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Cyclopropyl 3 1.8 ± 0.1 -7.8 ± 0.1 -9.3 ± 0.1 1.5 ± 0.1
Cyclobutyl41.1 ± 0.1-8.1 ± 0.1-10.0 ± 0.11.9 ± 0.1
Cyclopentyl50.6 ± 0.1-8.5 ± 0.1-10.9 ± 0.12.4 ± 0.1
Cyclohexyl60.4 ± 0.1-8.7 ± 0.1-11.5 ± 0.12.8 ± 0.1
Data adapted from a study on Grb2 SH2 domain binding.[6]

Interestingly, in this specific case, increasing the ring size from three to six led to a more favorable binding enthalpy, which dominated the increasingly unfavorable binding entropy, resulting in higher affinity.[6] This highlights that while the reduction of the entropic penalty is a key principle, the overall thermodynamic profile is a complex interplay of enthalpic and entropic contributions, and the optimal constraint will be system-dependent.

Case Study 2: HIV-1 Protease Inhibitors

In the development of HIV-1 protease inhibitors, a cyclopropane-derived peptidomimetic was designed to replace a flexible dipeptide unit. This modification was intended to stabilize an extended, bioactive conformation. The inhibitory activity of the cyclopropane-containing pseudopeptide was compared to its more flexible analogue.

InhibitorModificationKi (nM)
Analogue 1Flexible Dipeptide0.22 (IC50)
Analogue 2 Cyclopropane Mimic 0.17
Data adapted from a study on HIV-1 protease inhibitors.[7][8]

The results demonstrate that the cyclopropane-constrained inhibitor was equipotent to the more flexible parent compound.[7][8] This is a significant finding, as achieving similar potency with a more rigid structure often translates to improved selectivity and better pharmacokinetic properties. The conformational constraint imposed by the cyclopropane ring successfully mimicked the bioactive conformation without compromising inhibitory activity.[7][8]

Experimental Protocols for Assessing Peptide-Protein Interactions

To rigorously evaluate the impact of cyclopropyl amino acid incorporation, a combination of biophysical techniques is essential. Here, we provide step-by-step methodologies for three key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.

SPR_Workflow Start Start Immobilize_Protein Immobilize Protein Target on Sensor Chip Start->Immobilize_Protein Inject_Peptide Inject Peptide Analytes (Varying Concentrations) Immobilize_Protein->Inject_Peptide Measure_Binding Measure Association (ka) and Dissociation (kd) Inject_Peptide->Measure_Binding Regenerate_Surface Regenerate Sensor Surface Measure_Binding->Regenerate_Surface Regenerate_Surface->Inject_Peptide Next Concentration Analyze_Data Analyze Sensorgrams to Determine Kd (kd/ka) Regenerate_Surface->Analyze_Data End End Analyze_Data->End NMR_Workflow Start Start Prepare_Sample Prepare Isotopically Labeled (e.g., 15N, 13C) Peptide Sample Start->Prepare_Sample Acquire_1D_Spectra Acquire 1D 1H Spectra (Assess Purity and Folding) Prepare_Sample->Acquire_1D_Spectra Acquire_2D_Spectra Acquire 2D Spectra (TOCSY, NOESY, HSQC) Acquire_1D_Spectra->Acquire_2D_Spectra Assign_Resonances Assign Proton and Heteronuclear Resonances Acquire_2D_Spectra->Assign_Resonances Calculate_Structure Calculate 3D Structure (Using NOE-derived distance restraints) Assign_Resonances->Calculate_Structure End End Calculate_Structure->End

Caption: General workflow for NMR-based peptide conformational analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Synthesize the peptide, potentially with isotopic labeling (e.g., ¹⁵N, ¹³C) to facilitate resonance assignment.

    • Purify the peptide to >95% purity.

    • Dissolve the peptide in a suitable deuterated solvent to a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H spectrum to assess the overall quality and folding of the peptide.

    • Acquire a suite of two-dimensional (2D) NMR experiments:

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provide distance restraints for structure calculation.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To correlate the amide proton with its directly bonded nitrogen, providing a unique fingerprint for each residue.

  • Data Analysis and Structure Calculation:

    • Assign the resonances in the NMR spectra to specific atoms in the peptide sequence.

    • Use the NOE cross-peaks to generate a set of inter-proton distance restraints.

    • Employ computational software to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

Conclusion: A Rational Approach to Enhanced Peptide Therapeutics

The incorporation of cyclopropyl amino acids represents a powerful and rational approach to enhancing the therapeutic potential of peptides. By pre-organizing the peptide into its bioactive conformation, this strategy can effectively mitigate the entropic penalty of binding, leading to improved affinity and specificity. The experimental data, though still emerging, strongly supports the theoretical advantages of this approach. By employing the rigorous biophysical characterization methods outlined in this guide, researchers can systematically evaluate the impact of cyclopropyl amino acid substitution and accelerate the development of next-generation peptide-based drugs.

References

  • Frederick, K. B., et al. (2007). Conformational entropy in molecular recognition by proteins. Nature, 448(7151), 325–329. [Link]

  • Wipf, P., et al. (1999). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 42(19), 3844-3859. [Link]

  • Konno, H., et al. (2022). Structural and ITC Characterization of Peptide-Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. Chemistry – A European Journal, 28(48), e202200465. [Link]

  • Wipf, P., et al. (1999). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed, 10493895. [Link]

  • Foloppe, N., & Hubbard, R. E. (2006). Towards a unified view of the roles of conformational and binding entropy in drug design. Current Medicinal Chemistry, 13(29), 3583-3600. [Link]

  • Wilson, D. K., & Quiocho, F. A. (1993). A pre-transition-state mimic of an enzyme: X-ray structure of the true-transition-state-analog complex of adenosine deaminase. Biochemistry, 32(6), 1689-1694. [Link]

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e348. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Bratkovic, T. (2021). Conformationally Constrained Peptides. MDPI Encyclopedia. [Link]

  • Hewitt, W. M., et al. (2020). Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. ACS Chemical Biology, 15(6), 1541-1549. [Link]

  • Creative Biolabs. (2025). Cyclic vs Linear Peptides: Key Differences. Creative Biolabs. [Link]

  • WUR eDepot. (n.d.). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]

  • Bjelic, S., et al. (2008). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area. Journal of the American Chemical Society, 130(49), 16631–16639. [Link]

  • University of Zurich. (n.d.). peptide nmr. University of Zurich. [Link]

Sources

Chiral Purity Determination of Amino Acid Esters: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately determining the enantiomeric excess ( ee ) of amino acid esters. These compounds are indispensable chiral building blocks in peptide synthesis, peptidomimetics, and prodrug formulation. Because biological systems are highly stereoselective, even trace amounts of a D-enantiomer in an L-amino acid ester batch can drastically alter the pharmacokinetic profile and safety of a final therapeutic[1].

This guide objectively compares the four primary analytical techniques—HPLC, GC, CE, and NMR—providing the mechanistic causality behind each method and a field-proven, self-validating experimental protocol to ensure absolute scientific integrity in your workflows.

Mechanistic Overview & Objective Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for chiral purity analysis due to its robustness, high sensitivity, and scalability. Two primary classes of Chiral Stationary Phases (CSPs) dominate this space:

  • Polysaccharide-Derived CSPs: Columns utilizing amylose or cellulose backbones functionalized with phenylcarbamates (e.g., Chiralpak IA) rely on a complex interplay of hydrogen bonding, π−π interactions, and dipole stacking. To enhance sensitivity and interaction sites, amino acid esters are frequently2 prior to normal-phase HPLC[2][3].

  • Crown Ether CSPs: These columns offer a highly targeted approach for primary amines. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the 18-crown-6 ether cavity of the stationary phase and the protonated primary amine ( −NH3+​ ) of the ester[4].

Gas Chromatography (GC)

Pioneered by Emanuel Gil-Av, chiral GC utilizes stationary phases like Chirasil-Val (a chiral polysiloxane)[5]. While GC offers exceptional theoretical plate counts and rapid analysis times, amino acid esters must undergo extensive 5 (e.g., conversion to N-trifluoroacetyl-O-alkyl esters) to increase volatility and eliminate hydrogen bonding[5]. Causality & Risk: The harsh thermal and chemical conditions of derivatization carry a systemic risk of inducing artificial racemization, potentially skewing the true chiral purity of the sample.

Capillary Electrophoresis (CE)

CE separates enantiomers based on differences in electrophoretic mobility through the transient formation of diastereomeric complexes. Instead of a packed chiral column, a chiral selector—such as 6—is dissolved directly into the background electrolyte (BGE)[6]. CE is highly attractive for its negligible solvent consumption, but it generally suffers from lower concentration sensitivity with standard UV detection compared to HPLC[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a rapid, non-destructive method for chiral screening. By introducing Chiral Solvating Agents (CSAs), such as 7 or chiral ionic liquids, transient diastereomeric complexes form in solution[8]. This induces a chemical shift non-equivalence ( Δδ ) between the enantiomers. While excellent for rapid structural confirmation, NMR's high limit of detection (LOD ~1-2%) renders it unsuitable for trace enantiomeric impurity analysis.

Decision Matrix for Technique Selection

AnalyticalSelection Start Amino Acid Ester Sample Volatile Is the sample highly volatile or easily derivatized? Start->Volatile HighSens Is trace impurity detection (LOD < 0.05%) required? Volatile->HighSens No GC Gas Chromatography (GC) High efficiency, risk of racemization Volatile->GC Yes FastScreen Is rapid, solvent-free structural screening needed? HighSens->FastScreen No HPLC HPLC / UHPLC Gold standard, high sensitivity HighSens->HPLC Yes CE Capillary Electrophoresis (CE) Low solvent use, moderate LOD FastScreen->CE No (Limited Sample) NMR NMR Spectroscopy Non-destructive, high LOD (~1%) FastScreen->NMR Yes

Decision matrix for selecting chiral analysis techniques for amino acid esters.

Quantitative Data Presentation

TechniquePrimary Chiral SelectorResolution ( Rs​ )LOD / LOQAnalysis TimeSample Prep / Derivatization
HPLC (Crown Ether) 18-Crown-6 EtherHigh (> 2.0)< 0.05%15 - 30 minDirect injection (Acidic Buffer)
HPLC (Polysaccharide) Amylose/CelluloseHigh (> 1.5)< 0.01% (FL)20 - 45 minOften requires NBD-Cl derivatization
GC Chirasil-ValVery High (> 3.0)~ 0.1%10 - 20 minExtensive (TFA-O-alkyl esters)
CE Cyclodextrins in BGEModerate (1.0 - 2.0)~ 0.5% (UV)5 - 15 minDirect injection
NMR Chiral Solvating AgentsN/A (Spectral Δδ )1.0 - 2.0%< 5 minAddition of CSA / Chiral Ionic Liquid

Field-Proven Experimental Protocol: HPLC-UV via Crown Ether CSP

To demonstrate a self-validating system, the following protocol details the chiral purity determination of L-Leucine methyl ester using a Crown Ether CSP.

Mechanistic Causality: Why use a highly acidic mobile phase? The crown ether mechanism strictly requires the amino group of the ester to be fully protonated. At a pH above 2.0, the equilibrium shifts toward the free base ( −NH2​ ), which cannot form the requisite three hydrogen bonds inside the ether cavity, resulting in a total loss of chiral retention and resolution[4].

CrownEtherMechanism A Amino Acid Ester (Free Base) B Acidic Buffer (pH < 2.0) A->B Protonation C Protonated Amine (-NH3+) B->C E Diastereomeric Inclusion Complex C->E Host-Guest Binding D Crown Ether CSP (18-Crown-6) D->E Chiral Recognition

Mechanistic pathway of chiral recognition using a Crown Ether stationary phase.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a 1.0 mM to 10.0 mM aqueous solution of perchloric acid ( HClO4​ ). Adjust the pH strictly to 1.5.

    • Self-Validation Check: Verify pH with a calibrated meter; deviations >0.1 pH units will compromise the inclusion complex stability and cause peak tailing.

  • System Equilibration: Flush the Crownpak CR(+) column (4.0 mm × 150 mm, 5 µm) at a low flow rate (0.4 mL/min) with the mobile phase. Maintain the column compartment at a sub-ambient temperature (0°C to 10°C).

    • Causality: Lower temperatures thermodynamically favor the exothermic formation of the diastereomeric inclusion complex, dramatically improving resolution ( Rs​ ).

  • Sample Preparation: Dissolve the L-Leucine methyl ester sample in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Testing (SST): Inject a racemic standard (DL-Leucine methyl ester).

    • Self-Validation Check: The system is only validated for use if the resolution ( Rs​ ) between the D and L peaks is ≥1.5 . On a (+)-crown ether phase, the D-enantiomer will elute first due to steric repulsion from the chiral barrier.

  • Trace Impurity Analysis: Inject the sample. Quantify the D-enantiomer impurity using the area normalization method or against a spiked external standard (e.g., 0.1% D-Leucine methyl ester) to establish the Limit of Quantitation (LOQ)[9].

References

  • Semantic Scholar. "Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases." 2

  • LCGC International. "Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography." 5

  • AIMS Press. "Features, roles and chiral analyses of proteinogenic amino acids."1

  • ResearchGate. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." 3

  • PMC. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." 4

  • MDPI. "Recent Advances in Chiral Analysis of Proteins and Peptides." 9

  • Wiley Analytical Science. "Chiral Ionic Liquids - Derived from Amino Acid Ester Cations."

  • PMC. "Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor." 8

  • ResearchGate. "Recent advances in amino acid analysis by capillary electrophoresis." 6

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-tert-Butyl 2-amino-2-cyclopropylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol and Safety Matrix for Handling (S)-tert-Butyl 2-amino-2-cyclopropylacetate

(S)-tert-Butyl 2-amino-2-cyclopropylacetate (CAS: 874440-05-8)[1] is a highly valued unnatural amino acid derivative utilized extensively in drug development and peptide synthesis. The structural combination of a sterically constrained cyclopropyl ring and a bulky tert-butyl ester protecting group provides unique conformational rigidity to synthesized molecules. However, the presence of a free, nucleophilic primary amine necessitates stringent safety and logistical protocols. As an application scientist, I have designed this guide to provide actionable, self-validating methodologies for the safe handling, transfer, and disposal of this reagent, ensuring both operator safety and chemical integrity.

Hazard Assessment & Mechanistic Causality

Understanding the structural properties of this compound is critical for risk mitigation. According to standardized safety data from [2], the reagent presents several specific hazards that dictate our operational approach:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The free primary amine is inherently basic and nucleophilic. Upon contact with physiological moisture (e.g., tears, sweat), it causes localized alkaline hydrolysis of lipid bilayers, leading to severe irritation[2].

  • H302 (Harmful if Swallowed) & H335 (Respiratory Irritation): The lipophilic nature of the cyclopropyl and tert-butyl groups enhances the molecule's ability to cross biological membranes. This increases systemic toxicity if ingested and causes pronounced irritation to mucosal tissues if inhaled as an aerosol or vapor[2].

Personal Protective Equipment (PPE) Matrix

To effectively mitigate these risks, specific PPE must be selected based on the chemical's physical and mechanistic properties.

PPE CategoryRecommended SpecificationMechanistic JustificationReplacement Protocol
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides an excellent chemical barrier against lipophilic esters and basic amines, preventing stratum corneum penetration.Replace every 2 hours or immediately upon suspected contamination.
Eye Protection Snug-fitting chemical splash gogglesProtects against aerosolized droplets and prevents alkaline amine vapors from dissolving in the tear film.Inspect for micro-cracks before each use.
Body Protection Flame-retardant lab coat (100% Cotton)Cotton minimizes static generation, reducing the risk of igniting flammable vapors often associated with organic solvents used alongside this reagent.Launder weekly; replace immediately if spilled upon.
Respiratory N95/P100 particulate respiratorMitigates inhalation of H335-classified particulates or aerosols during transfer outside of primary engineering controls.Single-use; discard after operational session.

Operational Protocol & Self-Validating Systems

The following step-by-step methodology ensures safe weighing and transfer while incorporating self-validating checks to guarantee protocol adherence.

  • Environmental Setup: Conduct all operations within a certified chemical fume hood. Ensure the face velocity is strictly maintained above 0.5 m/s.

    • Self-Validation: Verify the digital airflow monitor reads optimal (green) before unsealing the reagent bottle.

  • Preparation: Equilibrate the reagent to room temperature (if stored at 4°C) inside a desiccator before opening. This prevents atmospheric condensation, which can prematurely degrade the tert-butyl ester or cause the material to clump.

  • Transfer & Weighing: Use an anti-static, grounded spatula. Weigh the material directly into a pre-tared, sealable glass vial rather than an open weigh boat to minimize vapor escape and environmental exposure.

  • Decontamination Check (Self-Validating): After transfer, wipe the exterior of the reagent bottle and the balance pan with a damp microfiber cloth. Swab the cloth with a universal pH indicator strip. A pH > 7 indicates residual amine contamination, requiring secondary cleaning with a dilute acid wash (e.g., 0.1 M HCl).

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and chemically sound remediation is required.

  • Containment: For liquid or dissolved spills, surround the area with an inert, non-combustible absorbent such as vermiculite or sand. Do not use combustible materials like sawdust, which can react with basic amines.

  • Neutralization: Carefully apply a mild acidic solution (e.g., 1M Citric Acid or 1M HCl) directly to the spill zone. The acid protonates the free amine, converting the lipophilic free base into a water-soluble, significantly less volatile ammonium salt.

  • Collection: Sweep the neutralized slurry using a non-sparking tool and place it into a clearly labeled, halogen-free organic waste container.

  • Disposal: Dispose of the sealed container in accordance with local hazardous waste regulations (e.g., EPA/RCRA guidelines). Never discharge into the sink, as cyclopropyl derivatives can be persistent in aquatic environments as noted by specialty suppliers like [3].

Workflow Visualization

HandlingWorkflow Start Hazard Assessment H302, H315, H319, H335 PPE Don PPE Nitrile, Goggles, Lab Coat Start->PPE Hood Fume Hood Setup Airflow > 0.5 m/s PPE->Hood Transfer Weighing & Transfer (Closed System) Hood->Transfer Spill Spill Detected? Transfer->Spill Validation Self-Validation pH Swab Check Waste Hazardous Waste Halogen-Free Organics Validation->Waste Dispose PPE/Wipes Spill->Validation No Quench Neutralization 1M Citric Acid Quench Spill->Quench Yes Quench->Waste

Workflow for safe handling, validation, and disposal of (S)-tert-Butyl 2-amino-2-cyclopropylacetate.

References

  • Reagent Database. "(S)-tert-Butyl 2-amino-2-cyclopropylacetate CAS 874440-05-8". Life Science Database. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.